Product packaging for Hexanoic acid(Cat. No.:CAS No. 68603-84-9)

Hexanoic acid

Cat. No.: B3427311
CAS No.: 68603-84-9
M. Wt: 116.16 g/mol
InChI Key: FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes.
Hexanoic acid is a C6, straight-chain saturated fatty acid. It has a role as a human metabolite and a plant metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a hexanoate.
Caproic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Humulus lupulus, Truncocolumella citrina, and other organisms with data available.
Caproic Acid is a saturated medium-chain fatty acid with a 6-carbon backbone. Caproic acid is found naturally in various plant and animal fats and oils.
It is a colorless oily liquid smelling of cheese. It is a fatty acid found naturally in various animal fats and oils. Caproic acid is a medium chain triglycerides (MCT). MCTs are widely used for parenteral nutrition in individuals requiring supplemental nutrition and are being more widely used in foods, drugs and cosmetics;  they are essentially non-toxic. It is safe for human dietary consumption up to levels of 1g/kg. (A3658).
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Saw Palmetto (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2<br>C6H12O2<br>CH3(CH2)4COOH B3427311 Hexanoic acid CAS No. 68603-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexanoic acid
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)
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InChI Key

FUZZWVXGSFPDMH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)O
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Molecular Formula

C6H12O2, Array
Record name CAPROIC ACID
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Related CAS

10051-44-2 (sodium salt), 13476-79-4 (copper(2+) salt), 16571-42-9 (manganese(2+) salt), 19455-00-6 (potassium salt), 38708-95-1 (calcium salt)
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DSSTOX Substance ID

DTXSID7021607
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Molecular Weight

116.16 g/mol
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Physical Description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes., Liquid; Liquid, Other Solid, Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline], Solid, OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to very pale yellow, oily liquid/cheesy, sweat-like odour
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Boiling Point

396 to 397 °F at 760 mmHg (NTP, 1992), 205.8 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 205 °C
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Flash Point

220 °F (NTP, 1992), 215 °F (102 °C) (Open cup), 102 °C o.c.
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Solubility

5 to 10 mg/mL at 72 °F (NTP, 1992), In water, 1.03X10+4 mg/L at 25 °C, Readily sol in ethanol, ether., 10.3 mg/mL, Solubility in water, g/100ml at 20 °C: 1.1, miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml water
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Density

0.927 (USCG, 1999) - Less dense than water; will float, 0.929 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.923-0.928
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Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.01 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992), 0.04 [mmHg], Vapor pressure, Pa at 20 °C: 27
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Color/Form

Oily liquid

CAS No.

142-62-1, 67762-36-1, 68603-84-9, 70248-25-8
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Melting Point

27 °F (NTP, 1992), -3.4 °C, -4.00 to -3.00 °C. @ 760.00 mm Hg, -3 °C
Record name CAPROIC ACID
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Record name HEXANOIC ACID
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Record name Caproic acid
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Foundational & Exploratory

The Architecture of Acidity: A Technical Guide to Microbial Hexanoic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Value of a Six-Carbon Chain

Hexanoic acid, a six-carbon saturated fatty acid, is a molecule of burgeoning significance across a spectrum of industries, from the creation of flavors and fragrances to the development of pharmaceuticals and advanced biofuels.[1] Its natural occurrence in various plant and animal sources has long been recognized, but the advent of metabolic engineering has unlocked the potential for its sustainable and scalable production through microbial fermentation.[1][2] This guide provides an in-depth exploration of the core biosynthetic pathways that microorganisms employ, both naturally and through engineered enhancements, to produce this valuable medium-chain fatty acid. We will dissect the enzymatic machinery, compare the metabolic logic of different routes, and provide practical insights for researchers, scientists, and drug development professionals seeking to harness these microscopic factories.

I. The Two Primary Blueprints for this compound Synthesis

Microorganisms predominantly utilize two distinct metabolic strategies for the biosynthesis of this compound: the heterologous reverse β-oxidation (rBOX) pathway and the engineered native fatty acid biosynthesis (FAB) pathway.[1][2] The choice between these pathways is a critical experimental decision, dictated by the host organism, the desired production scale, and the specific metabolic context.

A. The Reverse β-Oxidation (rBOX) Pathway: A Modular Approach to Chain Elongation

The rBOX pathway is a synthetic metabolic route that essentially reverses the direction of the fatty acid degradation (β-oxidation) cycle.[3][4] This pathway is particularly attractive for metabolic engineering due to its modular nature and energy efficiency.[3][5] It operates through a cycle of four core enzymatic reactions that iteratively add two-carbon units, typically from acetyl-CoA, to a growing acyl-CoA chain.[3]

The canonical rBOX pathway for this compound synthesis, starting from acetyl-CoA, involves two successive elongation cycles. The key enzymatic steps are:

  • Thiolase (β-Ketothiolase): This enzyme catalyzes the initial Claisen condensation reaction, joining two molecules of acetyl-CoA to form acetoacetyl-CoA.[2][6] In the second cycle, it condenses acetyl-CoA with butyryl-CoA to form 3-ketohexanoyl-CoA.[7]

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme reduces the β-keto group of the growing acyl-CoA chain, using NADH or NADPH as a cofactor, to form a hydroxyl group.[2][8]

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate, introducing a double bond to form a trans-2-enoyl-CoA.[2][6]

  • Trans-2-Enoyl-CoA Reductase: The final reduction step, also dependent on NADH or NADPH, saturates the double bond to yield an elongated acyl-CoA, which is two carbons longer than the starting molecule.[2][6]

After two complete cycles, the resulting hexanoyl-CoA is then hydrolyzed by a thioesterase to release free this compound.[6][9]

rBOX_Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa Thiolase (bktB) hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa 3-Hydroxyacyl-CoA Dehydrogenase (paaH1) crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase (crt) butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa trans-2-Enoyl-CoA Reductase (ter) ketohexanoyl_coa 3-Ketohexanoyl-CoA butyryl_coa->ketohexanoyl_coa Thiolase (bktB) acetyl_coa2 Acetyl-CoA acetyl_coa2->ketohexanoyl_coa hydroxyhexanoyl_coa 3-Hydroxyhexanoyl-CoA ketohexanoyl_coa->hydroxyhexanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (paaH1) enoylhexanoyl_coa trans-2-Hexenoyl-CoA hydroxyhexanoyl_coa->enoylhexanoyl_coa Crotonase (crt) hexanoyl_coa Hexanoyl-CoA enoylhexanoyl_coa->hexanoyl_coa trans-2-Enoyl-CoA Reductase (ter) hexanoic_acid This compound hexanoyl_coa->hexanoic_acid Thioesterase (TES1)

Caption: The heterologous reverse β-oxidation (rBOX) pathway for this compound synthesis.

B. The Modified Fatty Acid Biosynthesis (FAB) Pathway: Hijacking the Native Machinery

The native fatty acid biosynthesis (FAB) system in most microorganisms is finely tuned for the production of long-chain fatty acids (typically C16-C18) that are essential for cell membrane construction.[1] Metabolic engineering strategies aim to reprogram this pathway to favor the production of medium-chain fatty acids (MCFAs) like this compound.[1]

The core of this approach involves introducing a heterologous thioesterase with a high specificity for medium-chain acyl-ACPs (acyl carrier proteins).[1] The FAB pathway proceeds through a series of elongation cycles where a growing fatty acid chain is attached to an ACP. The engineered thioesterase acts as a molecular scissor, cleaving the hexanoyl-ACP intermediate from the fatty acid synthase (FAS) complex and releasing it as free this compound before it can be further elongated.[1]

Further enhancements to this strategy can include engineering the ketoacyl-ACP synthases (KAS), the enzymes responsible for the carbon-carbon bond formation during elongation, to have a preference for shorter chain lengths.[1]

FAB_Pathway cluster_FAS Fatty Acid Synthase (FAS) Complex acetyl_coa Acetyl-CoA c4_acp C4-ACP acetyl_coa->c4_acp Priming & Elongation malonyl_coa Malonyl-CoA malonyl_coa->c4_acp c6_acp C6-ACP (Hexanoyl-ACP) c4_acp->c6_acp Elongation Cycle lc_acp Long-Chain Acyl-ACPs (C16-C18) c6_acp->lc_acp Native Pathway hexanoic_acid This compound c6_acp->hexanoic_acid Engineered MCFA-Thioesterase membranes Membrane Synthesis lc_acp->membranes Native Thioesterase

Caption: Modified Fatty Acid Biosynthesis (FAB) pathway for this compound production.

II. Microbial Chassis for this compound Production: A Comparative Analysis

The selection of a suitable microbial host is paramount for the successful production of this compound. Different microorganisms offer distinct advantages and disadvantages in terms of their native metabolism, genetic tractability, and robustness in industrial fermentation processes.

MicroorganismPrimary Pathway(s)Key AdvantagesKey Challenges
Saccharomyces cerevisiae rBOX, Modified FABWell-characterized genetics, robust for industrial fermentation, GRAS status.[2][8]Low native production of MCFAs, requires extensive engineering.[2]
Clostridium species (C. kluyveri, C. autoethanogenum)rBOXNatural producers of MCFAs, can utilize diverse feedstocks including syngas.[10][11][12]Strict anaerobic requirements, genetic tools can be less developed.
Megasphaera elsdenii rBOXNatural producer of this compound, can utilize various carbon sources.[10][13]Less characterized than other hosts, optimization of fermentation conditions is critical.
Escherichia coli rBOX, Modified FABRapid growth, well-established genetic tools, high-density fermentation is possible.Potential for endotoxin production, phage contamination risk in large-scale fermentations.

III. Experimental Protocol: Quantification of this compound from Microbial Cultures via GC-MS

Accurate quantification of this compound is essential for process optimization and yield determination. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.[14]

A. Materials and Reagents
  • Microbial fermentation broth

  • Internal standard (e.g., deuterated this compound)

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • GC vials with inserts

B. Sample Preparation and Extraction
  • Sample Collection: Collect 1 mL of fermentation broth into a microcentrifuge tube.

  • Cell Removal: Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer 500 µL of the supernatant to a new glass tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the supernatant.

  • Acidification: Acidify the sample to a pH of ~2 by adding 50 µL of 6M HCl. This protonates the hexanoate to its more nonpolar carboxylic acid form, enhancing extraction efficiency.[1]

  • Solvent Extraction: Add 1 mL of diethyl ether or ethyl acetate.[14]

  • Mixing: Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Derivatization: Transfer the dried organic extract to a GC vial. Add the derivatizing agent according to the manufacturer's instructions. This step converts the polar carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.

  • Incubation: Incubate the vial at the recommended temperature and time for the derivatization reaction to complete.

C. GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp 1: 3 °C/min to 200 °C.

    • Ramp 2: 20 °C/min to 320 °C, hold for 10 minutes.[15]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound derivative and the internal standard.[14]

D. Data Analysis
  • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard. Process these standards in the same manner as the samples.

  • Quantification: Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of this compound to generate a calibration curve. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

GCMS_Workflow start Fermentation Broth centrifuge1 Centrifugation (Cell Removal) start->centrifuge1 supernatant Supernatant centrifuge1->supernatant acidify Acidification (HCl) supernatant->acidify extract Solvent Extraction (Ether) acidify->extract vortex Vortex extract->vortex centrifuge2 Centrifugation (Phase Separation) vortex->centrifuge2 organic_phase Collect Organic Phase centrifuge2->organic_phase dry Dry (Na2SO4) organic_phase->dry derivatize Derivatization dry->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Workflow for the quantification of this compound using GC-MS.

IV. Future Perspectives and Conclusion

The microbial production of this compound represents a dynamic and rapidly evolving field. Future research will likely focus on the discovery and engineering of novel enzymes with enhanced catalytic efficiencies and substrate specificities.[7] The integration of systems biology approaches, including genomics, transcriptomics, and metabolomics, will provide a more holistic understanding of the metabolic networks involved, enabling more precise and effective engineering strategies. Furthermore, the development of robust and scalable fermentation and downstream processing technologies will be crucial for the economic viability of bio-based this compound production.

This guide has provided a comprehensive overview of the core biosynthetic pathways of this compound in microorganisms, offering both theoretical understanding and practical guidance. By leveraging the principles of metabolic engineering and synthetic biology, the scientific community is well-positioned to unlock the full potential of microbial systems for the sustainable production of this and other valuable chemicals.

References

  • Optimizing this compound biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. PubMed Central. [Link]
  • A biosynthetic pathway for this compound production in Kluyveromyces marxianus. PubMed. [Link]
  • A biosynthetic pathway for this compound production in Kluyveromyces marxianus. ScienceDirect. [Link]
  • An optimized reverse β-oxidation pathway to produce selected medium-chain fatty acids in Saccharomyces cerevisiae. PubMed. [Link]
  • Bifurcated pathway to synthesize this compound in M. elsdenii. A fatty...
  • Metabolic engineering of Clostridium tyrobutyricum for this compound and hexanol production. PubMed. [Link]
  • A biosynthetic pathway for this compound production in Kluyveromyces marxianus. Elsevier. [Link]
  • Schematic representation of reverse beta-oxidation cycle, adapted
  • Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of this compound Producing Megasphaera elsdenii. MDPI. [Link]
  • Reverse β-oxidation pathways for efficient chemical production. Oxford Academic. [Link]
  • Recent progress in engineering Clostridium autoethanogenum to synthesize the biochemicals and biocommodities.
  • Fermentation of Organic Residues to Beneficial Chemicals: A Review of Medium-Chain F
  • (PDF) Reverse β-oxidation pathways for efficient chemical production.
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. [Link]

Sources

The role of hexanoic acid in fatty acid metabolism.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Hexanoic Acid in Fatty Acid Metabolism

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a six-carbon saturated fatty acid, occupies a unique metabolic position, bridging the characteristics of short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs). This guide provides a comprehensive technical overview of its central role in fatty acid metabolism, tailored for researchers, scientists, and drug development professionals. We will explore its distinct absorption and transport mechanisms, delve into the core biochemistry of its catabolism via mitochondrial β-oxidation, and elucidate its broader systemic effects on ketogenesis, glucose homeostasis, and cellular signaling. This document synthesizes current experimental findings, details robust methodologies for its study, and presents visual workflows and pathways to facilitate a deeper understanding of its multifaceted metabolic impact.

Introduction: this compound in the Landscape of Fatty Acids

Fatty acids are broadly categorized by their carbon chain length, a primary determinant of their metabolic fate. Long-chain fatty acids (LCFAs, >12 carbons) require complex transport mechanisms involving chylomicrons and carnitine-dependent shuttling into mitochondria. In contrast, medium-chain fatty acids (MCFAs, 6-12 carbons) possess unique physicochemical properties that afford them a more direct metabolic route.[1]

This compound (C6:0), also known as caproic acid, is often classified as an MCFA but shares characteristics with SCFAs, as it can be both absorbed from dietary sources, such as milk fats and certain tropical oils, and produced by gut microbial fermentation.[2][3] This dual origin contributes to its diverse physiological roles. Unlike LCFAs, this compound is rapidly absorbed from the small intestine and transported directly to the liver via the portal vein, bypassing lymphatic circulation.[4][5] This rapid hepatic delivery makes it a readily available substrate for energy production.

Catabolism: The Mitochondrial β-Oxidation of Hexanoyl-CoA

Upon entering the hepatocyte, this compound diffuses across the mitochondrial membranes, a process that is largely independent of the carnitine palmitoyltransferase (CPT) system required for LCFAs.[4] Inside the mitochondrial matrix, it is activated to its coenzyme A (CoA) thioester, hexanoyl-CoA, setting the stage for its catabolism through the β-oxidation spiral.

The β-oxidation of hexanoyl-CoA is a cyclical four-step process that systematically shortens the fatty acid chain by two carbons per cycle, yielding acetyl-CoA, NADH, and FADH₂.[6][7]

The four core enzymatic reactions are:

  • Oxidation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons (C2 and C3), reducing FAD to FADH₂.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.[8]

  • Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, reducing NAD+ to NADH.[6]

  • Thiolysis: β-ketoacyl-CoA thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a new acyl-CoA molecule that is two carbons shorter (in this case, butyryl-CoA).[7]

This cycle repeats, with butyryl-CoA undergoing one more round of β-oxidation to yield two molecules of acetyl-CoA. The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂ or, under conditions of high flux, be shunted towards ketogenesis.[7]

Hexanoic_Acid_Beta_Oxidation cluster_cycle Mitochondrial β-Oxidation Spiral Hexanoyl_CoA Hexanoyl-CoA (C6) Trans_Enoyl_CoA trans-Δ²-Hexenoyl-CoA Hexanoyl_CoA->Trans_Enoyl_CoA Acyl-CoA Dehydrogenase FADH2 FADH₂ Hydroxyacyl_CoA L-3-Hydroxyhexanoyl-CoA Trans_Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH + H⁺ Butyryl_CoA Butyryl-CoA (C4) Ketoacyl_CoA->Butyryl_CoA β-Ketoacyl-CoA Thiolase FAD FAD FAD->FADH2 Reduction H2O H₂O NAD NAD⁺ NAD->NADH Reduction CoA CoA-SH CoA->Acetyl_CoA Release

Caption: The β-oxidation cycle of Hexanoyl-CoA.

Systemic Metabolic Effects of this compound

The rapid catabolism of this compound has profound effects on systemic energy balance, influencing lipid profiles, glucose homeostasis, and ketone body production.

Anti-Obesity and Lipid-Lowering Properties

Studies in high-fat diet (HFD)-fed mouse models have demonstrated that dietary supplementation with this compound can prevent body weight gain and fat accumulation in white adipose tissues.[2][9] This anti-obesity effect is achieved without altering food intake and is associated with a significant reduction in plasma non-esterified fatty acids (NEFA) and hepatic triglyceride accumulation.[10][11] Mechanistically, this compound has been shown to suppress the expression of genes involved in fatty acid biosynthesis in adipose tissue.[9][12]

ParameterHigh-Fat Diet (HFD) ControlHFD + 5% Butyric AcidHFD + 5% this compound
Body Weight GainHighSignificantly ReducedSignificantly Reduced
Adipose Tissue MassHighSignificantly ReducedSignificantly Reduced
Plasma NEFA LevelsElevatedSuppressedSuppressed
Hepatic TriglyceridesElevatedSuppressedSuppressed
Blood GlucoseElevated (Hyperglycemia)No Significant ChangeSignificantly Improved
Plasma InsulinElevated (Hyperinsulinemia)ImprovedSignificantly Improved
Plasma GLP-1 LevelsUnchangedUnchangedIncreased
Caption: Comparative metabolic effects of this compound and butyric acid in HFD-fed mice, synthesized from experimental data.[2][11][13]
Regulation of Glucose Homeostasis and Insulin Sensitivity

A key differentiator for this compound is its potent effect on glucose metabolism. While both hexanoic and butyric acid can ameliorate HFD-induced hyperinsulinemia, only this compound has been shown to significantly improve hyperglycemia.[11][13] This superior glycemic control is linked to enhanced insulin sensitivity and an increase in plasma levels of glucagon-like peptide-1 (GLP-1), an incretin hormone crucial for promoting insulin secretion.[2][11] These findings position this compound as a potential agent for preventing obesity-related metabolic disorders like type 2 diabetes.[11]

Role in Ketogenesis

The efficient β-oxidation of this compound in the liver leads to a high intramitochondrial concentration of acetyl-CoA, a primary driver of ketogenesis.[4] This makes it a potent ketogenic substrate. Recent studies have also uncovered a dual role for this compound: at high concentrations, it serves as a direct substrate for ketone production, while at lower concentrations, it can enhance the ketogenic yield from other fatty acids, such as oleic acid.[14] This property is of significant interest in the context of formulating ketogenic diets for therapeutic purposes, such as in drug-resistant epilepsy.[14]

This compound as a Signaling Molecule

Beyond its role as an energy substrate, this compound functions as a signaling molecule, modulating cellular processes through interactions with the gut microbiome and epigenetic mechanisms.

Interaction with the Gut Microbiota

This compound is a product of anaerobic bacterial fermentation in the colon and is part of the complex interplay between diet, microbiota, and host metabolism.[15][16] Alterations in fecal concentrations of this compound have been associated with intestinal diseases; for instance, elevated levels have been noted in infants with necrotizing enterocolitis compared to those with food protein-induced allergic proctocolitis.[15] As a key SCFA, it contributes to the regulation of gut barrier function and immune responses.[17]

Epigenetic Regulation via HDAC Inhibition

Fatty acids, including this compound, are known to act as inhibitors of histone deacetylases (HDACs).[18] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[18] By inhibiting HDACs, this compound can induce histone hyperacetylation, altering gene expression patterns. This epigenetic mechanism is a plausible explanation for its broad effects on metabolism and inflammation and is an active area of investigation for therapeutic applications in cancer and other diseases.[19][20]

Hexanoic_Acid_Metabolic_Hub cluster_source cluster_transport cluster_liver Hepatic Metabolism cluster_systemic Systemic Effects & Signaling Diet Dietary Intake (e.g., MCT Oil, Dairy) Portal Portal Vein to Liver Diet->Portal Gut Gut Microbiota Fermentation Gut->Portal Activation Activation to Hexanoyl-CoA Portal->Activation Epigenetics HDAC Inhibition (Gene Expression) Portal->Epigenetics Systemic Circulation BetaOx Mitochondrial β-Oxidation Activation->BetaOx AcetylCoA Acetyl-CoA Pool BetaOx->AcetylCoA x3 Lipid ↓ Adipose Tissue ↓ Hepatic Triglycerides BetaOx->Lipid TCA TCA Cycle (Energy - ATP) AcetylCoA->TCA Ketogenesis Ketogenesis (Ketone Bodies) AcetylCoA->Ketogenesis Glucose ↑ Insulin Sensitivity ↑ GLP-1 Secretion ↓ Blood Glucose Ketogenesis->Glucose

Caption: Overview of this compound Metabolism and Systemic Effects.

Experimental Protocols & Methodologies

Protocol: Quantification of this compound in Plasma via GC-MS

This protocol provides a robust method for the extraction and quantification of this compound from a biological matrix.

1. Sample Preparation & Extraction: a. To 200 µL of plasma in a glass tube, add an internal standard (e.g., deuterated this compound or heptanoic acid). b. Add 50 µL of 6M HCl to acidify the sample. Vortex for 30 seconds. c. Add 1 mL of diethyl ether, vortex vigorously for 2 minutes. d. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases. e. Carefully transfer the upper organic layer to a new glass tube. f. Repeat the extraction (steps c-e) on the aqueous layer and pool the organic extracts. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization: a. To the dried extract, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl and 50 µL of pyridine. b. Seal the tube and heat at 60°C for 30 minutes. c. Cool to room temperature before analysis.

3. GC-MS Analysis: a. GC System: Agilent 7890B or equivalent. b. Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent. c. Injection: 1 µL, splitless mode, injector temperature 250°C. d. Carrier Gas: Helium at 1.0 mL/min. e. Oven Program: Start at 80°C (hold 1 min), ramp to 150°C at 10°C/min, then ramp to 240°C at 20°C/min (hold 5 min).[21] f. MS System: Agilent 5977A MSD or equivalent. g. Ionization: Electron Ionization (EI), 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

4. Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify the sample concentrations by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: In Vivo Murine Model of Metabolic Analysis

This workflow outlines a study to assess the metabolic impact of this compound supplementation in a diet-induced obesity model.[2]

1. Animal Model and Diet: a. Use male C57BL/6J mice, 6-8 weeks old. b. Acclimatize animals for 1 week on a standard chow diet. c. Divide mice into three groups (n=8-10 per group): i. Control: High-Fat Diet (HFD, ~60% kcal from fat). ii. Treatment: HFD supplemented with 5% (w/w) this compound. iii. Reference: HFD supplemented with 5% (w/w) butyric acid. d. Provide diets and water ad libitum for 4-8 weeks.

2. Metabolic Phenotyping: a. Body Weight & Food Intake: Measure weekly. b. Glucose & Insulin Tolerance Tests (GTT/ITT): Perform at the end of the study. i. IPGTT: Fast mice for 6 hours, inject glucose (2 g/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.[13] ii. ITT: Fast mice for 4 hours, inject insulin (0.75 U/kg) intraperitoneally. Measure blood glucose at 0, 15, 30, 60, and 90 minutes.[13]

3. Sample Collection and Terminal Analysis: a. At the study endpoint, fast mice for 6 hours and collect terminal blood via cardiac puncture. b. Perfuse tissues with saline and harvest liver and white adipose tissues (epididymal, retroperitoneal). Weigh all tissues. c. Snap-freeze a portion of the tissues in liquid nitrogen for gene expression analysis and store the remainder for histological and lipid analysis. d. Separate plasma and store at -80°C.

4. Biochemical and Molecular Analysis: a. Plasma Analysis: Measure glucose, insulin, NEFA, triglycerides, and GLP-1 using commercial ELISA or colorimetric kits. b. Hepatic Lipid Content: Extract total lipids from liver homogenates and quantify triglyceride content. c. Gene Expression: Extract RNA from adipose tissue, reverse transcribe to cDNA, and perform qPCR for key genes in lipogenesis (e.g., Fasn, Scd1, Acaca) and fatty acid oxidation (e.g., Cpt1a, Ppara).

In_Vivo_Workflow start Acclimatization (1 week, Chow Diet) grouping Randomization into Groups (HFD, HFD+C4, HFD+C6) start->grouping treatment Dietary Intervention (4-8 weeks) grouping->treatment monitoring Weekly Monitoring - Body Weight - Food Intake treatment->monitoring tests Metabolic Testing - IPGTT - ITT treatment->tests endpoint Terminal Sample Collection - Blood - Liver - Adipose Tissue tests->endpoint analysis Biochemical & Molecular Analysis - Plasma Metabolites (Glucose, Insulin) - Hepatic Lipids - Gene Expression (qPCR) endpoint->analysis results Data Interpretation & Statistical Analysis analysis->results

Caption: Experimental workflow for an in vivo mouse metabolic study.

Conclusion and Future Directions

This compound is a metabolically significant fatty acid with potent effects on lipid and glucose metabolism. Its unique properties—rapid hepatic absorption, carnitine-independent mitochondrial entry, and efficient β-oxidation—make it a readily available and powerful energy source. Beyond its catabolic fate, this compound functions as a key signaling molecule, influencing glucose homeostasis through GLP-1 modulation and regulating gene expression via HDAC inhibition. The compelling preclinical data demonstrating its anti-obesity and insulin-sensitizing effects highlight its potential as a therapeutic agent or functional food ingredient for combating metabolic diseases.

Future research should focus on elucidating the precise molecular mechanisms linking this compound to GLP-1 secretion and HDAC inhibition. Further investigation into its interaction with the gut microbiome and the subsequent impact on host metabolism is also warranted. Translating these findings into human clinical trials will be the ultimate step in validating the therapeutic promise of this compound for improving metabolic health.

References

  • Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods. (n.d.). Google Vertex AI Search. Retrieved January 7, 2026.
  • Schönfeld, P., & Wojtczak, L. (2016). Role of Medium-Chain Fatty Acids in Healthy Metabolism: A Clinical Perspective. Trends in Endocrinology & Metabolism, 32(6), 351-366.
  • Vallejo, D., et al. (2019). Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes. Frontiers in Neuroscience.
  • Science Review: Metabolic Effects of Medium-Chain Triglycerides. (n.d.). Metagenics Institute.
  • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research, 57(6), 943-954.
  • A Comparative Analysis of the Metabolic Effects of Hexanoic and Butyric Acids. (n.d.). Benchchem.
  • This compound improves metabolic health in mice fed high-f
  • A Researcher's Guide to Inter-Laboratory this compound Analysis: A Compar
  • A novel hepatocyte ketone production assay to help the selection of nutrients for the ketogenic diet tre
  • Kimura, I., et al. (2025).
  • Beta oxidation of octanoyl-CoA to hexanoyl-CoA. (n.d.).
  • Kimura, I., et al. (2025).
  • Kimura, I., et al. (2025).
  • Inhibition of HDAC8 by hexanoic and decanoic acid. (n.d.).
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Hexanoic Acid: A Comprehensive Technical Guide to Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of hexanoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. Moving beyond a simple catalog of names, we will delve into the etymology of its various synonyms, connect its physicochemical properties to its diverse applications, and provide validated, field-tested protocols for its analysis. The narrative is structured to deliver not just information, but a causal understanding of why certain choices are made in the laboratory and in industrial applications.

The Identity of a Six-Carbon Workhorse: Nomenclature and Synonyms

This compound's multiple names are a reflection of its rich history and varied contexts, from agricultural origins to systematic chemical classification. Understanding this nomenclature is the first step to appreciating its multifaceted role in science.

The systematic IUPAC name, This compound , precisely describes its structure: a six-carbon ("hexan-") backbone with a carboxylic acid functional group ("-oic acid").[1] This is the universal standard in chemical communication.

However, it is more famously known by its trivial name, Caproic Acid . This name originates from the Latin word 'capra,' meaning "goat".[2][3] This etymology is no coincidence; this compound, along with its fellow medium-chain fatty acids caprylic (C8) and capric (C10) acids, is a key component of the fat in goat's milk, accounting for about 15% of the total.[4][5] Its distinctive, pungent odor—often described as cheesy, waxy, or goat-like—is a direct sensory link to this natural source.[1][6]

Over the years, a variety of other synonyms have been used in literature and commerce, which are essential to recognize for comprehensive database searching and material sourcing.

Table 1: Key Identifiers and Synonyms for this compound

Identifier Value Source(s)
IUPAC Name This compound [1]
Common Name Caproic Acid [1][7]
CAS Number 142-62-1 [1]
Molecular Formula C₆H₁₂O₂ [1][8]
Other Synonyms n-Hexanoic acid, Butylacetic acid, 1-Pentanecarboxylic acid, Pentylformic acid, Hexoic acid, n-Hexylic acid [1][7][9]
SMILES CCCCCC(=O)O [1]

| InChI Key | FUZZWVXGSFPDMH-UHFFFAOYSA-N |[1] |

Physicochemical Properties and Their Practical Implications

The behavior of this compound in both biological and industrial systems is a direct consequence of its molecular structure—a six-carbon nonpolar tail and a polar carboxylic acid head. This duality governs its utility. For instance, its limited solubility in water but high solubility in organic solvents is a critical factor in designing extraction protocols from aqueous biological matrices.[7][10]

The relatively low boiling point compared to longer-chain fatty acids makes it suitable for analysis by gas chromatography, while its pKa dictates that it will be in its ionized, more water-soluble hexanoate form at physiological pH.[1][10]

Table 2: Physicochemical Properties of this compound

Property Value Implication for Researchers Source(s)
Molecular Weight 116.16 g/mol Foundational for all stoichiometric calculations. [1]
Appearance Colorless to pale yellow oily liquid Easy to handle and dispense in a laboratory setting. [1][6]
Density 0.927 - 0.929 g/cm³ (at 20-25 °C) Less dense than water, will form the upper layer in biphasic extractions. [1][7]
Melting Point -4 to -3.4 °C Liquid at standard room temperature. [1]
Boiling Point 202 - 205.8 °C Volatile enough for GC analysis, but requires heating. [1]
Solubility in Water ~1.1 g/100 mL (at 20 °C) Sparingly soluble; solubility increases at higher pH as the carboxylate salt is formed. [1][7][10]
Solubility in Organic Solvents Highly soluble in ethanol, ether Excellent solubility allows for effective extraction from aqueous solutions. [1]
pKa 4.85 - 4.88 (at 25 °C) Dictates ionization state; crucial for pH-dependent extractions and behavior in biological buffers. [1]

| logP (Octanol-Water) | 1.88 - 1.92 | Indicates moderate lipophilicity, relevant for predicting membrane permeability and bioaccumulation. |[1] |

Biological Significance and Metabolic Pathways

This compound is not merely an industrial chemical; it is a natural metabolite found across the biological kingdom, from bacteria to plants and animals.[6] As a medium-chain fatty acid (MCFA), it plays a role in energy metabolism.[8] In drug development, understanding its biosynthesis is critical for metabolic engineering efforts aimed at sustainable production.

Microbial production of this compound is being explored as a green alternative to chemical synthesis, primarily through two engineered pathways.[4]

  • The Heterologous Reverse β-Oxidation (rBOX) Pathway : This pathway essentially reverses the fatty acid degradation process. It starts with two molecules of acetyl-CoA and sequentially adds two-carbon units through a four-step enzymatic cycle (thiolase, reductase, dehydratase, reductase) to build the six-carbon hexanoyl-CoA chain, which is then hydrolyzed to this compound.[4][11]

  • Modified Fatty Acid Biosynthesis (FAB) Pathway : This approach modifies the native fatty acid synthesis machinery. The key intervention is the introduction of a specialized thioesterase enzyme that preferentially cleaves the growing fatty acid chain from the acyl carrier protein (ACP) when it reaches a length of six carbons, releasing free this compound.[4]

Biosynthesis_Pathways cluster_rBOX Reverse β-Oxidation (rBOX) Pathway cluster_FAB Modified Fatty Acid Biosynthesis (FAB) r_start 2x Acetyl-CoA r_acetoacetyl Acetoacetyl-CoA r_start->r_acetoacetyl AtoB/BktB r_hydroxy 3-Hydroxybutyryl-CoA r_acetoacetyl->r_hydroxy Hbd r_crotonyl Crotonyl-CoA r_hydroxy->r_crotonyl Crt r_butyryl Butyryl-CoA r_crotonyl->r_butyryl Ter r_hexanoyl Hexanoyl-CoA r_butyryl->r_hexanoyl Chain Elongation (repeat cycle) r_end This compound r_hexanoyl->r_end Thioesterase (TES1) f_start Acetyl-CoA f_malonyl Malonyl-CoA f_start->f_malonyl ACC f_elongation Acyl-ACP Chain Elongation f_malonyl->f_elongation FAS f_c6 Hexanoyl-ACP f_elongation->f_c6 FAS f_end This compound f_c6->f_end Acyl-ACP Thioesterase (C6-specific)

Caption: Engineered metabolic pathways for microbial production of this compound.

Industrial Synthesis and Key Applications

This compound's versatile structure makes it a valuable intermediate in numerous industries. While microbial fermentation is a growing field, traditional chemical synthesis, often via the oxidation of hexane or hexanol, remains a common production method.[8]

Key Application Areas:

  • Pharmaceuticals : this compound is a critical building block for synthesizing more complex molecules.[12] Its most notable use is in producing caproate esters of various drugs. Esterification of a parent drug with this compound can modify its pharmacokinetic properties, often creating a long-acting depot formulation. Prominent examples include progestin medications like hydroxyprogesterone caproate and gestonorone caproate, used in hormone therapy.[6]

  • Flavors and Fragrances : This is a primary application driven by its potent aroma profile.[13] While its neat odor is pungent and often unpleasant, in trace amounts and especially after conversion to its esters (e.g., ethyl hexanoate, allyl hexanoate), it contributes characteristic fruity, cheesy, and creamy notes to a vast array of food products, including cheese, butter, milk, strawberry, and bread flavors.[5][14] In perfumery, it can impart animalic or fatty notes that add depth and complexity to a fragrance.[15]

  • Industrial Chemicals : It is used to manufacture hexyl derivatives like hexylphenols. Furthermore, it serves as a precursor for plasticizers, lubricants, greases, and as a component in varnish driers and rubber processing.[13][16]

Analytical Methodologies: A Guide to Quantification

For any researcher working with this compound, accurate quantification is paramount. The method of choice is typically dictated by the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) is particularly well-suited for analyzing volatile compounds like short-chain fatty acids.[17]

Workflow for GC-MS Quantification of this compound in a Biological Matrix

This protocol outlines a self-validating system for the reliable quantification of this compound. The causality is clear: acidification ensures the analyte is in its volatile free-acid form, solvent extraction isolates it from non-volatile matrix components, and an internal standard corrects for variations in extraction efficiency and injection volume, ensuring trustworthiness.

GCMS_Workflow start 1. Sample Collection (e.g., Plasma, Feces) step2 2. Internal Standard Spiking (e.g., Deuterated this compound) start->step2 Ensures accurate quantification step3 3. Acidification (e.g., HCl to pH < 3) step2->step3 Protonates analyte for volatility step4 4. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) step3->step4 Isolates analyte from matrix step5 5. Phase Separation (Centrifuge) step4->step5 step6 6. Supernatant Transfer (Organic Layer) step5->step6 step7 7. GC-MS Analysis step6->step7 end 8. Data Analysis (Quantification vs. Std Curve) step7->end Peak area integration

Caption: A typical experimental workflow for quantifying this compound via GC-MS.

Detailed Experimental Protocol: GC-MS Analysis
  • Sample Preparation & Extraction :

    • To 100 µL of the sample (e.g., plasma, fecal homogenate), add a known concentration of an internal standard, such as deuterated this compound (this compound-d3).[18][19] This is the most critical step for ensuring quantitative accuracy.

    • Acidify the sample by adding 50 µL of a strong acid (e.g., 6M HCl) to bring the pH below 3.[19][20] This protonates the hexanoate to the more volatile this compound form.

    • Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[18]

    • Vortex vigorously for 2 minutes to facilitate the transfer of this compound into the organic phase.

    • Centrifuge at >10,000 x g for 10 minutes to achieve complete phase separation.

    • Carefully transfer the upper organic layer to a GC vial for analysis.

  • Instrumentation and Conditions (Example) :

    • Gas Chromatograph : Agilent 8890 GC or equivalent.

    • Column : A polar column suitable for free fatty acids, such as a DB-FFAP or similar.

    • Oven Program :

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp 1: Increase to 150 °C at 10 °C/min.

      • Ramp 2: Increase to 240 °C at 20 °C/min, hold for 5 minutes.[18]

    • Injector : 250 °C, splitless mode for high sensitivity.[19]

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[18]

    • Mass Spectrometer : Agilent 5977B MSD or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[18]

    • Acquisition : Use Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for this compound (e.g., m/z 60, 73, 116) and its deuterated internal standard.[18]

  • Validation and Quality Control :

    • Calibration Curve : Prepare a standard curve by spiking known amounts of this compound into a blank matrix and processing them alongside the unknown samples.

    • Recovery : The recovery rate should be assessed by spiking standards into a matrix sample pre- and post-extraction. A good method will have a recovery of 85-115%.[19][21]

    • Precision : Analyze replicates to ensure the relative standard deviation (RSD) is within acceptable limits (typically <15%).[18]

Safety and Handling

This compound must be handled with appropriate care. It can cause severe skin burns and eye damage.[22][23] The strong, unpleasant odor necessitates that all work be conducted in a well-ventilated fume hood.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22]

Conclusion

This compound, or caproic acid, is a foundational molecule whose significance is belied by its simple structure. Its journey from being a smelly component of goat's milk to a key intermediate in pharmaceuticals, a nuanced ingredient in flavors, and a target for metabolic engineering highlights its versatility. For the modern scientist, a comprehensive understanding of its nomenclature, the causal links between its properties and applications, and robust analytical methods for its study are indispensable tools for innovation.

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A Comprehensive Technical Guide to the Safe Handling of Hexanoic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling of hexanoic acid in a laboratory setting. The following sections are designed to impart a thorough understanding of the risks associated with this compound and to provide actionable protocols to mitigate these hazards, ensuring a safe and compliant research environment.

Understanding this compound: Properties and Associated Hazards

This compound (C6H12O2), also known as caproic acid, is a straight-chain saturated fatty acid.[1] It is a colorless, oily liquid with a characteristic unpleasant odor.[1][2] While a valuable reagent in various synthetic and research applications, its intrinsic chemical properties necessitate stringent safety protocols.[3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to a thorough risk assessment.

PropertyValueSource
Molecular Weight116.16 g/mol [5][6]
Boiling Point202.8 °C to 205°C[2][7]
Melting Point-3.4 °C to -3°C[1][2]
Flash Point102 °C to 110 °C (open cup)[2][7]
Auto-ignition Temperature380 °C[2][7]
Solubility in Water1.1 g/100 mL at 20 °C[2]
Vapor Density4.0 (Air = 1)[2]
UN Number2829[8][9]
UN Hazard Class8 (Corrosive)[2][8]
UN Packing GroupIII[2][8]
Primary Hazards and Routes of Exposure

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][10][11] It is crucial to recognize that the substance can be absorbed into the body through inhalation of its aerosol, through the skin, and by ingestion.[2][8]

  • Skin Contact: Direct contact can lead to redness, a burning sensation, pain, and in severe cases, irreversible skin damage.[7][8] Prolonged or repeated contact may also cause dermatitis.[8][12]

  • Eye Contact: The substance is corrosive to the eyes, causing redness, pain, blurred vision, and potentially serious eye damage.[7][8][10]

  • Inhalation: Inhalation of this compound mists or vapors can irritate the respiratory tract, leading to coughing and a sore throat.[2][3][8] While a harmful concentration of vapor in the air is reached slowly at 20°C, the generation of mists must be prevented.[2][8]

  • Ingestion: If ingested, this compound can cause abdominal pain, nausea, a sore throat, and vomiting.[3][8] Swallowing the substance can lead to a strong caustic effect on the mouth and throat, with a danger of perforation of the esophagus and stomach.[10]

Reactivity and Fire Hazards

This compound is a combustible liquid and a medium-strong acid.[8] It reacts violently with oxidants, such as chromium trioxide, which poses a fire and explosion hazard.[8] It also reacts vigorously with bases, which can cause a hazardous increase in heat and pressure.[8]

The Hierarchy of Controls: A Proactive Approach to Safety

To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Can a less hazardous acid be used?) Substitution Substitution (e.g., Replace with a less volatile or less corrosive alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume hood, local exhaust ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, labeling) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering and Administrative Controls

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[7] The use of a chemical fume hood or local exhaust ventilation is mandatory to prevent the generation and inhalation of mists and vapors.[8]

Administrative Controls: Standard Operating Procedures and Training
  • Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be established and readily accessible to all laboratory personnel.

  • Training: All personnel who handle this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency response protocols.

  • Labeling: Containers of this compound must be clearly labeled with the chemical name, hazard warnings, and any necessary safety information.[3]

  • Hygiene Practices: Do not eat, drink, or smoke in work areas.[2][7] Wash hands thoroughly after handling this compound.[7] Remove contaminated clothing and protective equipment before entering eating areas.[7]

Personal Protective Equipment (PPE): Essential for Direct Handling

The use of appropriate PPE is crucial to prevent direct contact with this compound.

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield in combination with breathing protection are required.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as neoprene, should be worn. Always inspect gloves for leaks or tears before use.

    • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[8]

  • Respiratory Protection: In situations where ventilation is inadequate or there is a risk of generating aerosols, a NIOSH-approved respirator should be worn.

Safe Handling, Storage, and Disposal Protocols

Handling
  • Avoid contact with skin, eyes, and clothing.[9]

  • Avoid inhalation of vapor or mist.[9]

  • Keep containers tightly closed when not in use.

  • Use only in well-ventilated areas.[7]

Storage
  • Store in a cool, dry, and well-ventilated area.[6][12]

  • Keep containers fireproof and separated from strong oxidants, strong bases, and foodstuffs.[2][8]

  • Ensure that storage containers are approved for corrosive materials.[7]

Disposal
  • Dispose of this compound and its containers in accordance with local, state, and federal regulations.[7]

  • Do not allow the chemical to enter drains or the environment.[2][7][12]

  • Contaminated materials should be treated as hazardous waste.[10]

Emergency Procedures: Spill and Exposure Response

Prompt and appropriate action is critical in the event of a spill or exposure to this compound.

Spill Response Workflow

Spill_Response cluster_0 This compound Spill Response Evacuate Evacuate the immediate area and alert others Assess Assess the spill size and potential hazards Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, respirator if needed) Assess->PPE Contain Contain the spill with an inert absorbent material (sand, vermiculite) PPE->Contain Neutralize For small spills, cautiously neutralize with soda ash or slaked lime Contain->Neutralize If safe to do so Collect Collect the absorbed material in a sealable container Contain->Collect Neutralize->Collect Decontaminate Decontaminate the spill area with plenty of water Collect->Decontaminate Dispose Dispose of the waste as hazardous material Decontaminate->Dispose

Caption: A stepwise workflow for responding to a this compound spill.

First Aid Measures
  • After Inhalation: Move the person to fresh air and keep them at rest. Seek immediate medical attention.[8][13][14]

  • After Skin Contact: Immediately remove all contaminated clothing.[7][13] Rinse the skin with plenty of water or shower.[7][8] Seek immediate medical attention.[13][14]

  • After Eye Contact: Rinse cautiously with water for several minutes.[7][14] Remove contact lenses if present and easy to do. Continue rinsing.[7][14] Seek immediate medical attention.[7][8][14]

  • After Ingestion: Rinse the mouth. Do NOT induce vomiting.[2][7][8] Seek immediate medical attention.[8][14]

Conclusion

The safe handling of this compound is paramount in a research environment. By understanding its properties and hazards, implementing a robust hierarchy of controls, and adhering to strict protocols for handling, storage, disposal, and emergency response, researchers can mitigate the risks and ensure a safe laboratory setting. This guide serves as a comprehensive resource to be integrated into laboratory-specific safety programs.

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A Technical Guide to the Corrosive Properties of Hexanoic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Hexanoic acid, also known as caproic acid, is a C6 straight-chain saturated fatty acid with significant applications in the synthesis of flavors, fragrances, and pharmaceutical agents, including several progestin medications.[1][2][3] While valued for its chemical properties, its inherent corrosivity presents a considerable challenge for material selection, handling, and process design in research and manufacturing environments. This technical guide provides an in-depth analysis of the corrosive nature of this compound. It covers the fundamental electrochemical mechanisms, key factors influencing corrosion rates, material compatibility data for common metals and polymers, and standardized protocols for assessing corrosion. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's material interactions to ensure process integrity, safety, and reliability.

Physicochemical Profile of this compound

This compound is a colorless, oily liquid characterized by a distinctive unpleasant odor.[2][4] Its properties as a carboxylic acid are central to its reactivity and corrosive potential.

PropertyValueSource
Chemical Formula C₆H₁₂O₂[1]
Molar Mass 116.16 g/mol [4]
Appearance Colorless to light yellow oily liquid[2][4]
Boiling Point 202-203 °C (lit.)[2]
Melting Point -4 °C (lit.)[2]
Density 0.927 g/mL at 25 °C (lit.)[2]
Vapor Pressure 0.18 mm Hg at 20 °C[2]
Solubility in Water Slightly soluble (approx. 1.1 g/100 mL at 20 °C)[4][5]
Classification Skin Corrosion 1C, Serious Eye Damage 1[6][7]

Fundamental Mechanisms of Corrosion

The corrosive action of this compound, like other carboxylic acids, is rooted in its ability to donate protons (H⁺ ions).[2] The process is fundamentally an electrochemical one, requiring an anode, a cathode, and an electrolyte. When in contact with metals, particularly in the presence of water, this compound facilitates these corrosive reactions. Even trace amounts of water absorbed from the atmosphere can be sufficient to dissolve the acid and initiate corrosion on susceptible metals like iron, steel, and aluminum.[2][4][8]

Two primary mechanistic pathways are proposed for how weak acids like this compound accelerate the cathodic hydrogen evolution reaction, which is often the rate-determining step in acid corrosion.[9]

  • Buffering Effect: The acid dissociates in the bulk solution, providing a reservoir of H⁺ ions. As H⁺ ions are consumed at the metal surface (cathode), the equilibrium shifts to produce more, effectively "buffering" the proton supply and sustaining the corrosion reaction.[9]

  • Direct Reduction: The undissociated this compound molecule adsorbs directly onto the metal surface and is then electrochemically reduced. This provides an additional, parallel pathway for the cathodic reaction, accelerating the overall corrosion rate beyond what the free H⁺ concentration alone would suggest.[9]

Corrosion_Mechanisms cluster_0 Aqueous Bulk Solution cluster_1 Metal Surface HA_bulk This compound (HA) H_ion H⁺ HA_bulk->H_ion Dissociation Metal Metal (M) HA_bulk_transport HA_bulk->HA_bulk_transport Diffusion H_bulk_transport H_ion->H_bulk_transport Diffusion A_ion A⁻ (Hexanoate) H_adsorbed H⁺ (adsorbed) H_bulk_transport->H_adsorbed Metal_ion Metal Ions (Mⁿ⁺) Metal->Metal_ion H_gas H₂ Gas H_adsorbed->H_gas Reduction HA_adsorbed HA (adsorbed) HA_adsorbed->H_gas Direct Reduction HA_bulk_transport->HA_adsorbed Adsorption Gravimetric_Workflow prep 1. Specimen Preparation (Cut, Polish, Degrease) measure1 2. Initial Measurement (Weigh Specimen, Wᵢ) prep->measure1 immerse 3. Immersion (this compound, Controlled Temp) measure1->immerse clean 4. Post-Exposure Cleaning (Remove Corrosion Products) immerse->clean measure2 5. Final Measurement (Weigh Specimen, Wf) clean->measure2 analyze 6. Data Analysis (Calculate Corrosion Rate) measure2->analyze

Figure 2: Experimental workflow for gravimetric corrosion testing.
Experimental Protocol 2: Electrochemical Testing

Electrochemical methods, such as Potentiodynamic Polarization, offer rapid corrosion rate data and mechanistic insights. [10] Objective: To determine the corrosion potential (Ecorr), corrosion current (Icorr), and pitting susceptibility of a material in this compound.

Methodology:

  • Cell Setup: A standard three-electrode electrochemical cell is used, containing the working electrode (the material sample), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The cell is filled with the this compound solution of interest.

  • OCP Measurement: The open-circuit potential (OCP) is monitored until a stable value is reached. This represents the natural corrosion potential (Ecorr) of the material in the environment.

  • Potentiodynamic Scan: A potentiostat is used to scan the potential of the working electrode away from its Ecorr in both the cathodic and anodic directions. The resulting current is measured.

  • Data Analysis: The resulting polarization curve (log I vs. E plot) is analyzed. The corrosion current (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches back to Ecorr (Tafel extrapolation). Icorr is directly proportional to the corrosion rate via Faraday's Law. The shape of the anodic curve can reveal passivity and susceptibility to pitting corrosion.

Conclusion and Mitigation

This compound is a moderately corrosive substance whose impact on materials is highly dependent on the specific conditions of use, particularly the presence of water, elevated temperatures, and chemical impurities. While it can cause significant corrosion to common metals like carbon steel and aluminum, appropriate material selection provides a reliable path to mitigation. For most applications, 316L stainless steel offers a good balance of performance and cost, while high-performance alloys like Hastelloy C-276 and inert polymers such as PTFE and PVDF should be specified for critical or highly aggressive service conditions. All material selections should be validated through standardized testing protocols that replicate the intended operational environment.

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Hexanoic Acid: A Multifunctional Metabolite in Plant Defense and Human Health

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Duality of a Medium-Chain Fatty Acid

Hexanoic acid, also known as caproic acid, is a six-carbon, straight-chain saturated fatty acid (C6:0) that occupies a unique and compelling position in the biological world[1][2]. While structurally simple, its functions are remarkably complex and divergent across kingdoms. In plants, it acts as a potent signaling molecule, priming the immune system for a more robust and rapid defense against pathogens[3][4]. In humans, it is a key product of gut microbial fermentation and a dietary component with significant influence on metabolic health, gut integrity, and systemic inflammation[5][6]. This guide provides a detailed exploration of the biosynthesis, signaling functions, and physiological impact of this compound in both plant and human systems, offering field-proven insights and detailed methodologies for its study.

Part 1: this compound as a Plant Metabolite and Defense Primer

In the plant kingdom, this compound is a crucial component of the chemical arsenal used to defend against a wide range of pathogens. Its primary role is not as a direct antimicrobial agent, but as a "priming" agent, conditioning the plant to respond more effectively to subsequent attacks[4][7][8].

Biosynthesis in Plants

The production of fatty acids in plants predominantly occurs within the plastids via the fatty acid synthase (FAS) complex, a pathway that typically yields long-chain fatty acids like palmitic (C16:0) and stearic (C18:0) acids[9]. The synthesis of medium-chain fatty acids (MCFAs) such as this compound arises from a modification of this canonical pathway[9]. In specific plant genera, the process is cut short by specialized acyl-acyl carrier protein (ACP) thioesterase enzymes. These enzymes facilitate early chain termination by hydrolyzing the acyl group from the ACP before it undergoes further elongation, thereby releasing the C6 fatty acid[9]. This specialized pathway is particularly notable in species of the Cuphea genus, which are known for their high MCFA content[9].

Signaling and Function: Priming the Plant Immune Response

The application of this compound, for instance through soil drench, triggers a state of heightened alert in the plant, a phenomenon known as this compound-induced resistance (Hx-IR)[10][11]. This primed state does not involve the direct, large-scale activation of defense genes, which would be energetically costly. Instead, it prepares the plant to mount a faster and stronger defense upon actual pathogen encounter[3][8].

Key Mechanisms of Hx-IR:

  • Hormonal Pathway Activation: Hx-IR is intricately linked to the two major defense-related hormonal pathways: the salicylic acid (SA) and jasmonic acid (JA) pathways[3][4][7]. The SA pathway is generally associated with defense against biotrophic and hemibiotrophic pathogens, while the JA pathway is crucial for defense against necrotrophic pathogens and insects[12]. This compound primes both, providing broad-spectrum protection[3][7]. Upon infection, Hx-treated plants show enhanced accumulation of JA precursors like 12-oxo-phytodienoic acid (OPDA) and the bioactive JA-isoleucine conjugate, alongside increased expression of SA marker genes like PR1[3][12][13].

  • Callose Deposition: A hallmark of Hx-IR is the potentiation of callose deposition at the site of infection[7][14]. Callose, a β-1,3-glucan polymer, acts as a physical barrier, reinforcing the cell wall to prevent pathogen ingress and spread[7].

  • Long-Distance Signaling: Studies using 13C-labeled this compound have demonstrated that when applied to the roots, the molecule itself is not translocated to the leaves[10][11]. This finding strongly suggests the existence of a long-distance signal that travels from the roots to the aerial parts of the plant, inducing systemic resistance[10][11].

  • Volatile Emission: this compound treatment can promote the emission of plant volatile organic compounds (VOCs), which can act as signals to prepare other parts of the same plant or even neighboring plants for an impending threat[10].

It is hypothesized that hexanoyl-CoA, a derivative of this compound, may be the active molecule that initiates these downstream signaling events[3][15].

Hexanoic_Acid_Plant_Defense Signaling Pathway of this compound (Hx) in Plant Defense Priming cluster_root Root Application cluster_cell Plant Cell cluster_response Pathogen Challenge Response Hx This compound (Hx) Application Hx_CoA Hexanoyl-CoA (Active Molecule) Hx->Hx_CoA Activation Signal Long-Distance Systemic Signal Hx_CoA->Signal Induces JA_path Jasmonic Acid (JA) Pathway Priming Signal->JA_path Primes Systemic Tissues SA_path Salicylic Acid (SA) Pathway Priming Signal->SA_path Primes Systemic Tissues OPDA OPDA Accumulation JA_path->OPDA Callose Enhanced Callose Deposition JA_path->Callose Potentiates PR_genes PR Gene Expression JA_path->PR_genes Potentiates SA_path->Callose Potentiates SA_path->PR_genes Potentiates Pathogen Pathogen Attack Pathogen->Callose Triggers Pathogen->PR_genes Triggers Defense Broad-Spectrum Disease Resistance Callose->Defense PR_genes->Defense

Caption: this compound priming pathway in plants.

Occurrence in Plant Oils

While not a major component of most common vegetable oils, this compound is found in various plant-derived oils, particularly in the seeds of certain species. Its presence is of interest for pharmaceutical and industrial applications[9].

Plant SourceOil TypeThis compound Content (% of total fatty acids)Reference(s)
Cuphea spp.Seed OilCan be high, varies significantly by species[9]
Coconut (Cocos nucifera)Seed Oil~0.5 - 0.8%[16]
Palm Kernel (Elaeis guineensis)Seed Oil~0.1 - 0.4%General Knowledge
Goat's Rue (Galega officinalis)Seed OilTrace amountsGeneral Knowledge
Note: Concentrations can vary based on plant variety, growing conditions, and extraction methods.[9]

Part 2: this compound as a Human Metabolite

In humans, this compound is primarily recognized as a short-chain fatty acid (SCFA) or medium-chain fatty acid (MCFA), playing a critical role in the gut-health axis and overall metabolic regulation[1][5][16].

Sources and Endogenous Production

This compound enters the human system via two main routes:

  • Dietary Intake: It is naturally present in animal fats and oils, such as goat's milk (which contains caproic, caprylic, and capric acids, all named after "capra," the Latin word for goat), cow's milk, and coconut oil[16][17][18].

  • Microbial Fermentation: The primary source of endogenous this compound is the gut microbiota[6][19]. Anaerobic bacteria in the colon ferment indigestible dietary fibers (prebiotics), producing a range of SCFAs, including acetate, propionate, butyrate, and to a lesser extent, this compound[6][19][20].

Metabolic Pathways and Biological Roles

Once absorbed from the gut or diet, this compound participates in several metabolic processes. The major catabolic pathway for this compound in humans is beta-oxidation, breaking it down to generate energy[21][22]. Beyond its role as an energy source, it functions as a signaling molecule with pleiotropic effects.

  • Gut Health and Integrity: Like other SCFAs, this compound serves as an energy source for colonocytes (the epithelial cells of the colon)[19]. It contributes to maintaining the integrity of the intestinal epithelial barrier, modulates the gut microbiota, and has anti-inflammatory properties within the gut[5][23].

  • Metabolic Regulation: Animal studies have demonstrated that this compound can exert potent anti-obesity effects. In mice fed a high-fat diet, supplementation with this compound prevented body weight gain, reduced fat accumulation in adipose tissues, and lowered hepatic triglyceride content[16][18][24]. It also improves glucose metabolism by enhancing insulin sensitivity and improving hyperglycemia[16][18][24]. These effects suggest a significant role in preventing obesity-related disorders like type 2 diabetes[18].

  • Systemic Inflammation and Disease Association: The role of this compound in systemic health is complex. While generally considered beneficial, its levels have been associated with certain disease states. For instance, it has been identified as a potential fecal biomarker for Clostridium difficile infection[17]. Additionally, one study found that higher plasma levels of this compound were independently associated with a greater likelihood of sarcopenia (muscle loss) in patients with chronic kidney disease and heart failure, suggesting its role may be context-dependent[25].

Hexanoic_Acid_Human_Metabolism Role of this compound (Hx) in Human Health cluster_source Sources cluster_gut Gut Lumen cluster_effects Systemic Effects Diet Dietary Intake (e.g., Dairy, Coconut Oil) Colonocytes Energy for Colonocytes Diet->Colonocytes Metabolism Metabolic Regulation (Adipose Tissue, Liver) Diet->Metabolism Absorbed into circulation Fiber Dietary Fiber (Prebiotics) Microbiota Gut Microbiota Fermentation Fiber->Microbiota Fermented by Hx_gut This compound (and other SCFAs) Microbiota->Hx_gut Produces Hx_gut->Colonocytes Gut_Barrier Improved Gut Barrier Integrity Hx_gut->Gut_Barrier Hx_gut->Metabolism Absorbed into circulation Glucose Improved Glucose Homeostasis Metabolism->Glucose

Caption: Production and systemic effects of this compound in humans.

Part 3: Experimental Methodologies for this compound Analysis

Accurate quantification of this compound in complex biological matrices is essential for research and development. The most common and reliable methods are chromatographic, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Quantification of this compound in Plant Oils via GC-MS

This protocol details the analysis of this compound content in seed oils, which involves lipid extraction, conversion of fatty acids to their more volatile methyl esters (FAMEs), and subsequent GC-MS analysis[9].

Step 1: Lipid Extraction (Soxhlet Method)

  • Sample Preparation: Grind a known quantity (e.g., 10-20 g) of plant seeds into a fine powder to maximize surface area.

  • Extraction: Place the ground sample into a thimble and perform a continuous extraction in a Soxhlet apparatus for 6-8 hours using a non-polar solvent like n-hexane[9].

  • Solvent Removal: Evaporate the hexane from the extract using a rotary evaporator under reduced pressure to yield the crude seed oil[9].

Step 2: Transesterification to Fatty Acid Methyl Esters (FAMEs) Causality: Triglycerides are not volatile enough for GC analysis. Transesterification cleaves the fatty acids from the glycerol backbone and adds a methyl group, creating FAMEs which are readily volatilized.

  • Reagent: A common and effective reagent is 14% Boron Trifluoride (BF3) in methanol[9].

  • Reaction: In a sealed reaction vial, mix approximately 20-30 mg of the extracted oil with 2 mL of the BF3-methanol reagent and 1 mL of hexane[9].

  • Heating: Heat the mixture at 100°C for 1 hour in a heating block or water bath to ensure complete reaction[9].

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the vial. Vortex thoroughly to partition the FAMEs into the upper hexane layer[9].

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Step 3: GC-MS Analysis

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)[26].

  • GC Column: A polar capillary column is required for optimal separation of FAMEs. A DB-FATWAX UI or equivalent (30 m x 0.25 mm ID, 0.25 µm film) is suitable[9][26].

  • Injection: Inject 1 µL of the FAMEs solution in splitless mode. Set injector temperature to 250°C[26].

  • Oven Program: A typical temperature gradient is:

    • Initial temperature 80°C, hold for 1 minute.

    • Ramp at 10°C/min to 150°C.

    • Ramp at 20°C/min to 240°C, hold for 5 minutes[26].

  • Detection: Use the mass spectrometer in full scan mode or selected ion monitoring (SIM) for higher sensitivity. This compound methyl ester is identified by its unique retention time and mass spectrum.

  • Quantification: Calculate the concentration by comparing the peak area to that of an internal standard (e.g., heptadecanoic acid) added before transesterification and a multi-point calibration curve prepared with a certified this compound methyl ester standard.

Protocol 2: Quantification of this compound in Human Plasma via GC-MS

This protocol requires derivatization to make the fatty acid volatile and is adapted from general methodologies for SCFA analysis.

Step 1: Sample Preparation and Extraction

  • Sample Collection: Collect blood in EDTA tubes and centrifuge to separate plasma. Store at -80°C until analysis.

  • Protein Precipitation: Thaw 200 µL of plasma on ice. Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube. Add an internal standard (e.g., deuterated this compound, C6-d11).

Step 2: Derivatization Causality: The carboxyl group of free fatty acids makes them polar and prone to adsorption in the GC system. Derivatization masks this group, increasing volatility and improving chromatographic performance.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen.

  • Reaction: Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl and 50 µL of pyridine.

  • Heating: Seal the vial and heat at 80°C for 60 minutes.

  • Final Sample: After cooling, the sample is ready for injection.

Step 3: GC-MS Analysis

  • Instrumentation: GC-MS system as described in Protocol 1.

  • GC Column: A non-polar or mid-polar column is suitable for silyl derivatives (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film).

  • Injection and Oven Program: Adapt the injection volume and oven program to achieve optimal separation of the derivatized acids. A typical program might start at 60°C and ramp to 300°C.

  • Detection and Quantification: Use SIM mode targeting characteristic ions of the this compound-TBDMS derivative and the deuterated internal standard for accurate quantification against a calibration curve prepared using the same derivatization procedure.

General Analytical Workflow

Analytical_Workflow General Workflow for this compound Analysis Sample Biological Sample (e.g., Plant Oil, Plasma) IS Add Internal Standard Sample->IS Extraction Extraction (e.g., Solvent, SPE) IS->Extraction Deriv Derivatization / Transesterification (e.g., FAMEs, Silylation) Extraction->Deriv GCMS GC-MS / LC-MS Analysis Deriv->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant Result Final Concentration Quant->Result

Caption: A generalized workflow for the chromatographic analysis of this compound.

Conclusion and Future Directions

This compound is a metabolite of profound significance, bridging the fields of plant science and human medicine. In plants, its role as a natural, broad-spectrum defense primer presents exciting opportunities for developing sustainable agricultural strategies that are less reliant on synthetic chemicals[3][4]. Understanding the long-distance signaling it triggers could unlock novel approaches to crop protection.

In humans, the function of this compound as a product of the gut microbiome places it at the center of the diet-microbe-host interaction. Its demonstrated benefits for metabolic health in preclinical models strongly support further investigation into its therapeutic potential for managing obesity, type 2 diabetes, and related disorders[16][18]. For researchers and drug development professionals, this compound is not merely a simple fatty acid but a versatile signaling molecule with a dual identity, offering a rich area for future exploration and innovation.

References

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  • Fernández-Crespo, E., Scalschi, L., Camañes, G., & García-Agustín, P. (2017). This compound Treatment Prevents Systemic MNSV Movement in Cucumis melo Plants by Priming Callose Deposition Correlating SA and OPDA Accumulation. Frontiers in Plant Science, 8, 1799. [Link]
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  • Anderson, A.J., & Kim, Y.C. (2021). Signaling events in plants in response to this compound priming.
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  • van der Hee, B., & Wells, J. M. (2021). Review article: short chain fatty acids as potential therapeutic agents in human gastrointestinal and inflammatory disorders. Alimentary Pharmacology & Therapeutics, 54(7), 879-892. [Link]
  • Facchin, S., et al. (2020). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Nutrients, 12(4), 1047. [Link]
  • Llorens, E., et al. (2016). Priming by this compound Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles. Frontiers in Plant Science. [Link]
  • Vatrinet, R., et al. (2023). Plasma Short-Chain Fatty Acids and Cytokine Profiles in Chronic Kidney Disease: A Potential Pathophysiological Link. International Journal of Molecular Sciences, 24(22), 16453. [Link]
  • Watanabe, T., et al. (2022). This compound Improves Metabolic Health in Mice Fed High-Fat Diet.
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Biological occurrence of hexanoic acid in animal fats and oils.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Occurrence of Hexanoic Acid in Animal Fats and Oils

Abstract

This compound, a six-carbon saturated fatty acid also known as caproic acid, is a significant molecule in the study of animal lipids. Its presence, particularly in the milk fat of ruminants, is a key determinant of the characteristic flavor and aroma of many dairy products. For researchers, scientists, and professionals in drug development, a thorough understanding of its biological origins, biosynthetic pathways, and analytical quantification is crucial for applications ranging from food science to metabolic research. This technical guide provides a comprehensive exploration of the occurrence of this compound in animal fats and oils, details the biochemical machinery responsible for its synthesis, and presents validated, step-by-step protocols for its accurate analysis.

Biological Occurrence and Significance of this compound

This compound is a medium-chain fatty acid (MCFA) found in various animal fats, but its concentration is most notable in the milk fat of ruminants, especially goats. The name "caproic acid" itself is derived from the Latin capra, meaning "goat," underscoring this strong association.[1]

Occurrence in Ruminant Milk Fat

Goat and sheep milk are particularly rich sources of this compound and other MCFAs like caprylic (C8:0) and capric (C10:0) acids. In goat milk fat, these three MCFAs can constitute up to 15% of the total fatty acids, a significant contrast to cow's milk, where they comprise about 7%. This higher concentration in goat milk contributes directly to the distinct, pungent flavor of goat cheese and other derived products.[2] During the ripening of cheese, lipolysis releases these free fatty acids from the triglyceride backbone, amplifying their sensory impact.[3]

Occurrence in Other Animal Fats

While most prominent in ruminant milk, this compound is also present in trace amounts in the fats of other animals, such as bovine milk and butterfat.[4][5] Its presence in adipose tissue fats like lard (pork) and tallow (beef) is generally very low, as the fatty acid synthesis in these tissues is primarily geared towards long-chain fatty acids (LCFAs) such as palmitic (C16:0), stearic (C18:0), and oleic (C18:1) acids.[6]

Quantitative Data Summary

The concentration of this compound varies significantly based on species, diet, lactation stage, and processing methods. The table below summarizes typical concentrations found in various animal products.

Animal Product This compound (C6:0) Concentration ( g/100g of total fatty acids) Primary Fatty Acids Reference
Goat Milk Fat~3.5% (as part of 15% total C6-C10)Oleic (C18:1), Palmitic (C16:0), Stearic (C18:0)[7]
Goat CheeseVariable; increases with ripeningOleic (C18:1), Palmitic (C16:0), Stearic (C18:0)[3][7]
Cow Milk Fat~2.1% (as part of ~7% total C6-C10)Oleic (C18:1), Palmitic (C16:0), Stearic (C18:0)[5]
Sheep Milk FatTypically higher than cow milkPalmitic (C16:0), Oleic (C18:1)[2]

Biochemical Synthesis of this compound in Ruminants

The synthesis of this compound in animals, particularly in the mammary glands of ruminants, is a fascinating deviation from the standard fatty acid synthesis pathway. It relies on unique substrates and enzymatic machinery.

Substrate Availability from Rumen Fermentation

In ruminants, dietary carbohydrates are fermented by microbes in the rumen to produce large quantities of volatile fatty acids (VFAs), primarily acetate, propionate, and butyrate.[8] These VFAs are absorbed into the bloodstream and serve as the primary building blocks for de novo fatty acid synthesis in tissues like the mammary gland. Acetate and, to a lesser extent, butyrate are the direct precursors for the synthesis of short- and medium-chain fatty acids.[8]

De Novo Fatty Acid Synthesis and Chain-Length Termination

De novo synthesis of fatty acids occurs in the cytoplasm, initiated by the carboxylation of acetyl-CoA to malonyl-CoA. The fatty acid synthase (FAS) complex then catalyzes a repeating four-step cycle, adding two-carbon units from malonyl-CoA to the growing acyl chain.

The key to producing MCFAs like this compound lies in the final step: chain termination. In most tissues, the FAS complex continues elongation until a C16 (palmitoyl) chain is formed, which is then cleaved by a long-chain specific thioesterase. However, the mammary epithelial cells of certain species, like goats, possess specific medium-chain acyl-ACP thioesterases (MCTEs). These enzymes recognize and hydrolyze the growing fatty acid chain from the FAS complex at shorter lengths (C6-C12), releasing this compound and other MCFAs. This premature termination is the primary reason for the high abundance of MCFAs in goat milk fat.

Hexanoic_Acid_Synthesis Rumen Rumen Fermentation Acetate Acetate (C2) Butyrate (C4) Rumen->Acetate VFA Production AcetylCoA Acetyl-CoA Acetate->AcetylCoA Activation MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Carboxylase FAS Fatty Acid Synthase (FAS) Elongation Cycle AcetylCoA->FAS MalonylCoA->FAS AcylACP_C4 Butyryl-ACP (C4) FAS->AcylACP_C4 AcylACP_C16 Palmitoyl-ACP (C16) FAS->AcylACP_C16 AcylACP_C6 Hexanoyl-ACP (C6) AcylACP_C4->AcylACP_C6 + Malonyl-CoA AcylACP_C6->FAS Further Elongation MCTE Medium-Chain Thioesterase (MCTE) AcylACP_C6->MCTE Hydrolysis LCTE Long-Chain Thioesterase AcylACP_C16->LCTE Hydrolysis Hexanoic_Acid This compound (C6:0) MCTE->Hexanoic_Acid Palmitic_Acid Palmitic Acid (C16:0) LCTE->Palmitic_Acid Triglyceride Incorporation into Triglycerides Hexanoic_Acid->Triglyceride Palmitic_Acid->Triglyceride

Caption: De Novo synthesis of this compound in the ruminant mammary gland.

Analytical Methodologies for Quantification

Accurate quantification of this compound in complex lipid matrices requires robust analytical protocols. Gas chromatography-mass spectrometry (GC-MS) is the predominant method, typically requiring extraction and derivatization.

General Analytical Workflow

The process involves lipid extraction from the sample, hydrolysis to free the fatty acids, derivatization to enhance volatility for GC analysis, and finally, instrumental analysis and quantification.

Caption: General workflow for this compound analysis in animal fats.

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol provides a self-validating system for the quantification of this compound by converting all fatty acids in the sample to their corresponding methyl esters (FAMEs) for GC-MS analysis.

1. Lipid Extraction (Bligh-Dyer Method) a. Homogenize 1 g of the sample (e.g., cheese) with a 3.75 mL mixture of chloroform:methanol (1:2, v/v). b. Add 1.25 mL of chloroform and vortex for 2 minutes. c. Add 1.25 mL of deionized water and vortex for 2 minutes. d. Centrifuge at 3,000 x g for 10 minutes to induce phase separation. e. Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube.

2. Saponification and Methylation a. Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen at 40°C. b. To the dried lipid residue, add 2 mL of 0.5 M NaOH in methanol. This step performs both saponification (hydrolysis of triglycerides) and transesterification to FAMEs. c. Add an internal standard (e.g., heptadecanoic acid, C17:0) at a known concentration. The choice of a non-naturally occurring fatty acid allows for accurate quantification by correcting for variations in extraction and injection volume. d. Seal the tube and heat at 80°C for 10 minutes in a water bath. e. Cool the tube to room temperature. Add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v) to methylate any remaining free fatty acids. f. Reseal and heat again at 80°C for 10 minutes.

3. FAME Extraction a. Cool the tube. Add 2 mL of hexane and 2 mL of saturated NaCl solution. b. Vortex vigorously for 2 minutes. c. Centrifuge at 2,000 x g for 5 minutes. d. Transfer the upper hexane layer, which now contains the FAMEs, to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions [9]

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) or similar polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound methyl ester (e.g., m/z 74, 87, 130) and the internal standard.

5. Quantification a. Generate a calibration curve using certified standards of this compound methyl ester at multiple concentrations. b. Calculate the concentration of this compound in the original sample based on the peak area ratio of its FAME to the internal standard, referencing the calibration curve.

Conclusion

This compound is a defining component of certain animal fats, particularly the milk fat of goats and sheep, where it plays a crucial role in flavor development. Its biosynthesis in these animals is a specialized process involving rumen-derived precursors and medium-chain specific thioesterases in the mammary gland. For researchers, the ability to accurately quantify this compound is essential. The detailed GC-MS protocol provided herein offers a robust and validated method for its analysis, enabling further investigation into its metabolic roles, sensory properties, and potential applications in drug development and nutritional science.

References

  • Fatty acid profile of cheese made of Alpine go
  • CHEMICAL AND FREE FATTY ACID COMPOSITION OF GOAT MILK CHEESE RIPENED WITH Lactobacillus acidophilus AND EXTRACT RABBIT STOMACH AS CO. Neliti. [Link]
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  • This compound Improves Metabolic Health in Mice Fed High-F
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  • Dietary Medium-Chain Fatty Acids for Sustainable Ruminant Nutrition. Utrecht University. [Link]
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Methodological & Application

Laboratory Synthesis of Hexanoic Acid from 1-Hexanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the laboratory synthesis of hexanoic acid via the oxidation of 1-hexanol. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, step-by-step methodologies, and critical safety information. The protocols described herein are robust and have been developed to ensure reproducibility and high yield.

Introduction: The Conversion of Primary Alcohols to Carboxylic Acids

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. This process involves the removal of two hydrogen atoms from the alcohol and the addition of an oxygen atom, converting the hydroxyl group (-CH₂OH) into a carboxyl group (-COOH).[1][2] 1-Hexanol, a primary alcohol, can be effectively oxidized to this compound using a variety of strong oxidizing agents.[3] The choice of oxidant is critical and depends on factors such as desired yield, reaction conditions, and compatibility with other functional groups.

This guide will focus on a classic and reliable method: the Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid in an acetone solution.[4][5] This method is known for its efficiency in converting primary alcohols to carboxylic acids.[1][4]

Mechanistic Insights: The Jones Oxidation Pathway

The Jones oxidation of a primary alcohol to a carboxylic acid proceeds through a multi-step mechanism.[5] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Formation of the Chromate Ester: The alcohol reacts with chromic acid to form a chromate ester. This step makes the oxygen of the alcohol a good leaving group.[4]

  • Elimination to form an Aldehyde: A base (typically water) removes a proton from the carbon bearing the chromate ester, leading to an E2-like elimination that forms a carbon-oxygen double bond, yielding an aldehyde (hexanal in this case).[4][6]

  • Hydration of the Aldehyde: In the aqueous acidic environment, the intermediate aldehyde is hydrated to form a geminal diol (hydrate).[7]

  • Second Oxidation: The gem-diol, which structurally resembles an alcohol, is then oxidized by another molecule of chromic acid via a similar chromate ester formation and elimination sequence to yield the final carboxylic acid product, this compound.[7]

G cluster_step1 Step 1: Chromate Ester Formation cluster_step2 Step 2: Oxidation to Aldehyde cluster_step3 Step 3: Hydration cluster_step4 Step 4: Second Oxidation A 1-Hexanol C Chromate Ester Intermediate A->C B Chromic Acid (H₂CrO₄) B->C D Hexanal (Aldehyde) C->D E2-like Elimination E Hexanal Hydrate (gem-diol) D->E + H₂O F This compound E->F + H₂CrO₄

Safety First: Handling Oxidizing Agents and Corrosives

The Jones reagent contains chromium(VI), which is highly toxic and a known carcinogen, as well as concentrated sulfuric acid, which is extremely corrosive.[7] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact, but heavier gloves should be considered for direct handling).[8][9][10] All manipulations should be performed within a certified chemical fume hood.[11]

  • Reagent Handling: Prepare the Jones reagent by slowly adding chromium trioxide to sulfuric acid, followed by a slow dilution with water, all while cooling in an ice bath to dissipate the significant heat of reaction.[7] Never add water directly to concentrated sulfuric acid.

  • Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup.[10][12] Neutralize acid spills with a suitable agent like sodium bicarbonate. For chromium-containing spills, use an inert absorbent material like vermiculite and dispose of it as hazardous waste.[10]

  • Waste Disposal: All chromium-containing waste is hazardous and must be disposed of according to institutional and regulatory guidelines.

Experimental Protocol: Jones Oxidation of 1-Hexanol

This protocol details the synthesis of this compound from 1-hexanol on a laboratory scale.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1-HexanolC₆H₁₄O102.1710.2 g (0.1 mol)Reagent grade
Chromium TrioxideCrO₃99.9920.0 g (0.2 mol)Toxic, Oxidizer, Corrosive
Concentrated Sulfuric AcidH₂SO₄98.0817.4 mL (0.32 mol)Corrosive
AcetoneC₃H₆O58.08100 mLReagent grade
Diethyl Ether(C₂H₅)₂O74.12~200 mLFor extraction
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
IsopropanolC₃H₈O60.10As neededFor quenching
Step-by-Step Procedure
  • Preparation of the Jones Reagent (2.67 M):

    • In a fume hood, carefully and slowly add 20.0 g of chromium trioxide to 17.4 mL of concentrated sulfuric acid in a beaker cooled in an ice bath.

    • Once the chromium trioxide has dissolved, slowly add 40 mL of deionized water with continuous stirring, ensuring the temperature remains low.

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.2 g (0.1 mol) of 1-hexanol in 100 mL of acetone.

    • Place the flask in an ice/water bath to cool the solution to 0-5 °C.

  • Oxidation:

    • Slowly add the prepared Jones reagent dropwise to the stirred 1-hexanol solution using an addition funnel. The reaction is exothermic, so maintain the temperature below 20 °C.[13]

    • The color of the reaction mixture will change from orange to a dark green/brown as the Cr(VI) is reduced to Cr(III).[14][15]

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Quench the reaction by adding isopropanol dropwise until the orange color of excess oxidant disappears and a persistent green color remains.[16]

    • Decant the acetone solution from the green chromium salts. Wash the salts with two portions of diethyl ether and combine the organic layers.

    • Transfer the combined organic solution to a separatory funnel.

    • Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • To isolate the this compound, acidify the aqueous bicarbonate layer with concentrated HCl until the pH is strongly acidic (pH ~2). The this compound will separate as an oily layer.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the ether extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude this compound can be further purified by fractional distillation.[17][18]

G A Prepare Jones Reagent C Slowly Add Jones Reagent (0-20 °C) A->C B Dissolve 1-Hexanol in Acetone & Cool B->C D Stir at Room Temperature (2 hours) C->D E Quench with Isopropanol D->E F Separate Organic Layer E->F G Acidify Aqueous Layer & Extract with Ether F->G H Dry & Evaporate Solvent G->H I Purify by Distillation H->I

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show characteristic peaks. Expected chemical shifts (δ) in CDCl₃ are approximately: 0.9 ppm (triplet, 3H, -CH₃), 1.3 ppm (multiplet, 4H, -CH₂CH₂-), 1.6 ppm (quintet, 2H, -CH₂CH₂COOH), 2.35 ppm (triplet, 2H, -CH₂COOH), and a broad singlet above 10 ppm (1H, -COOH).[19][20]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O stretching band around 1710 cm⁻¹.[21]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time or ensure an excess of the oxidizing agent was used.
Loss of product during work-upEnsure the aqueous layer is thoroughly extracted after acidification. This compound has some solubility in water.
Presence of Aldehyde in Product Insufficient oxidant or reaction timeIncrease the amount of Jones reagent or the reaction time.
Reaction is too Exothermic Addition of oxidant is too fastSlow down the rate of addition of the Jones reagent and ensure efficient cooling.

Conclusion

The oxidation of 1-hexanol to this compound using the Jones reagent is a robust and high-yielding synthetic method. By understanding the underlying mechanism, adhering to strict safety protocols, and following a detailed experimental procedure, researchers can reliably produce high-purity this compound for a variety of applications in research and development.

References

  • Grand Valley State University. (2015, March 2). Oxidizers - Lab Safety.
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  • Chemistry Stack Exchange. (2016, January 4). Mechanism for oxidation of primary alcohols to carboxylic acids.
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Application Note & Protocols: Microbial Fermentation for Hexanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the microbial production of hexanoic acid (caproic acid), a valuable C6 platform chemical. We delve into the core biochemical pathways, compare key microbial workhorses, and provide detailed, field-tested protocols for laboratory-scale fermentation and product quantification. This guide is designed to bridge fundamental understanding with practical application, enabling researchers to establish and optimize robust this compound fermentation processes.

Introduction: The Case for Bio-based this compound

This compound, a six-carbon medium-chain fatty acid (MCFA), is a versatile chemical intermediate with broad applications. It serves as a precursor for fragrances, plasticizers, and lubricants, and is valued as an antimicrobial agent, a plant growth promoter, and a potential building block for biofuels.[1] Traditionally, this compound is produced via petrochemical routes or extracted from plant oils like coconut or palm kernel oil.[1] However, microbial fermentation presents a sustainable and potentially more economical alternative, capable of utilizing renewable feedstocks and complex waste streams.

The core of microbial this compound production lies in a process called chain elongation , where microorganisms extend shorter-chain carboxylic acids into more valuable medium-chain products. This guide will focus on the primary microbial systems and methodologies employed in this field.

Core Principles: The Biochemistry of Microbial Chain Elongation

The predominant metabolic route for microbial this compound synthesis is the reverse β-oxidation (rBOX) pathway . This pathway is essentially the reverse of the well-known fatty acid degradation process, building up carbon chains two carbons at a time.

The Reverse β-Oxidation (rBOX) Pathway

The rBOX pathway utilizes acetyl-CoA as a C2 donor to elongate a primer molecule, typically another acetyl-CoA or a longer-chain acyl-CoA like butyryl-CoA. The process involves a four-step enzymatic cycle:

  • Condensation: Two acetyl-CoA molecules are condensed to form acetoacetyl-CoA, catalyzed by an enzyme like acetyl-CoA acetyltransferase (AtoB).[2]

  • Reduction: The keto group of acetoacetyl-CoA is reduced to a hydroxyl group, forming 3-hydroxybutyryl-CoA. This step is catalyzed by a 3-hydroxybutyryl-CoA dehydrogenase (Hbd).[2]

  • Dehydration: A water molecule is removed to create a double bond, resulting in crotonyl-CoA, a reaction mediated by a crotonase (Crt).[2]

  • Second Reduction: The double bond in crotonyl-CoA is reduced to form butyryl-CoA, catalyzed by a trans-enoyl-CoA reductase (Ter).[2]

This newly formed butyryl-CoA can then serve as the primer for a second round of elongation, condensing with another acetyl-CoA to ultimately form hexanoyl-CoA, the precursor to this compound.

rBOX_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa AtoB/BktB hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Hbd crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crt butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Ter ketohexanoyl_coa 3-Ketohexanoyl-CoA butyryl_coa->ketohexanoyl_coa BktB next_acetyl_coa Acetyl-CoA next_acetyl_coa->ketohexanoyl_coa hexanoyl_coa Hexanoyl-CoA ketohexanoyl_coa->hexanoyl_coa Hbd, Crt, Ter (Cycle repeats) hexanoic_acid This compound hexanoyl_coa->hexanoic_acid Thioesterase

Caption: The Reverse β-Oxidation (rBOX) pathway for this compound synthesis.

Key Microbial Platforms for this compound Production

Several microorganisms are notable for their natural or engineered ability to produce this compound.

  • Clostridium kluyveri : This strict anaerobe is the model organism for chain elongation. It uniquely utilizes ethanol as an electron donor and short-chain fatty acids like acetate and butyrate as electron acceptors and carbon chain primers.[1][3] Its metabolism is highly efficient for converting these specific substrates into hexanoate.[4] To broaden its substrate range, co-culture strategies with sugar-fermenting organisms like Clostridium acetobutylicum have been successfully employed.[3][5]

  • Megasphaera elsdenii : A gram-negative anaerobe found in the rumen, M. elsdenii is known for its ability to produce this compound from various substrates, including glucose, fructose, and lactate.[2][6] It possesses a bifurcated pathway where pyruvate can be converted to the key intermediate crotonyl-CoA via either acetyl-CoA or the reductive TCA cycle through succinate, providing metabolic flexibility.[7][8]

  • Engineered Hosts : The power of synthetic biology has been harnessed to introduce the rBOX pathway into industrially robust hosts like Escherichia coli, Saccharomyces cerevisiae, and Kluyveromyces marxianus.[9][10][11] This approach allows for this compound production from common sugars like glucose and galactose under potentially more controlled and scalable conditions.[9][11]

Data Summary: Performance of Microbial Platforms

The choice of microbial host and substrate significantly impacts the final titer, yield, and productivity of this compound. The following table summarizes representative performance data from the literature.

Microbial PlatformKey Substrate(s)Titer (g/L)Productivity (g/L/h)Yield (g/g)Reference(s)
Clostridium kluyveriEthanol, Acetate11.8~0.1N/A[4]
C. kluyveri (Monoculture)Ethanol, Acetate>23 (200 mM)~0.9 (7.9 mM/h)N/A[5]
Megasphaera elsdeniiSucrose8.2N/AN/A[12]
M. elsdenii (Extractive)Sucrose28.40.200.50[12]
Megasphaera hexanoicaLactate, Fructose13.8~0.87N/A[6]
Engineered K. marxianusGalactose0.154N/AN/A[9]
Engineered S. cerevisiaeGlucose0.120~0.0025N/A[11]

Note: Productivity and yield calculations vary between studies; this table provides a comparative overview.

Experimental Workflow: From Culture to Quantification

A typical workflow for a lab-scale this compound fermentation experiment involves several key stages, from preparing the anaerobic culture to analyzing the final product.

Workflow start Strain Revival (e.g., from spore stock) inoculum Inoculum Culture (Anaerobic Bottle/Tube) start->inoculum fermentation Batch Fermentation (pH, Temp Control) inoculum->fermentation Inoculation media_prep Bioreactor Media Preparation & Sterilization bioreactor_setup Bioreactor Setup (Establish Anaerobiosis) media_prep->bioreactor_setup bioreactor_setup->fermentation sampling Aseptic Sampling (Time Course) fermentation->sampling analysis_prep Sample Preparation (Centrifugation, Extraction) sampling->analysis_prep quantification Quantification (GC-FID or LC-MS) analysis_prep->quantification end Data Analysis quantification->end

Caption: General experimental workflow for this compound fermentation.

Detailed Protocols

The following protocols provide step-by-step methodologies for the cultivation of Clostridium kluyveri and the analysis of fermentation products.

Protocol 1: Anaerobic Culture and Media Preparation for Clostridium kluyveri

Rationale: C. kluyveri is a strict anaerobe; therefore, all media and vessels must be free of oxygen to permit growth. This is achieved by boiling the media to drive off dissolved oxygen and then adding a chemical reducing agent. Resazurin is included as a colorimetric indicator of redox potential; a pink color indicates the presence of oxygen, while a colorless medium is sufficiently reduced.

Materials:

  • Basal medium components (see table below)

  • Resazurin solution (0.1% w/v)

  • L-cysteine-HCl·H₂O

  • Serum bottles or anaerobic culture tubes with butyl rubber stoppers and aluminum crimp seals

  • Gassing station with N₂/CO₂ (e.g., 80:20 v/v) gas mixture

Media Composition (per 1 Liter):

Component Amount Purpose
KH₂PO₄ 0.22 g Buffer, Phosphorus Source
K₂HPO₄ 0.22 g Buffer, Phosphorus Source
NH₄Cl 1.0 g Nitrogen Source
MgSO₄·7H₂O 0.09 g Magnesium Source
CaCl₂·2H₂O 0.01 g Calcium Source
Yeast Extract 2.0 g Vitamins, Growth Factors
Resazurin Solution 1.0 mL Redox Indicator
Ethanol 20 mL Electron Donor/Carbon Source

| Sodium Acetate | 5.0 g | Electron Acceptor/Carbon Source |

Procedure:

  • Media Preparation: Dissolve all basal medium components, except ethanol and sodium acetate, in 950 mL of deionized water in a flask.

  • Boil and Cool: Heat the solution to boiling and boil gently for 5-10 minutes to drive off dissolved oxygen.

  • Gassing: Immediately place the flask on a stir plate and begin sparging with the N₂/CO₂ gas mixture while it cools to room temperature. The solution should remain colorless.

  • Dispense: While continuously gassing, dispense the medium into serum bottles or tubes.

  • Add Reducing Agent: Add L-cysteine-HCl·H₂O to a final concentration of 0.5 g/L.

  • Seal and Autoclave: Immediately cap the vessels with butyl rubber stoppers and secure with aluminum crimps. Autoclave at 121°C for 20 minutes.

  • Add Carbon Sources: After cooling, anaerobically add sterile, anaerobic stock solutions of ethanol and sodium acetate to the final desired concentrations using a syringe.

  • Inoculum Development: Revive a glycerol or spore stock of C. kluyveri by inoculating a tube of prepared medium. Incubate at 35-37°C until growth is observed (turbidity). Use this active culture as the inoculum for larger experiments.

Protocol 2: Laboratory-Scale Batch Fermentation in a Bioreactor

Rationale: A bioreactor provides precise control over key fermentation parameters, most critically pH. As acids are produced, the pH will drop, inhibiting microbial metabolism. Maintaining the pH within the optimal range (around 6.8 for C. kluyveri) is essential for achieving high titers and productivities.[4][13]

Materials:

  • Autoclavable laboratory bioreactor (e.g., 2 L) with probes for pH and temperature, and ports for gas, liquid additions, and sampling.

  • Peristaltic pump and sterile reservoir of base (e.g., 2 M NaOH or KOH).

  • Sterile-filtered N₂ gas supply.

  • Prepared anaerobic medium from Protocol 1.

  • Active C. kluyveri inoculum culture.

Procedure:

  • Bioreactor Assembly: Assemble the bioreactor with all probes and tubing according to the manufacturer's instructions. Add the required volume of medium (without heat-sensitive components like vitamins if applicable).

  • Sterilization: Autoclave the bioreactor vessel with the medium.

  • Setup and Anaerobiosis: Aseptically connect all tubing for gas, base, and sampling. Begin sparging the medium with sterile N₂ gas at a low flow rate (e.g., 0.1 VVM) to maintain anaerobic conditions and remove any remaining oxygen.

  • Parameter Control: Set the temperature controller to 37°C and the agitation to a low speed (e.g., 150-200 rpm). Calibrate the pH probe and set the controller to maintain a pH of 6.8 by the automated addition of the base solution.

  • Final Additions: Aseptically add any filter-sterilized vitamins and the primary carbon sources (ethanol, acetate) to their final concentrations.

  • Inoculation: Inoculate the bioreactor with the active seed culture, typically at a 5-10% (v/v) ratio.

  • Fermentation Run: Monitor the fermentation by observing base addition (which correlates with acid production), and by taking periodic aseptic samples.

  • Sampling: To take a sample, ensure positive pressure in the bioreactor. Clean the sampling port with 70% ethanol, and withdraw a sample using a sterile syringe. Immediately process the sample for analysis.

Protocol 3: Quantification of this compound by GC-FID

Rationale: Gas chromatography with a flame ionization detector (GC-FID) is a standard and reliable method for quantifying volatile fatty acids (VFAs). A crucial sample preparation step is the acidification of the sample, which converts the carboxylate salts (e.g., hexanoate) into their volatile free acid forms (this compound), followed by extraction into an organic solvent.[14]

Materials:

  • Gas chromatograph with FID and an appropriate capillary column (e.g., a wax-based column like a DB-WAX or FFAP).

  • 2 mL microcentrifuge tubes.

  • Concentrated HCl or H₃PO₄.

  • Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether (MTBE)) containing an internal standard (e.g., heptanoic acid at 10 mM).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • GC vials with inserts.

Procedure:

  • Sample Preparation: a. Pipette 1 mL of fermentation broth into a 2 mL microcentrifuge tube. b. Centrifuge at >10,000 x g for 5 minutes to pellet cells. c. Transfer 500 µL of the supernatant to a new, clean 2 mL tube. d. Acidification: Add 50 µL of concentrated HCl or H₃PO₄ and vortex briefly. Caution: Work in a fume hood. e. Extraction: Add 500 µL of the extraction solvent (containing the internal standard). Vortex vigorously for 1 minute. f. Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Drying and Transfer: a. Carefully transfer the upper organic layer to a new tube containing a small amount of anhydrous Na₂SO₄ to remove residual water. b. Transfer the dried organic phase to a GC vial with an insert.

  • GC-FID Analysis:

    • Injector Temp: 250°C

    • Detector Temp: 250°C

    • Oven Program: Hold at 100°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min. (This is a starting point and must be optimized for your column and analytes).

    • Injection Volume: 1 µL

  • Quantification: a. Prepare a series of standards containing known concentrations of acetic, butyric, and this compound. b. Process these standards using the same extraction procedure (steps 1-2). c. Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. d. Calculate the concentration of this compound in the unknown samples using the regression equation from the standard curve.

Advanced Topics and Field Insights

Utilizing Low-Cost Feedstocks

While model substrates like ethanol and glucose are excellent for protocol development, economic viability often requires the use of cheaper feedstocks. Lignocellulosic biomass (e.g., corn stover, wood chips) and food waste are abundant and inexpensive sources of fermentable sugars and organic acids.[15][16][17] However, their use introduces significant challenges:

  • Pretreatment: Lignocellulose requires a physical and/or chemical pretreatment step (e.g., dilute acid or alkali treatment) to break down its complex structure and release fermentable sugars.[18][19]

  • Inhibitors: Pretreatment can generate compounds (e.g., furfural, HMF) that are inhibitory to microbial growth.

  • Complexity: Waste streams have variable compositions, requiring robust microbial consortia or strains capable of handling diverse substrates.[15]

Overcoming Product Toxicity with In-Situ Product Recovery (ISPR)

This compound is toxic to most microorganisms at concentrations above a few grams per liter.[20] This product inhibition limits the final achievable titer in a standard batch fermentation. ISPR techniques are employed to continuously remove this compound from the broth as it is produced, thereby maintaining a low, non-toxic concentration and significantly boosting overall productivity.[20] A common lab- and industrial-scale approach is extractive fermentation , where an immiscible organic solvent is used to continuously extract the this compound from the aqueous fermentation broth.[12]

Conclusion

Microbial fermentation is a powerful and highly adaptable platform for the sustainable production of this compound. Success in this field hinges on a solid understanding of the underlying metabolic pathways, careful selection of the microbial host, and precise control over fermentation conditions, particularly pH. While organisms like Clostridium kluyveri and Megasphaera elsdenii provide robust natural platforms, ongoing advances in metabolic engineering are expanding the toolkit to include highly tractable industrial hosts. By mastering the protocols outlined in this guide and considering advanced strategies like waste valorization and in-situ product recovery, researchers can effectively develop and optimize processes to harness the full potential of microbial factories for chemical production.

References

  • Kenealy, W. R., et al. (2022). The potential of caproate (hexanoate) production using Clostridium kluyveri syntrophic cocultures with Clostridium acetobutylicum or Clostridium saccharolyticum. Frontiers in Bioengineering and Biotechnology. [Link]
  • San-Valero, P., et al. (2019). Influence of electron acceptors on this compound production by Clostridium kluyveri. Journal of Chemical Technology & Biotechnology. [Link]
  • Kenealy, W. R., et al. (2022). The potential of caproate (hexanoate) production using Clostridium kluyveri syntrophic cocultures with Clostridium acetobutylicum or Clostridium saccharolyticum. PubMed Central. [Link]
  • Cheon, Y., et al. (2014). A biosynthetic pathway for this compound production in Kluyveromyces marxianus. Journal of Biotechnology. [Link]
  • Cheon, Y., et al. (2014). A biosynthetic pathway for this compound production in Kluyveromyces marxianus. ScienceDirect. [Link]
  • Kenealy, W. R., et al. (2022). The potential of caproate (hexanoate) production using Clostridium kluyveri syntrophic cocultures with Clostridium acetobutylicum or Clostridium saccharolyticum. OSTI.gov. [Link]
  • Kim, Y., et al. (2025). Sustainable production of pure this compound from CO2 using microbial electrosynthesis with in-situ product recovery. Chemical Engineering Journal. [Link]
  • Lee, J. Y., et al. (2020). Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of this compound Producing Megasphaera elsdenii. Metabolites. [Link]
  • Lee, J. Y., et al. (2020). Bifurcated pathway to synthesize this compound in M. elsdenii.
  • Kruis, A. J., et al. (2019). Optimizing this compound biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. Request PDF. [Link]
  • Scarborough, M. J., et al. (2023).
  • Kim, D. Y., et al. (2023). Chain elongation process for caproate production using lactate as electron donor in Megasphaera hexanoica. Request PDF. [Link]
  • Han, J., et al. (2022).
  • de Smit, M., et al. (2022). Schematic representation of the pathway for chain elongation of ethanol to hexanoate.
  • Baroi, G., et al. (2024).
  • San-Valero, P., et al. (2019). Influence of electron acceptors on this compound production by Clostridium kluyveri. Request PDF. [Link]
  • Jeon, B. S., et al. (2013). In situ extractive fermentation for the production of this compound from galactitol by Clostridium sp. BS-1. Request PDF. [Link]
  • Choi, K., et al. (2013). In Situ Biphasic Extractive Fermentation for this compound Production from Sucrose by Megasphaera elsdenii NCIMB 702410.
  • Scarborough, M. J., et al. (2023).
  • Kim, J. Y., et al. (2018). Optimization of this compound production in recombinant Escherichia coli by precise flux rebalancing. Bioresource Technology. [Link]
  • Baroi, G., et al. (2024).
  • Kim, Y., et al. (2014). Formation and the effect of resulting volatile fatty acids in food waste on bioethanol production. AIP Publishing. [Link]
  • Wang, X., et al. (2024). This compound production and microbial community in anaerobic fermentation: Effects of inorganic carbon addition. Bioresource Technology. [Link]
  • Choi, K., et al. (2013). Comparison of this compound production from various microorganisms in batch cultures.
  • Li, Y., et al. (2022). Effects of this compound on microbial communities, fermentation, and hygienic quality of corn silages infested with toxigenic fungi. Journal of the Science of Food and Agriculture. [Link]
  • Chen, Z., et al. (2025). This compound Production from Chinese Cabbage Waste Driven by In Situ Lactic Acid Pre-Fermentation: Effect of pH.
  • Kruis, A. J., et al. (2024). Optimizing this compound biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. PubMed Central. [Link]
  • Le, C., & Zhao, H. (2021). Engineering robust microorganisms for organic acid production. Journal of Industrial Microbiology and Biotechnology. [Link]
  • Le, C., & Zhao, H. (2021). Engineering robust microorganisms for organic acid production. Zhao Group @ UIUC. [Link]
  • Isikgor, F. H., & Becer, C. R. (2015). Pretreatment and fermentation of lignocellulosic biomass: reaction mechanisms and process engineering. RSC Publishing. [Link]
  • Zabed, H., et al. (2016).
  • Dias, R., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine.
  • Jimenez-Gutierrez, J. M., et al. (2020).

Sources

Application Notes & Protocols: The Role of Hexanoic Acid in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Hexanoic Acid

This compound (CAS: 142-62-1), systematically known as this compound and commonly as caproic acid, is a six-carbon, straight-chain saturated fatty acid with the chemical formula C₆H₁₂O₂.[1] At room temperature, it exists as a colorless, oily liquid.[2] Its name is derived from the Latin 'capra,' meaning goat, which aptly hints at its distinct and powerful aroma. This medium-chain fatty acid (MCFA) is a natural component of various animal fats and oils, such as goat's milk, and is also found in plant-based sources and as a product of fermentation in foods like cheese and sourdough bread.[2][3]

While its neat aroma can be described as pungent, cheesy, waxy, and reminiscent of barnyard animals, this potent profile is precisely what makes it an invaluable molecule in the flavor and fragrance industry.[2][4] Its utility is twofold: it is used in trace amounts for its direct sensory impact and, more significantly, serves as a critical chemical precursor for the synthesis of a wide array of commercially important esters used in flavor and fragrance formulations.[5] This guide provides an in-depth exploration of its applications, complete with technical protocols for its use and analysis.

Sensory Profile and Direct Applications

The sensory characteristics of this compound are potent and complex. Its profile is dominated by fatty, cheesy, and goaty notes.[6] Due to its intensity, this compound is rarely a star player but rather a crucial supporting actor in a formulation. When used at very low concentrations (often in the parts-per-million range), it imparts authenticity and complexity that is difficult to achieve otherwise.

Direct Applications in Flavor:

  • Dairy Flavors: It is a cornerstone in building authentic cheese flavors, particularly for sharp varieties like Cheddar and Blue Cheese, where it contributes the characteristic "bite."[3] In butter and cream flavors, it adds richness and a cultured note.[6]

  • Fruit Flavors: In many fruit profiles, especially tropical ones like mango and passionfruit, a trace amount of this compound can add depth and a realistic ripe/fermented nuance.[6] It is also used to enhance the "skin" notes of fruits like apples and apricots.[6]

  • Savory & Fermented Flavors: It helps to underpin the rich, fermented notes in bread flavors and adds complexity to savory profiles like roast beef and chicken.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 116.16 g/mol [1]
Appearance Colorless oily liquid[1][2]
Odor Fatty, cheesy, waxy, goat-like[2][4]
Boiling Point 202-205 °C[1]
Melting Point -4 °C
Density ~0.927 g/mL at 25 °C
Solubility in Water ~1.08 g/100 mL[7][8]
Regulatory Status FEMA GRAS No. 2559[9][10]

This compound as a Precursor for Flavor & Fragrance Esters

The primary and most extensive use of this compound in the industry is as a starting material for the synthesis of hexanoate esters.[2] The process of esterification, typically reacting this compound with an alcohol, transforms its pungent odor into a diverse palette of pleasant, often fruity and sweet aromas. These esters are foundational components in countless flavor and fragrance formulations.

The selection of the alcohol reactant dictates the resulting ester's aroma profile. This relationship allows for the targeted creation of specific sensory notes.

Table 2: Common Hexanoate Esters and Their Sensory Profiles

Ester NameAlcohol PrecursorAroma ProfileTypical Applications
Ethyl Hexanoate EthanolFruity, pineapple, green apple, wine-likeBeverages, candy, baked goods, wine flavors[11]
Allyl Hexanoate Allyl AlcoholStrong pineapple, fruity, sweet, juicyPineapple flavors, tropical fruit compositions, perfumes[12][13]
Propyl Hexanoate PropanolFruity, blackberry, pineappleConfectionery, beverages[14][15]
Methyl Hexanoate MethanolFruity, ethereal, apple-likeFruit flavorings, fragrances

The conversion from a pungent acid to a fruity ester is a powerful tool for flavorists and perfumers, as illustrated below.

Caption: Logical relationship of this compound as a precursor.

Application Note 1: Synthesis of Ethyl Hexanoate via Fischer Esterification

This protocol details the laboratory-scale synthesis of ethyl hexanoate, a widely used flavor ester with a characteristic pineapple and green apple aroma.[16]

4.1. Principle and Rationale Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid (this compound) and an alcohol (ethanol). The reaction is reversible. To drive the equilibrium towards the product (ester), an excess of one reactant (typically the less expensive alcohol) is used, and the water byproduct is removed. A strong acid, like sulfuric acid, is used as the catalyst.[11]

4.2. Materials and Reagents

  • This compound (≥99%)

  • Ethanol (anhydrous, 200 proof)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

  • Glassware for workup and purification

4.3. Detailed Protocol

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (e.g., 0.5 mol) and anhydrous ethanol (e.g., 1.5 mol, a 3-fold molar excess).

  • Catalyst Addition: While stirring the mixture in an ice bath, slowly and carefully add concentrated sulfuric acid (approx. 2-3 mL). Causality: The reaction is exothermic; slow addition prevents excessive heat generation. Sulfuric acid protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. Causality: Heating increases the reaction rate. Refluxing prevents the loss of volatile reactants and products.

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a 500 mL separatory funnel.

  • Aqueous Workup (Wash 1 - Water): Add 100 mL of cold deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer. Causality: This removes the bulk of the excess ethanol and sulfuric acid.

  • Aqueous Workup (Wash 2 - Bicarbonate): Add 50 mL of saturated sodium bicarbonate solution. Swirl gently at first, and then stopper and shake, venting frequently to release CO₂ gas. Discard the lower aqueous layer. Repeat until no more gas evolves. Causality: This step neutralizes any remaining sulfuric acid and unreacted this compound, converting the latter to sodium hexanoate, which is water-soluble.

  • Aqueous Workup (Wash 3 - Brine): Add 50 mL of saturated NaCl solution, shake, and discard the lower aqueous layer. Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions.

  • Drying: Drain the organic layer (crude ethyl hexanoate) into an Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate and swirl. If the drying agent clumps, add more until some remains free-flowing. Causality: This removes trace amounts of water dissolved in the ester.

  • Purification: Filter the dried ester to remove the MgSO₄. Purify the crude product by fractional distillation to obtain pure ethyl hexanoate (boiling point ~168 °C).

Sources

Application Note: A Comprehensive Guide to the Analytical Methods for Detecting Hexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Hexanoic acid, a six-carbon saturated fatty acid, is a significant metabolite primarily produced by gut microbiota through the fermentation of dietary fibers. Its quantification in biological matrices such as plasma, urine, feces, and breath is of growing interest in clinical research and drug development, serving as a potential biomarker for gut dysbiosis, metabolic disorders, and other pathological conditions. However, the inherent volatility of this compound, its presence within complex biological matrices, and the wide dynamic range of concentrations present formidable analytical challenges. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust analytical methodologies, focusing on the two gold-standard techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the core principles, provide validated step-by-step protocols, and explain the causality behind critical experimental choices to ensure the generation of accurate, reproducible, and trustworthy data.

Core Principles of this compound Analysis

The analytical strategy for this compound is fundamentally dictated by its physicochemical properties. With a pKa of approximately 4.88, it exists predominantly in its ionized, carboxylate form at physiological pH, rendering it highly water-soluble. To facilitate extraction into an organic solvent and analysis by chromatography, the sample must be acidified to protonate the carboxylate group, thereby increasing its hydrophobicity.

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) is the primary determinant of the subsequent workflow.

  • Gas Chromatography (GC): As a volatile fatty acid, this compound is well-suited for GC analysis. GC offers superior chromatographic resolution for small, volatile molecules. However, the polarity of the carboxylic acid group can lead to poor peak shape and interactions with the GC system. Therefore, a chemical derivatization step is often employed to convert the acid into a more volatile and less polar ester or silyl ester derivative.[1]

  • Liquid Chromatography (LC): LC, particularly when coupled with tandem mass spectrometry (MS/MS), provides high specificity and sensitivity. It can sometimes be performed without derivatization, but retention on standard reversed-phase columns is poor. Consequently, derivatization is frequently used to enhance chromatographic retention and improve ionization efficiency for mass spectrometry detection.[2][3][4]

The following diagram illustrates the initial decision-making process for method selection.

Method_Selection Analyte This compound in Biological Matrix Prep Sample Preparation (Homogenization, Acidification) Analyte->Prep Method_Choice Primary Analytical Technique? Prep->Method_Choice GC_Path Gas Chromatography (High Resolution for Volatiles) Method_Choice->GC_Path Volatility Focus LC_Path Liquid Chromatography (High Specificity & Sensitivity) Method_Choice->LC_Path Versatility Focus GC_Deriv Derivatization Needed? GC_Path->GC_Deriv LC_Deriv Derivatization Needed? LC_Path->LC_Deriv GC_Direct Direct Aqueous Injection (Risk of Column/System Contamination) GC_Deriv->GC_Direct No GC_Deriv_Yes Silylation or Alkylation (Increases Volatility & Peak Shape) GC_Deriv->GC_Deriv_Yes Yes (Recommended) LC_Direct Direct Analysis (Poor Retention, Lower Sensitivity) LC_Deriv->LC_Direct No LC_Deriv_Yes Amidation or Esterification (Improves Retention & Ionization) LC_Deriv->LC_Deriv_Yes Yes (Recommended) GC_MS GC-MS Analysis GC_Direct->GC_MS GC_Deriv_Yes->GC_MS LC_MS LC-MS/MS Analysis LC_Direct->LC_MS LC_Deriv_Yes->LC_MS

Caption: Initial decision workflow for this compound analysis.

Sample Collection and Pre-Analytical Handling

The integrity of results begins with meticulous sample collection and handling. Post-collection metabolic activity can significantly alter this compound concentrations. Therefore, immediate processing or flash-freezing is critical.

Biological Matrix Collection Tube/Container Initial Processing Storage Key Considerations
Plasma K2-EDTA or Sodium HeparinCentrifuge at 2000 x g for 15 min at 4°C within 30 min of collection.-80°CAvoid anticoagulants with cations (Lithium Heparin) that can interfere with MS analysis by forming adducts.[5]
Serum Serum Separator Tube (SST)Allow blood to clot for 30-60 min at room temp. Centrifuge as per plasma.-80°CClotting process can alter metabolite profiles compared to plasma; consistency is key.[5]
Urine Sterile container, no preservativesCentrifuge to remove sediment. Aliquot supernatant.-80°CFor 24-hour collections, keep the container on ice. First morning void is often used for consistency.[6]
Feces Sterile, wide-mouthed containerHomogenize entire sample if possible before aliquoting.-80°C (Immediately)Microbial activity rapidly alters SCFA profiles. Use anaerobic conditions if possible during handling.
Exhaled Breath Bio-VOC sampler or Tedlar bagAdsorbent tube trapping (e.g., Tenax)4°C until analysisRepresents volatile compounds in circulation. Requires specialized collection and thermal desorption equipment.[7][8][9]

Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and reliable method for quantifying this compound, especially when high chromatographic separation from other isomeric fatty acids is required.[10]

Workflow 1: Liquid-Liquid Extraction (LLE) with Silylation

This is the most common and robust approach for plasma, serum, and urine. The process involves isolating the fatty acids, concentrating them, and derivatizing them to ensure they are suitable for GC analysis.

LLE_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization & Analysis Start 100 µL Plasma/Serum Spike Add Internal Standard (e.g., this compound-d11) Start->Spike Acidify Acidify to pH < 2 (e.g., with HCl) Spike->Acidify Add_Solvent Add Extraction Solvent (e.g., MTBE or Diethyl Ether) Acidify->Add_Solvent Vortex Vortex vigorously Add_Solvent->Vortex Centrifuge Centrifuge (Phase Separation) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness (under Nitrogen stream) Collect->Evaporate Deriv Add Derivatizing Agent (e.g., BSTFA + 1% TMCS) Evaporate->Deriv Heat Incubate at 60-75°C Deriv->Heat Inject Inject into GC-MS Heat->Inject

Caption: GC-MS workflow using LLE and silylation.

Protocol 1: GC-MS Analysis via LLE and Silylation

This protocol is adapted from established methods for SCFA analysis in plasma and feces.[11][12]

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of biological sample (e.g., plasma).

    • Spike with 10 µL of an internal standard (IS) working solution (e.g., deuterated this compound) to a final concentration of ~50 µM. The IS corrects for variability in extraction and derivatization.

    • Acidify the sample by adding 50 µL of 6M HCl to protonate the fatty acids, ensuring they partition into the organic phase.[11][13]

  • Liquid-Liquid Extraction:

    • Add 500 µL of a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. MTBE is often preferred due to its lower tendency to form peroxides and better phase separation.[11]

    • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a new glass vial.

  • Derivatization:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen. This step concentrates the analytes.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 50 µL of a solvent like pyridine or acetonitrile. BSTFA reacts with the acidic proton of the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.[14]

    • Seal the vial tightly and incubate at 75°C for 45 minutes to ensure the reaction goes to completion.

    • Cool to room temperature before analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameter Typical Setting Rationale
Injection Mode SplitlessMaximizes the transfer of analyte onto the column for trace-level analysis.
Injector Temp 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, 1.0 mL/minInert gas that carries the sample through the column.
Column High-polarity polyethylene glycol (PEG) type (e.g., SH-WAX, DB-FFAP)Provides good separation for polar compounds. Direct analysis of underivatized acids is possible but can damage the column.[11][15]
Oven Program 80°C (1 min), ramp to 150°C at 10°C/min, then to 240°C at 20°C/min, hold 5 minA temperature gradient is essential to separate compounds with different boiling points.[13]
MS Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization method that creates reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, monitor characteristic ions for this compound-TMS (e.g., m/z 117, 173) and its internal standard to increase sensitivity and specificity.[12][13]

Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an increasingly popular alternative, offering high throughput and exceptional sensitivity without requiring analyte volatility. Derivatization is still common to improve performance.

Workflow 2: Protein Precipitation & 3-NPH Derivatization

This workflow is highly effective for plasma and urine, where high protein content can interfere with analysis. The derivatization with 3-nitrophenylhydrazine (3-NPH) adds a chemical tag that is easily ionized and retained on reversed-phase columns.[2][16]

LCMS_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start 50 µL Plasma/Urine Spike Add Internal Standard (e.g., 13C-labeled SCFAs) Start->Spike PPT Protein Precipitation (Add cold Acetonitrile/Methanol) Spike->PPT Centrifuge Centrifuge (Pellet Proteins) PPT->Centrifuge Collect Collect Supernatant Centrifuge->Collect Add_3NPH Add 3-NPH Reagent Collect->Add_3NPH Add_EDC Add EDC-Pyridine Catalyst Add_3NPH->Add_EDC Heat Incubate at 40°C for 30 min Add_EDC->Heat Dilute Dilute and Centrifuge Heat->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Caption: LC-MS/MS workflow using protein precipitation and 3-NPH derivatization.

Protocol 2: LC-MS/MS Analysis via 3-NPH Derivatization

This protocol is based on a validated method for SCFA quantification in human plasma and urine.[4][16]

  • Sample Preparation & Protein Precipitation:

    • To 50 µL of sample in a microcentrifuge tube, add 10 µL of an appropriate isotopically-labeled internal standard mix.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 40 µL of the clear supernatant to a new tube.

  • Derivatization:

    • Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.

    • Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine. EDC is a zero-length crosslinker that facilitates the formation of an amide bond between the acid and 3-NPH.[16]

    • Incubate the mixture at 40°C for 30 minutes.

    • Dilute the sample with 920 µL of 10% acetonitrile/water before analysis.

  • LC-MS/MS Analysis:

LC-MS/MS Parameter Typical Setting Rationale
Column Reversed-phase C18 (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)The C18 stationary phase retains the now more hydrophobic 3-NPH derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase used to elute the analytes from the column.
Gradient Start at 10% B, ramp to 95% B over 8-10 minutesA solvent gradient is necessary to elute compounds with varying hydrophobicities.
Ionization Mode Positive Electrospray Ionization (ESI+)The 3-NPH derivative is readily protonated, making ESI+ the ideal mode for sensitive detection.
Acquisition Mode Multiple Reaction Monitoring (MRM)Highly specific and sensitive mode where a precursor ion (the derivatized this compound) is selected and a specific product ion is monitored after fragmentation. This minimizes interferences.

Method Validation: Ensuring Data Integrity and Trustworthiness

For biomarker analysis to be meaningful, especially in a clinical or drug development setting, the analytical method must be rigorously validated. A "fit-for-purpose" approach is recommended, where the extent of validation depends on the intended use of the data.[17] For regulatory submissions, full validation according to FDA or ICH M10 guidelines is required.[18]

Key validation parameters are summarized below.[19]

Parameter Description Typical Acceptance Criteria (for Biomarkers)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.At least 6 non-zero points; correlation coefficient (r²) > 0.99.
Accuracy Closeness of measured values to the true value.Mean value should be within ± 20% of the nominal value (25% at LLOQ).
Precision Closeness of repeated individual measurements.Coefficient of variation (%CV) should not exceed 20% (25% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response is at least 5-10 times the response of a blank sample.
Recovery The efficiency of the extraction process.Should be consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. Should be consistent.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).Concentration should be within ± 20% of the baseline value.

Conclusion

The accurate quantification of this compound in biological samples is achievable through well-designed and validated analytical methods.

  • GC-MS remains a benchmark for its high resolving power, making it ideal for separating complex mixtures of volatile fatty acids. Its reliance on derivatization adds steps to the sample preparation but yields robust and reliable data.

  • LC-MS/MS offers high sensitivity, specificity, and throughput, making it highly suitable for clinical studies. Modern derivatization strategies have overcome the challenge of poor retention on reversed-phase columns.

The choice of method ultimately depends on the specific research question, the available instrumentation, the biological matrix of interest, and the required throughput. By understanding the principles behind each step—from sample collection to data analysis—and by implementing rigorous validation, researchers can generate high-quality data to elucidate the role of this compound in health and disease.

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Sources

Hexanoic Acid as a Reference Standard in Chromatography: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Hexanoic acid, a six-carbon medium-chain fatty acid, is a compound of significant interest across the pharmaceutical, food and beverage, and environmental science sectors.[1][2] Its accurate quantification is paramount for quality control, metabolic research, and safety assessment. This technical guide provides an in-depth exploration of this compound's role as a reference standard in chromatographic analysis. We delve into the causality behind method development for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering detailed, self-validating protocols designed for immediate implementation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.

Physicochemical Characteristics of this compound

A thorough understanding of a reference standard's physical and chemical properties is the foundation of successful analytical method development. This compound (also known as caproic acid) is an oily, colorless liquid at room temperature with a distinctively pungent, cheesy, or goat-like odor.[3][4] Its properties dictate everything from solvent selection to storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₁₂O₂[4]
Molecular Weight 116.16 g/mol [4][5]
IUPAC Name This compound[4][5]
CAS Number 142-62-1[4]
Appearance Colorless to pale yellow oily liquid[3][4][5]
Density ~0.927 g/mL at 25 °C[4][6]
Melting Point -4 to -3.4 °C[4][6]
Boiling Point 202 to 205.8 °C[4][6]
pKa ~4.88 at 25 °C[4]
logP (Octanol/Water) 1.88 - 1.92[4][5]
Solubility in Water Slightly soluble (~1.08 g/100 mL at 20 °C)[4][7]
Solubility in Organic Solvents Soluble in ethanol, ether, DMSO, and dimethylformamide[3][7][8]

The Imperative of a Certified Reference Standard

In analytical chemistry, particularly within the regulated pharmaceutical industry, a reference standard is the bedrock upon which the validity of all results rests. It is a highly purified and well-characterized substance used for two primary purposes:

  • Qualitative Identification: Confirming the identity of an analyte by comparing its chromatographic retention time and/or mass spectrum to that of the standard.

  • Quantitative Measurement: Accurately determining the concentration of the analyte in a sample by creating a calibration curve from the reference standard.

Using a Certified Reference Material (CRM) or a Pharmaceutical Secondary Standard ensures traceability to primary standards (e.g., USP, EP), providing the highest level of confidence in analytical data for quality control, stability studies, and regulatory submissions.[9][10][11]

Application in Gas Chromatography (GC)

GC is an ideal technique for analyzing volatile compounds like this compound. The methodology can be tailored based on sample complexity and sensitivity requirements, primarily involving direct injection or a derivatization step to improve peak shape and thermal stability.

Experimental Workflow: GC Analysis

The following diagram outlines a typical workflow for the quantification of this compound using GC.

GC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing Std This compound Reference Standard Stock Prepare Stock Solution (e.g., in Methanol) Std->Stock Working Create Working Calibration Standards Stock->Working Inject Inject 1 µL into GC System Working->Inject Sample Aqueous or Organic Sample ISTD Add Internal Standard (e.g., Heptanoic Acid or d11-Hexanoic Acid) Sample->ISTD Extract Liquid-Liquid Extraction (pH < 2) ISTD->Extract Extract->Inject Separate Separation on Wax or FFAP Column Detect Detection by FID or MS Integrate Integrate Peak Areas (Analyte and ISTD) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: A generalized experimental workflow for this compound quantification by GC.

Protocol 1: GC-FID/MS Analysis of this compound

This protocol is designed for the quantification of this compound in aqueous matrices.

A. Materials and Reagents

  • This compound Reference Standard: Certified, with a purity of ≥99.0%.

  • Internal Standard (ISTD): Heptanoic acid or deuterated this compound (this compound-d11).[8]

  • Solvents: Methanol, Ethyl Acetate (HPLC or GC grade).

  • Reagents: Hydrochloric Acid (HCl).

  • Apparatus: Volumetric flasks, pipettes, autosampler vials, centrifuge.

B. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner.

  • Working Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each standard with the internal standard to a final concentration of 20 µg/mL.

C. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 500 µL of the sample into a glass centrifuge tube.

  • Add 50 µL of the internal standard stock solution.

  • Acidification: Add 50 µL of 6M HCl to acidify the sample to a pH < 2. This is critical to ensure this compound is in its neutral, non-ionized form, facilitating its extraction into an organic solvent.

  • Add 1 mL of ethyl acetate.

  • Vortex vigorously for 2 minutes, then centrifuge for 5 minutes at 3000 x g.

  • Carefully transfer the upper organic layer (ethyl acetate) to a GC vial for analysis.

D. Instrumental Parameters

Table 2: Example GC-FID/MS Conditions

ParameterCondition
GC System Shimadzu GCMS-QP2020 NX or equivalent[12]
Column Stabilwax-DA, Rtx-200, or HP-FFAP (30 m x 0.25 mm ID, 0.25 µm)[13][14]
Injection Mode Split (e.g., 20:1 ratio)
Injector Temp. 240 °C
Carrier Gas Helium, constant linear velocity (e.g., 34 cm/s)
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 40 °C/min, then to 240 °C at 25 °C/min (hold 2 min)[12]
FID Temp. 250 °C
MS Ion Source 200 °C
MS Interface 240 °C
MS Mode Scan (e.g., m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity
Characteristic Ions m/z 60 (base peak, from McLafferty rearrangement), 73, 116 (molecular ion)[13][15]

E. System Suitability & Data Analysis

  • System Suitability: Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) for the peak area ratio (analyte/ISTD) should be <15%, and the peak asymmetry for this compound should be between 0.8 and 1.5.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Use a linear regression model to determine the concentration in unknown samples.

Causality Corner: Why these choices for GC?

  • Acid-Modified Columns (Wax/FFAP): this compound is a polar, acidic compound. Standard non-polar columns can produce severe peak tailing due to interactions with active sites. Wax or Free Fatty Acid Phase (FFAP) columns are acid-modified to reduce these interactions, resulting in symmetrical peaks.[14]

  • Acidification during Extraction: With a pKa of ~4.88, this compound is ionized (as hexanoate) at neutral pH. By lowering the pH to below 2, we ensure >99% of the molecules are in the protonated, non-polar form (R-COOH), which is readily extracted from the aqueous sample into an organic solvent like ethyl acetate.

Application in High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful alternative to GC, especially for complex matrices or when derivatization is undesirable. The key to success is controlling the mobile phase pH to manage the ionization state of the carboxylic acid.

Experimental Workflow: HPLC Analysis

The diagram below illustrates a standard workflow for HPLC-based analysis of this compound.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Std This compound Reference Standard Stock Prepare Stock Solution (e.g., in Mobile Phase) Working Create Working Calibration Standards Inject Inject 20 µL into HPLC System Working->Inject Sample Aqueous or Organic Sample Filter Filter sample through 0.45 µm syringe filter Filter->Inject Separate Separation on C18 RP Column Detect Detection by UV (210 nm) or MS Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate External Standard Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: A generalized experimental workflow for this compound quantification by HPLC.

Protocol 2: Reversed-Phase HPLC-UV Analysis of this compound

This protocol is suitable for quantifying this compound in samples like fruit juices or fermentation broths.

A. Materials and Reagents

  • This compound Reference Standard: Certified, with a purity of ≥99.0%.

  • Solvents: Acetonitrile, Water (HPLC grade).

  • Reagents: Phosphoric acid or Formic acid.

  • Apparatus: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

B. Standard Preparation

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water. For MS compatibility, use 0.1% formic acid instead.[16]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve in 10 mL of mobile phase in a volumetric flask.

  • Working Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL).

C. Sample Preparation

  • Dilute the sample as needed with the mobile phase to bring the expected concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter directly into an HPLC vial to remove particulates and protect the column.

D. Instrumental Parameters

Table 3: Example HPLC-UV Conditions

ParameterCondition
HPLC System Agilent 1260, Waters Alliance, or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[17]
Mobile Phase Isocratic elution with 0.1% phosphoric acid in water:acetonitrile (e.g., 70:30 v/v)[16][17]
Flow Rate 0.8 - 1.0 mL/min[17]
Column Temp. 30 °C[17]
Detection UV Diode Array Detector (DAD)
Wavelength 210 nm[17]
Injection Vol. 20 µL[17]

E. System Suitability & Data Analysis

  • System Suitability: Inject a mid-level calibration standard five times. The %RSD for retention time should be <2% and for peak area should be <5%. The theoretical plates for the this compound peak should be >2000.

  • Quantification: Construct an external standard calibration curve by plotting the peak area against concentration. Use a linear regression model to determine the concentration in unknown samples.

Causality Corner: Why these choices for HPLC?

  • Low pH Mobile Phase: The pKa of this compound is ~4.88. To ensure it is in its neutral, non-ionized form (R-COOH) and retains well on a non-polar C18 column, the mobile phase pH must be kept at least 2 units below the pKa. A mobile phase with 0.1% phosphoric or formic acid will have a pH of ~2-2.5, ensuring complete protonation and good peak shape.

  • UV Detection at 210 nm: The carboxyl functional group does not have a strong chromophore for UV detection at higher wavelengths. However, it exhibits absorbance at low UV wavelengths, typically between 205-215 nm.[17] Therefore, 210 nm is a common choice, but it requires a very pure mobile phase to minimize background noise.

Handling, Storage, and Safety

  • Storage: this compound reference standards should be stored at -20°C in a tightly sealed container to prevent degradation and volatilization.[8] Due to its low melting point, it may be a semi-solid when frozen. Allow it to equilibrate to room temperature before opening.

  • Safety: this compound is corrosive and can cause severe skin and eye irritation.[18][5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Vertex AI Search. (2024). Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule.
  • Solubility of Things. This compound.
  • ChemicalBook. (2025). This compound | 142-62-1.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties and Structure of this compound.
  • PubChem - NIH. This compound | C6H12O2 | CID 8892.
  • Sigma-Aldrich. This compound analytical standard 142-62-1.
  • Cayman Chemical. (2024).
  • Chemistry LibreTexts. (2021). 11.4: Physical Properties of Carboxylic Acids.
  • Sigma-Aldrich. This compound = 99 142-62-1.
  • Axios Research. This compound.
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Sigma-Aldrich. This compound Pharmaceutical Secondary Standard CRM.
  • Restek.
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  • BenchChem.
  • Taylor & Francis. This compound – Knowledge and References.
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  • ScienceDirect. (2018).
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  • Wisdomlib. (2025). This compound: Significance and symbolism.
  • Axios Research. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
  • uHPLCs. Fatty Acid Reference Standards for HPLC Testing.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Hexanoic Acid Yield in Microbial Electrosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Microbial Electrosynthesis (MES). This guide is designed for researchers, scientists, and drug development professionals actively working on or planning experiments to produce hexanoic acid (caproate). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your system for higher yields and selectivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the production of this compound via MES.

Q1: What is the primary biochemical pathway for this compound production in MES?

A1: this compound is primarily produced through the reverse β-oxidation pathway, a process known as chain elongation.[1] In MES, electroactive microorganisms on the cathode utilize electrons (from electricity) and a carbon source (like CO₂ or acetate) to produce acetate (C2). This acetate is then elongated with an electron donor (often ethanol or H₂) to form butyrate (C4), which is subsequently elongated to hexanoate (C6).[2][3]

Q2: What are the key microorganisms for efficient this compound production?

A2: Efficient production typically relies on a mixed microbial community. Key players include acetogens like Sporomusa and Clostridium species, which produce the initial acetate from CO₂.[4][5] Chain elongation is often carried out by bacteria such as Clostridium kluyveri, Megasphaera elsdenii, and species from the genera Caproicibacterium and Oscillibacter.[3][6][7][8] The synergy between these groups is critical for high yields.

Q3: What is the ideal pH range for this compound production?

A3: The optimal pH is a critical parameter that influences microbial activity and product selectivity. While acetogenesis can occur over a broad range, chain elongation to this compound is generally favored in a slightly acidic to neutral pH range, typically between 5.5 and 7.0.[9][10] Operating at a pH around 6.0 has been shown to enhance the productivity of both hexanoic and octanoic acids.[9] Lowering the pH can sometimes improve titers but may also lead to product toxicity.[6][7]

Q4: What cathode potential should I apply for optimal performance?

A4: The cathode potential must be sufficiently low to provide the energy for CO₂ reduction and chain elongation but not so low that it exclusively favors hydrogen evolution, which can outcompete the desired biochemical reactions. Potentials are typically set in the range of -0.6 V to -1.0 V (vs. SHE). An applied voltage of 0.7 V has been shown to be optimal in some systems for enhancing caproate concentration.[10] Careful control is necessary, as excessively negative potentials can inhibit microbial activity.[11]

Q5: Besides CO₂, what are the preferred feedstocks?

A5: While CO₂ is the ultimate sustainable carbon source, MES systems often use more readily available substrates to boost chain elongation. Acetate is the primary precursor for elongation.[12] Ethanol is a highly effective electron donor for the conversion of acetate to hexanoate.[10][13] Some systems can also utilize other short-chain fatty acids or organic waste streams.[14][15]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental problems.

Problem 1: Low this compound Titer & Production Rate

Your reactor is stable, but the concentration of this compound is consistently below your target.

Potential Cause A: Sub-optimal Cathode Potential

  • Causality: The cathode potential is the driving force for electron transfer. If the potential is not sufficiently negative, the rate of electron uptake by the microbes will be slow, limiting the entire production chain. Conversely, if it is too negative, the hydrogen evolution reaction (HER) can dominate, consuming electrons that would otherwise be used for carbon fixation and elongation.

  • Diagnostic Steps:

    • Perform cyclic voltammetry (CV) on your biocathode to identify the redox potentials of the microbial electron transfer components.

    • Run batch experiments at a range of fixed cathode potentials (e.g., -0.7 V, -0.8 V, -0.9 V vs. SHE) and measure the production rates of this compound and hydrogen.

  • Solution: Adjust the applied potential to a level that maximizes the this compound production rate while minimizing the Faradaic efficiency loss to H₂. This is often a trade-off that must be empirically determined for your specific reactor and microbial community.

Potential Cause B: Inefficient Electron Transfer

  • Causality: Electrons must move from the cathode surface to the microbial cells. This can occur directly via membrane-bound cytochromes or indirectly through mediators like H₂ or formate.[11] Poor biofilm formation, low conductivity of the medium, or a lack of electron-shuttling molecules can create a bottleneck.

  • Diagnostic Steps:

    • Use scanning electron microscopy (SEM) to visually inspect the cathode surface for biofilm coverage and morphology.[6][7]

    • Measure the concentration of potential mediators (e.g., H₂, formate) in the catholyte.

    • Analyze the microbial community composition using 16S rRNA sequencing to ensure the presence of known electroactive and chain-elongating species.[6][7]

  • Solutions:

    • Improve Biofilm Attachment: Use cathode materials with high surface area and biocompatibility, such as carbon felt or graphite granules.[16] Surface modification with carboxyl groups or conductive polymers can also promote biofilm formation.[16][17]

    • Add Electron Mediators: If indirect transfer is dominant, supplementing the medium with non-toxic, reusable mediators like neutral red can sometimes enhance electron uptake, especially for butyrate formation.[11]

    • Enrich the Culture: Augment your reactor with a culture known for high chain-elongation performance.[18]

Potential Cause C: Product Inhibition

  • Causality: As this compound accumulates, its undissociated form can become toxic to the microbial community.[9] This toxicity can disrupt cell membranes and inhibit key metabolic enzymes, leading to a sharp decline in production rates.[19]

  • Diagnostic Steps:

    • Monitor the production rate over time. A sharp drop-off after reaching a certain this compound concentration (e.g., > 2-4 g/L) is a strong indicator of inhibition.

    • Run bottle assays with your microbial culture, spiking the medium with varying concentrations of external this compound to determine the inhibition threshold.

  • Solution: In-situ Product Recovery

    • Implement an in-situ extraction system to continuously remove this compound from the catholyte. Methods like liquid-liquid extraction or anion exchange resin adsorption can keep the concentration below inhibitory levels, significantly boosting overall yield.[12][20] Recirculating unrecovered acetate and butyrate back to the reactor can further enhance the final hexanoate yield.[12]

Problem 2: Low Selectivity (High Butyrate/Acetate Accumulation)

Your system is producing carboxylic acids, but the process stalls at acetate or butyrate, with very little conversion to hexanoate.

Potential Cause A: Thermodynamic or Kinetic Bottleneck

  • Causality: The elongation from butyrate to hexanoate is often the rate-limiting step. This can be due to insufficient reducing power (electrons), a low concentration of the required precursors (acetate/ethanol), or sub-optimal activity of the specific enzymes involved.

  • Diagnostic Steps:

    • Analyze the time-course concentrations of acetate, butyrate, and hexanoate. If butyrate accumulates and its concentration plateaus while hexanoate production is low, this points to a bottleneck in the final elongation step.

    • Check the ratio of electron donor (e.g., ethanol) to electron acceptor (acetate). An imbalance can stall the process.

  • Solutions:

    • Optimize Substrate Ratios: Ensure a sufficient supply of both the electron donor (ethanol) and the primary chain elongator (acetate). An optimal ethanol/acetate carbon molar ratio of 4:1 has been found to be effective.[10]

    • Adjust Operating Conditions: Lowering the pH to around 6.0 can sometimes thermodynamically favor the longer-chain acids.[6][7]

    • Bioaugmentation: Introduce a specialized chain-elongating culture, like Clostridium kluyveri, which is known for its ability to convert butyrate to hexanoate.[3]

Potential Cause B: Competing Microbial Pathways

  • Causality: Your mixed microbial community may contain organisms that outcompete the chain elongators for substrates. Methanogens, for example, can consume H₂ and acetate to produce methane, diverting carbon and electrons away from hexanoate production.

  • Diagnostic Steps:

    • Analyze the headspace gas composition of your reactor using gas chromatography (GC) to check for methane (CH₄).

    • Perform microbial community analysis to identify the presence and relative abundance of methanogenic archaea.

  • Solutions:

    • Add Methanogenesis Inhibitors: Introduce specific inhibitors like 2-bromoethanesulfonate (BES) to suppress methanogen activity.

    • Control pH: Maintain the pH below 6.5, as most methanogens are less active in slightly acidic conditions.[9]

    • Reactor Operation: Operating the reactor in a continuous mode rather than batch mode can enhance microbial growth and favor denser biofilms, potentially outcompeting undesirable microbes.[2]

Section 3: Key Experimental Protocols & Data

Protocol 3.1: MES Reactor Start-up and Acclimation
  • Assembly: Assemble a two-chamber H-cell reactor with an anode and a cathode chamber separated by a proton exchange membrane (e.g., Nafion™).[4][5] Use a high-surface-area cathode material like carbon felt.

  • Medium Preparation: Prepare an anaerobic mineral medium containing essential vitamins and trace metals. Add the carbon source (e.g., sodium acetate) and electron donor (e.g., ethanol) at the desired concentrations. Sparge the medium with an N₂/CO₂ gas mixture (e.g., 80:20) to make it anoxic.

  • Inoculation: Inoculate the cathode chamber with a suitable inoculum, such as effluent from an active anaerobic digester or an enriched chain-elongating culture.

  • Acclimation: Apply a constant cathode potential (e.g., -0.8 V vs. SHE). Monitor current uptake and the production of acetate, butyrate, and hexanoate over time. The acclimation phase is complete when stable current consumption and product formation are observed, which can take several weeks.

Table 1: Typical Operational Parameters for this compound MES
ParameterRecommended RangeRationale & Key Considerations
Cathode Potential -0.7 V to -0.9 V (vs. SHE)Balances the need for sufficient driving force against efficiency losses from the hydrogen evolution reaction.[11]
pH 5.8 - 7.0Favors chain elongation activity and helps suppress methanogenesis.[6][9] pH control is critical for stability.
Temperature 30 - 40 °COptimal range for most mesophilic chain-elongating consortia, including Clostridium species.[9]
Substrates Acetate + EthanolAcetate serves as the carbon backbone for elongation, while ethanol is an effective electron donor.[10]
CO₂ Supply Continuous SpargingProvides the inorganic carbon source for initial acetogenesis by the biocathode community.[7]

Section 4: Visualizing Key Processes

Diagram 1: Biochemical Pathway of Chain Elongation

This diagram illustrates the core biochemical steps in converting acetate to hexanoate via the reverse β-oxidation pathway.

ChainElongation cluster_cycle1 Cycle 1: C2 -> C4 cluster_cycle2 Cycle 2: C4 -> C6 A Acetate (C2) B Acetyl-CoA A->B Activation C Acetoacetyl-CoA B->C Condensation (+ Acetyl-CoA) D Butyryl-CoA C->D Reduction (+ 2e-) E Butyrate (C4) D->E CoA Transfer F Butyryl-CoA E->F Activation G 3-Oxohexanoyl-CoA F->G Condensation (+ Acetyl-CoA) H Hexanoyl-CoA G->H Reduction (+ 2e-) I Hexanoate (C6) H->I CoA Transfer Cathode Electrons (e-) from Cathode Cathode->C Cathode->G Ethanol Ethanol (Electron Donor) Ethanol->C Ethanol->G Troubleshooting Start Start: Low this compound Yield CheckParams 1. Verify Operational Parameters (pH, Temp, Potential) Start->CheckParams ParamsOK Parameters OK? CheckParams->ParamsOK AdjustParams Adjust to Optimal Range (See Table 1) ParamsOK->AdjustParams No AnalyzeMetabolites 2. Analyze Metabolite Profile (Acetate, Butyrate, H2) ParamsOK->AnalyzeMetabolites Yes AdjustParams->CheckParams HighIntermediates High Acetate/Butyrate? AnalyzeMetabolites->HighIntermediates OptimizeSubstrates Optimize Substrate Ratio (e.g., Ethanol:Acetate) Consider Bioaugmentation HighIntermediates->OptimizeSubstrates Yes CheckBiofilm 3. Inspect Cathode Biofilm (SEM, CV) HighIntermediates->CheckBiofilm No End System Optimized OptimizeSubstrates->End PoorBiofilm Poor Biofilm Coverage? CheckBiofilm->PoorBiofilm ImproveAttachment Modify Cathode Surface Re-inoculate System PoorBiofilm->ImproveAttachment Yes CheckInhibition 4. Test for Product Inhibition PoorBiofilm->CheckInhibition No ImproveAttachment->End InhibitionPresent Inhibition Confirmed? CheckInhibition->InhibitionPresent ImplementExtraction Implement In-situ Product Recovery InhibitionPresent->ImplementExtraction Yes InhibitionPresent->End No ImplementExtraction->End

Caption: A logical workflow for troubleshooting low this compound yield.

References

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  • Dykstra, C. M., et al. (2020). Impact of cathodic pH and bioaugmentation on acetate and CH4 production in a microbial electrosynthesis cell. Sustainable Energy & Fuels, 4(7), 3468-3476.
  • Zegers, M. A. J., et al. (2024). Novel miniaturised microbial electrosynthesis reactor. TU Delft Repository.
  • Jeon, B., et al. (2021). Comparison of this compound production from various microorganisms in batch cultures. ResearchGate.
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  • Lee, M. (n.d.). Recovery of this compound during its microbial electrosynthesis. TU Delft.
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  • Lee, M., et al. (2024). Understanding the Flexibility Challenges of a Plant for Microbial CO2 Electroreduction with this compound Recovery. Industrial & Engineering Chemistry Research.
  • Wang, H., et al. (2022). Microbial Electrosynthesis for Producing Medium Chain Fatty Acids. Engineering, 17, 111-125.
  • Kim, B. S., et al. (2016). Production of this compound from D-galactitol by a newly isolated Clostridium sp. BS-1. ResearchGate.
  • Bian, B., et al. (2022). Cathode materials in microbial electrosynthesis systems for carbon dioxide reduction: recent progress and perspectives. Carbon Neutralization, 1(3), 29.
  • NWO. (n.d.). C1to6: CO2 into this compound using microbial electrosynthesis.
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  • Lee, M., et al. (2025). Sustainable production of pure this compound from CO2 using microbial electrosynthesis with in-situ product recovery. Chemical Engineering Journal, 524, 169412.
  • Liu, D., et al. (2023). Role of the cathode chamber in microbial electrosynthesis: A comprehensive review of key factors. Journal of Environmental Sciences, 127, 733-750.
  • Wang, H., et al. (2022). Microbial Electrosynthesis for Producing Medium Chain Fatty Acids. ResearchGate.
  • Jourdin, L., et al. (2024). Microbial electrosynthesis from CO2 reaches productivity of syngas and chain elongation fermentations. Trends in Biotechnology.
  • Vichi, A., et al. (2024). Optimizing this compound biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. Biotechnology for Biofuels and Bioproducts, 17(1), 101.
  • Valero, D., et al. (2023). Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids. Frontiers in Bioengineering and Biotechnology, 11.
  • Mei, J., et al. (2024). Carbon chain elongation characterizations of electrode-biofilm microbes in electro-fermentation. Water Research, 266.
  • Sravan, J. S., et al. (2021). Enhanced product selectivity in the microbial electrosynthesis of butyrate using a nickel ferrite-coated biocathode. University of Southern Denmark Research Portal.
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  • Lee, M., et al. (2024). Life cycle assessment of this compound production via microbial electrosynthesis and renewable electricity: Future opportunities. ResearchGate.

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Methods for purifying hexanoic acid from chemical synthesis byproducts.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hexanoic Acid Purification

Introduction: The Challenge of Pure this compound

This compound, also known as caproic acid, is a versatile six-carbon carboxylic acid used in the synthesis of esters for artificial flavors, perfumes, and pharmaceuticals.[1] Its synthesis, whether through oxidation of hexanal, carbonylation of 1-pentene, or Grignard reaction, invariably produces a crude mixture containing unreacted starting materials, catalysts, solvents, and side-products such as other fatty acids or esters.[2][3][4] Achieving high purity (>99%) is critical for downstream applications, making efficient purification a key challenge for researchers.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of this compound, grounded in chemical principles and field-tested methodologies.

Part 1: Initial Assessment & Purification Strategy

Before beginning any purification, a preliminary analysis of your crude product is essential. Understanding the primary impurities and the physical state of your product will dictate the most effective strategy.

Q1: What are the most common impurities I should expect from my chemical synthesis?

A1: The impurities are directly linked to your synthesis route.

  • Oxidation of 1-Hexanol/Hexanal: Expect to find residual 1-hexanol or hexanal. Over-oxidation could lead to shorter-chain dicarboxylic acids.[5]

  • Grignard Reaction (e.g., Pentylmagnesium Bromide + CO₂): The primary impurities will be the unreacted Grignard reagent and byproducts from its reaction with moisture or air.[4]

  • Hydrolysis of Esters: Incomplete hydrolysis will leave residual ester (e.g., methyl hexanoate, ethyl hexanoate) in your product mixture.[2]

Q2: How do I select the right primary purification technique?

A2: Your choice depends on the boiling points and chemical properties of this compound versus its impurities. Use the following decision workflow to guide your selection.

G start Crude this compound Mixture bp_diff Are boiling points of major impurities significantly different from this compound (BP ~205°C)? start->bp_diff acid_base Are impurities neutral (e.g., esters, alcohols) or basic? bp_diff->acid_base No / Unsure distillation Primary Method: Fractional Distillation bp_diff->distillation  Yes (>25°C diff) extraction Primary Method: Acid-Base Liquid-Liquid Extraction acid_base->extraction  Yes chromatography Secondary Method: Column Chromatography acid_base->chromatography No / Acidic Impurities extraction->distillation Follow with distillation for final purity G cluster_0 Separatory Funnel 1 cluster_1 Beaker (Acidification) cluster_2 Separatory Funnel 2 crude Crude Product (this compound + Neutral Impurities) in Diethyl Ether base + NaHCO₃ (aq) layers1 Organic Layer: Neutral Impurities Aqueous Layer: Sodium Hexanoate aq_extract Combined Aqueous Layers (Sodium Hexanoate) layers1->aq_extract Drain Aqueous Layer acid + HCl (aq) product_precip Oily Layer Forms (this compound) acid_mix Acidified Mixture product_precip->acid_mix ether + Diethyl Ether layers2 Organic Layer: Pure this compound Aqueous Layer: Salts final_product Pure this compound (after drying & evaporation) layers2->final_product Drain & Process Organic Layer

Caption: Workflow diagram for the purification of this compound via acid-base extraction.

Method 3: Column Chromatography

While less common for bulk purification, column chromatography is useful for removing impurities with similar polarity or boiling points to this compound. [5] Q8: My this compound is streaking badly down the silica gel TLC plate and column, resulting in poor separation.

A8: This is a classic problem when running carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to tailing or streaking. [5]To fix this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent (mobile phase). [5]This keeps the this compound fully protonated, minimizing its interaction with the stationary phase and resulting in sharper bands and better separation.

Q9: My product is co-eluting with an impurity even after optimizing the solvent system.

A9: If adjusting the eluent polarity (e.g., the ratio of hexane to ethyl acetate) doesn't work, you may need to change the stationary phase. [6]* Alumina: Alumina can be basic, neutral, or acidic and may offer different selectivity compared to silica.

  • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile) is used. [7]This completely changes the elution order, often separating compounds that are difficult to resolve on normal-phase silica.

Part 3: Data Summary & Purity Verification

Table 1: Physical Properties for Purification Planning

PropertyThis compoundDiethyl Ether (Solvent)Ethyl Acetate (Solvent)1-Hexanol (Impurity)
Boiling Point (°C) 20534.677.1157
Density (g/mL) 0.9270.7130.9020.814
Solubility in Water Slightly Soluble (1.082 g/100 mL)Slightly SolubleSolubleSlightly Soluble
Acidity (pKa) ~4.88N/AN/AN/A

Q10: How can I confirm the purity of my final product?

A10: After purification, you should verify the purity using analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Gas Chromatography (GC): An excellent method for determining the purity of volatile compounds like this compound and quantifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities, often down to the 1-2% level.

References

  • Vertex AI Search. (2024). Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule.
  • BenchChem. (2025). An In-depth Technical Guide to the Natural Sources and Biosynthesis of this compound.
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  • Google Patents.
  • Quora. (2023). What are the chemicals used in the purification of this compound from fermentation broth in the liquid-liquid extraction step?.
  • Brainly. (2023). A majority of excess this compound is removed from the product in the extraction described in the passage.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Varsity Tutors. How to Purify Compounds - Organic Chemistry.
  • Gauth. (2023). Solved: A majority of excess this compound is removed from the product in the extraction described.
  • BenchChem. (2025).
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
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  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • LookChem.
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Technical Support Center: Enhancing Hexanoic Acid Solubility for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexanoic acid, a six-carbon saturated fatty acid, is a critical component in various cell culture experiments, influencing cellular metabolism, signaling, and physiology. However, its practical application is often hampered by its limited solubility in aqueous cell culture media. As a medium-chain fatty acid, it exists as an oily liquid at room temperature and is only slightly soluble in water, with a reported solubility of about 1.08 g/100 mL.[1] This poor solubility can lead to the formation of micelles, an oily surface layer, or precipitation, resulting in inconsistent concentrations and potential cytotoxicity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to effectively solubilize this compound for consistent and reliable cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: Why is my this compound not dissolving in my cell culture medium?

This compound is a carboxylic acid with a pKa of approximately 4.88.[2] In standard cell culture media, which is typically buffered to a physiological pH of ~7.4, the majority of this compound molecules are in their protonated (uncharged) form (R-COOH). This form is significantly less water-soluble than its deprotonated, anionic salt form (R-COO⁻). The limited solubility of the protonated form is the primary reason for the observed insolubility, often appearing as an oily film or cloudiness.[1]

Q2: I see an oil-like film on my medium after adding this compound. What should I do?

An oily film indicates that the this compound has exceeded its solubility limit and is phase-separating. You should not proceed with your experiment as the actual concentration in the aqueous phase is unknown and the undissolved acid can cause significant, non-uniform cytotoxicity. Discard the medium and prepare a fresh, properly solubilized stock solution using one of the methods detailed in Section 2.

Q3: Can I dissolve this compound directly in my complete medium containing serum?

It is strongly discouraged to add neat this compound directly to your final culture medium. This practice often leads to localized high concentrations that can cause precipitation of media components or the acid itself. Furthermore, direct addition makes it difficult to control the final concentration accurately. The best practice is to prepare a concentrated, sterile-filtered stock solution first and then dilute it into your final medium.

Q4: Is DMSO a good solvent for this compound in cell culture? What are the risks?

While this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO)[3], its use as a primary solvent for cell culture has significant drawbacks.

  • Cytotoxicity: DMSO can be toxic to cells, with effects being concentration- and cell-line-dependent.[4][5] Most cell lines can tolerate a final DMSO concentration of 0.5% (v/v), but sensitive cells, especially primary cultures, may show stress or death at concentrations as low as 0.1%.[6]

  • Altered Cell Function: Beyond overt toxicity, DMSO is known to alter cell physiology, including membrane permeability and gene expression, which can confound experimental results.[4][7]

  • Precipitation Risk: When a concentrated DMSO stock of this compound is added to an aqueous medium, the rapid change in solvent polarity can cause the fatty acid to precipitate out of solution.

Recommendation: Use of DMSO should be a last resort. If it must be used, the final concentration in the culture medium should be kept as low as possible (ideally ≤0.1%) and a vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[6]

Section 2: Core Troubleshooting & Protocol Guides

This section provides validated, step-by-step methods for effectively solubilizing this compound. The choice of method depends on the required concentration, experimental duration, and cell type.

Guide 1: The pH Adjustment Method (Preparing Sodium Hexanoate)

Core Problem: this compound is poorly soluble at neutral pH.

Scientific Principle: This method leverages the fundamental acid-base chemistry of carboxylic acids. By raising the pH of the solution above the pKa of this compound (~4.88), the carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻). This creates the sodium salt of this compound (sodium hexanoate or sodium caproate), which is an ionic compound and vastly more soluble in water.[8][9][10]

  • Preparation: In a sterile beaker or flask with a magnetic stir bar, add 88.5 mg of this compound (MW: 116.16 g/mol ) to ~8.0 mL of cell culture-grade water or Phosphate-Buffered Saline (PBS). This compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring vigorously, slowly add 1 M Sodium Hydroxide (NaOH) solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Solubilization: As the pH approaches and surpasses 7.0, the solution will turn from cloudy to clear, indicating the formation of soluble sodium hexanoate.

  • Final pH and Volume Adjustment: Continue adding NaOH until the pH is stable at 7.4. Transfer the clear solution to a sterile graduated cylinder or volumetric flask. Adjust the final volume to 10.0 mL with sterile water or PBS.

  • Sterilization: Sterile-filter the 100 mM sodium hexanoate stock solution through a 0.22 µm syringe filter into a sterile, sealed container.

  • Storage: Store the stock solution at 4°C for short-term use (days to weeks) or in aliquots at -20°C for long-term storage (months).[11]

cluster_start Problem Identification cluster_method1 Method 1: pH Adjustment start Need to dissolve This compound (HA) principle1 Principle: Increase pH > pKa (~4.88) to form soluble salt start->principle1 Is a simple aqueous stock sufficient? protocol1 Protocol: 1. Add HA to Water/PBS 2. Add NaOH dropwise 3. Stir until clear (pH ~7.4) 4. Adjust final volume 5. Sterile filter (0.22 µm) principle1->protocol1 outcome1 Result: Clear, aqueous stock of Sodium Hexanoate protocol1->outcome1

Caption: Workflow for the pH adjustment method.

Guide 2: The BSA Conjugation Method (Physiologically Relevant Delivery)

Core Problem: Free fatty acids can be cytotoxic and may not accurately reflect in vivo transport and availability.

Scientific Principle: In circulation, fatty acids are bound to albumin, which acts as a carrier protein.[12] This method mimics this physiological state by conjugating this compound to fatty acid-free Bovine Serum Albumin (BSA). The BSA-fatty acid complex enhances solubility, increases stability, and reduces the cytotoxic effects associated with high concentrations of free fatty acids.[7][13] This is the gold standard for most cell-based assays involving fatty acids.

This protocol is adapted from established methods for other fatty acids like palmitate.[14][15]

  • Prepare BSA Solution:

    • Slowly dissolve 1.13 g of high-quality, fatty acid-free BSA into 100 mL of sterile 150 mM NaCl solution (or serum-free medium) while stirring gently at 37°C. Avoid foaming.

    • Continue stirring at 37°C until the BSA is completely dissolved (this may take 30-60 minutes).

    • Sterile-filter the BSA solution through a 0.22 µm filter. Keep the solution at 37°C.

  • Prepare Sodium Hexanoate Solution:

    • In a separate sterile tube, prepare a 100 mM stock of sodium hexanoate as described in Guide 1 , ensuring the final pH is 7.4.

    • Warm this solution to 37°C.

  • Conjugation:

    • While stirring the 100 mL of BSA solution at 37°C, slowly add 11.1 mL of the 100 mM sodium hexanoate solution dropwise over several minutes. This will yield a final concentration of ~10 mM this compound and ~1.7 mM BSA in the final adjusted volume.

    • Continue stirring the mixture at 37°C for at least 1 hour to allow for complete conjugation.[14][16]

    • The final solution should be clear. Any persistent cloudiness indicates a problem with the conjugation.

  • Vehicle Control: It is critical to prepare a BSA-only vehicle control. Use the same stock of BSA solution and add an equivalent volume of the solvent used for the hexanoate stock (e.g., 11.1 mL of saline/PBS) and incubate under the same conditions.[16]

  • Storage: Aliquot the final conjugate and vehicle control into sterile glass vials (fatty acids can adhere to some plastics) and store at -20°C.[15]

cluster_prep Reagent Preparation cluster_conjugation Conjugation Process cluster_final Final Steps A Prepare 100 mM Sodium Hexanoate Stock (See Guide 1) C Warm both solutions to 37°C B Prepare Fatty Acid-Free BSA Solution in Saline D Slowly add Hexanoate stock to stirring BSA solution C->D E Incubate at 37°C with stirring for 1 hour D->E F Solution should be clear. Sterile filter if necessary. E->F H Prepare BSA-only vehicle control in parallel E->H CRITICAL STEP G Aliquot into glass vials and store at -20°C F->G

Caption: Step-by-step workflow for BSA conjugation.

Section 3: Troubleshooting & Method Comparison

Issue: My solution becomes cloudy when I add my stock to the cold cell culture medium.

  • Cause: This is likely due to "salting out" or precipitation caused by the rapid temperature change. The solubility of the fatty acid-BSA complex can decrease at lower temperatures.

  • Solution: Warm your final cell culture medium to 37°C before slowly adding the this compound stock solution (either sodium hexanoate or BSA-conjugated). Add the stock dropwise while gently swirling the medium.

Issue: I am observing significant cell death even with a solubilized stock.

  • Cause: This could be due to several factors:

    • Solvent Toxicity: If using DMSO, the final concentration may be too high for your cell line.[17]

    • Free Fatty Acid Toxicity: Even when solubilized as a salt, high concentrations of free this compound can be lipotoxic.[18]

    • pH Shock: An improperly prepared sodium hexanoate stock that is not pH-adjusted to ~7.4 can alter the pH of your final culture medium.

  • Solution:

    • Perform a dose-response curve to determine the maximum non-toxic concentration of your stock solution.

    • Always include a vehicle control (e.g., BSA-only or the solvent at the same final concentration).

    • If lipotoxicity is suspected, switch to the BSA conjugation method, which is known to be less cytotoxic than other delivery methods.[7]

Data Summary: Comparison of Solubilization Methods
FeaturepH Adjustment (Sodium Hexanoate)Organic Solvent (e.g., DMSO)BSA Conjugation
Principle Forms a highly soluble saltSolubilizes the non-polar tailMimics physiological transport
Complexity LowLowHigh
Physiological Relevance ModerateLowHigh
Potential Cytotoxicity Moderate (at high concentrations)High (solvent-dependent)Low
Best For Short-term experiments, high-throughput screensLast resort, very hydrophobic compoundsLong-term studies, sensitive cells, mimicking in vivo conditions
Key Consideration Must ensure final pH is ~7.4Final solvent concentration must be <0.1-0.5%Requires fatty acid-free BSA and a vehicle control

References

  • Title: this compound - Solubility of Things. Source: solubilityofthings.com. [Link]
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  • Title: A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes.
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  • Title: (PDF) A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes.
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Troubleshooting low yields in the Grignard reaction for hexanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this classic carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the Grignard synthesis of this compound from 1-bromopentane.

Q1: My Grignard reaction won't start. What are the most likely causes?

A1: Failure to initiate is the most common issue. The primary culprit is almost always the presence of water, which quenches the Grignard reagent as it forms.[1] Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and ensure your magnesium turnings are fresh and have a shiny surface. A dull surface indicates an oxide layer that can passivate the magnesium.

Q2: What can I do to help initiate the reaction?

A2: If the reaction doesn't start after adding a small amount of your 1-bromopentane solution, you can try several activation methods. Adding a small crystal of iodine can chemically activate the magnesium surface. The disappearance of the purple iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used. Mechanical activation by gently crushing the magnesium turnings with a glass rod (under inert atmosphere) can also expose a fresh reactive surface.

Q3: The reaction started but then stopped. What should I do?

A3: This often indicates that the initial concentration of the alkyl halide was consumed in side reactions before the main reaction could sustain itself. It can also be due to localized depletion of magnesium. Gentle warming with a heat gun may restart the reaction. If not, adding another small crystal of iodine might be necessary. Ensure your stirring is efficient enough to keep the magnesium in suspension.

Q4: My reaction mixture turned dark brown/black. Is this normal?

A4: A gray or slightly cloudy appearance is normal for a Grignard reaction. However, a very dark brown or black color can indicate the formation of finely divided metal from side reactions, such as Wurtz coupling, or the presence of impurities in the magnesium. While a dark color doesn't always mean the reaction has failed, it can be an indicator of lower yields.

Q5: What is the ideal temperature for the reaction?

A5: The formation of the Grignard reagent is exothermic. Once initiated, the reaction should be maintained at a gentle reflux by controlling the addition rate of the 1-bromopentane solution. An external ice bath should be kept on hand to manage the reaction temperature, especially during the initial stages and the carboxylation step.

Q6: How do I know when the Grignard reagent formation is complete?

A6: The visual cue for completion is the consumption of most of the magnesium turnings. The solution will typically be a cloudy, grayish color. To ensure completion, it is common practice to reflux the reaction mixture for an additional 30-60 minutes after the addition of the alkyl halide is finished.[2]

Q7: What is the purpose of the acidic workup?

A7: The immediate product of the reaction between the Grignard reagent and carbon dioxide is a magnesium carboxylate salt. The acidic workup serves to protonate this salt to form the desired this compound.[3][4] It also dissolves the unreacted magnesium and magnesium salts, facilitating their removal from the organic product.

In-Depth Troubleshooting Guides

Problem 1: Low Yield of this compound

Low yields are a frequent challenge in Grignard synthesis. The following guide will help you diagnose and address the potential causes.

  • Evidence: A significant amount of magnesium remains at the end of the reaction.

  • Root Cause Analysis:

    • Moisture: As mentioned in the FAQs, water is the primary enemy of the Grignard reaction. It reacts with the Grignard reagent to form pentane, consuming your desired product.

    • Poor Quality Reagents: Old or oxidized magnesium, or wet solvents will prevent the reaction from proceeding efficiently.

    • Insufficient Reaction Time: The formation of the Grignard reagent is not instantaneous.

  • Solutions:

    • Rigorous Drying: Flame-dry all glassware under vacuum and cool under a stream of inert gas. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent.

    • Magnesium Activation: Use fresh magnesium turnings. If they appear dull, consider the activation methods described in the FAQs.

    • Sufficient Reflux: Ensure the reaction is refluxed for at least 30 minutes after the complete addition of 1-bromopentane.

  • Evidence: The presence of significant byproducts in your crude product, such as a high-boiling point impurity.

  • Root Cause Analysis:

    • Wurtz Coupling: The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with unreacted 1-bromopentane to form decane.[5][6][7] This is more likely to occur at higher temperatures.

    • Reaction with Oxygen: Exposure to air can lead to the formation of alkoxides, which after workup will produce pentanol.

  • Solutions:

    • Controlled Addition: Add the 1-bromopentane solution dropwise to maintain a steady, gentle reflux. This keeps the concentration of the alkyl halide low, minimizing the Wurtz coupling.[1]

    • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction to prevent the ingress of oxygen.

  • Evidence: Low yield of this compound despite good Grignard reagent formation.

  • Root Cause Analysis:

    • Insufficient Carbon Dioxide: If not enough dry ice is used, some of the Grignard reagent will remain unreacted.

    • Localized Warming: Adding the Grignard reagent too quickly to the dry ice can cause localized warming, leading to side reactions.

  • Solutions:

    • Use a Large Excess of Dry Ice: Ensure the dry ice is in large excess to provide both the reactant and the cooling for the exothermic reaction.

    • Slow Addition: Pour the Grignard solution slowly onto the crushed dry ice with vigorous stirring.

  • Evidence: Good initial crude yield, but significant loss of product after purification.

  • Root Cause Analysis:

    • Incomplete Extraction: this compound has some solubility in water. Insufficient extraction from the aqueous layer will lead to product loss.

    • Improper pH Adjustment: During the acid-base extraction, if the aqueous layer is not made sufficiently basic, the this compound will not be fully converted to its water-soluble carboxylate salt. Conversely, if the basic extract is not made sufficiently acidic, the this compound will not fully precipitate or be extracted back into the organic phase.

  • Solutions:

    • Multiple Extractions: Extract the aqueous layer with multiple portions of ether to ensure complete recovery of the product.

    • pH Monitoring: Use pH paper to ensure the aqueous layer is basic (pH > 8) before extracting the carboxylate and acidic (pH < 4) before extracting the final product.

Experimental Protocols
  • Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place 2.4 g of magnesium turnings in the flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 15.1 g of 1-bromopentane in 50 mL of anhydrous diethyl ether.

  • Initiation: Add a small portion of the 1-bromopentane solution to the magnesium. If the reaction does not start, add a small crystal of iodine.

  • Grignard Formation: Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, place a large excess (approx. 50 g) of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Workup: Allow the excess dry ice to sublime. Slowly add 100 mL of 2 M HCl to the reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Purification: Combine the organic layers and extract the this compound into the aqueous phase by washing with two 50 mL portions of 1 M NaOH. Separate the aqueous layers, cool in an ice bath, and acidify with concentrated HCl to a pH of ~2. Extract the this compound with two 50 mL portions of diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Bromopentane151.0415.1 g0.11
Magnesium24.312.4 g0.11
Carbon Dioxide44.01Excess--
Product Molar Mass ( g/mol ) Theoretical Yield
This compound116.1611.6 g

Typical reported yields for this reaction are in the range of 60-80%.

Visualizations

Reaction Pathway

Grignard_Synthesis 1-Bromopentane 1-Bromopentane Pentylmagnesium_bromide Pentylmagnesium bromide (Grignard Reagent) 1-Bromopentane->Pentylmagnesium_bromide + Mg / Anhydrous Ether Mg Mg Mg->Pentylmagnesium_bromide Magnesium_carboxylate Magnesium Carboxylate Salt Pentylmagnesium_bromide->Magnesium_carboxylate + CO₂ CO2 CO₂ (Dry Ice) CO2->Magnesium_carboxylate Hexanoic_Acid This compound Magnesium_carboxylate->Hexanoic_Acid + H₃O⁺ H3O H₃O⁺ (Acidic Workup) H3O->Hexanoic_Acid

Caption: Overall reaction scheme for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield Start Low Yield of this compound Grignard_Formation Incomplete Grignard Formation? Start->Grignard_Formation Side_Reactions Significant Side Reactions? Start->Side_Reactions Workup_Loss Losses During Workup? Start->Workup_Loss Moisture Moisture Contamination Grignard_Formation->Moisture Check for water sources Mg_Passivation Magnesium Passivation Grignard_Formation->Mg_Passivation Check Mg surface Wurtz_Coupling Wurtz Coupling (Decane) Side_Reactions->Wurtz_Coupling Check reaction temperature Oxygen_Reaction Reaction with O₂ (Pentanol) Side_Reactions->Oxygen_Reaction Check inert atmosphere Extraction_Loss Incomplete Extraction Workup_Loss->Extraction_Loss Review extraction procedure pH_Issue Incorrect pH during Extraction Workup_Loss->pH_Issue Verify pH at each step

Caption: Decision tree for troubleshooting low yields.

References

  • Gilman, H.; Zoellner, E. A. The Preparation of this compound and Certain of its Esters. J. Am. Chem. Soc.1931, 53 (5), 1945–1948. [Link]
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Technical Support Center: Overcoming Challenges in the Workup and Purification of Hexanoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexanoic anhydride is a highly effective and versatile reagent for the acylation of alcohols and amines, finding widespread use in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.[1] Its utility lies in its ability to introduce the C6 hexanoyl group, which can modulate the lipophilicity and other physicochemical properties of molecules.[2] However, the reactivity that makes it so useful also presents distinct challenges during reaction workup and product purification. The primary byproduct, hexanoic acid, along with unreacted anhydride, often complicates product isolation, leading to issues with purity, yield, and even sensory properties of the final product.[3]

This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it addresses common issues encountered during the workup and purification of hexanoic anhydride reactions, offering field-proven solutions grounded in chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that arise when working with hexanoic anhydride.

Q1: What are the primary impurities I should expect after a reaction with hexanoic anhydride?

The most common impurities are unreacted hexanoic anhydride and its hydrolysis product, this compound.[3] Hexanoic anhydride readily hydrolyzes in the presence of water to form two equivalents of this compound.[4][5] this compound is a water-insoluble, oily liquid with a characteristic unpleasant odor, which can persist even in trace amounts.[3]

Q2: How do I safely quench a reaction that used an excess of hexanoic anhydride?

Unreacted hexanoic anhydride must be safely neutralized before extensive workup. This is typically achieved by adding a nucleophilic scavenger.[3][6]

  • Method 1: Water or Dilute Acid. Slowly add water to the reaction mixture. This will hydrolyze the anhydride to the more easily removable this compound.[3]

  • Method 2: Dilute Aqueous Base. A more effective method is to quench with a dilute aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2M solution of sodium hydroxide (NaOH).[3][7] This not only quenches the anhydride but also converts the resulting this compound into its highly water-soluble sodium salt (sodium hexanoate), facilitating its removal into the aqueous layer during extraction.[3][8]

CAUTION: The quenching reaction can be exothermic and may evolve gas (CO₂ if using bicarbonate). Always cool the reaction mixture in an ice bath and add the quenching agent slowly with good stirring.[3]

Q3: What are the best analytical techniques to monitor the purification process?

A combination of techniques is recommended for robust monitoring:

  • Thin-Layer Chromatography (TLC): Excellent for real-time tracking of column chromatography, allowing for the visualization of the separation between your desired product and the more polar this compound.[3]

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): Ideal for quantitative assessment of purity and for detecting trace-level impurities in volatile (GC) or non-volatile (HPLC) compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Invaluable for confirming the final structure of the purified product and for detecting the presence of characteristic peaks from this compound or anhydride that might indicate contamination.[3]

Section 2: Detailed Troubleshooting Guide

This section provides in-depth solutions to specific problems encountered during experimental work.

Problem 1: My final product has a persistent, sharp, cheesy, or fatty odor.

  • Q: What is causing this odor and how can I remove it?

    • Probable Cause: This signature odor is almost certainly due to residual this compound contamination.[3] Even trace amounts can impart a strong smell. Your initial purification was likely insufficient.

    • Solution 1: Rigorous Aqueous Base Wash. The most reliable method is to perform a thorough liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Transfer this to a separatory funnel and wash it multiple times (2-3 times) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH).[3] The base deprotonates the this compound, forming sodium hexanoate, which is readily extracted into the aqueous phase. Follow with a brine (saturated NaCl) wash to remove residual water from the organic layer before drying and evaporating.[3]

    • Solution 2: Acid Scavenger Resins. For products that are sensitive to aqueous conditions or strong bases, solid-phase acid scavenger resins are an excellent alternative. These are polymer-bound bases that can be stirred with the organic solution of your product. The resin sequesters the this compound and can then be removed by simple filtration.[3]

    • Solution 3: Column Chromatography. If washing proves insufficient, purification by silica gel column chromatography is highly effective. This compound is significantly more polar than most ester or amide products and will have a lower Rf value, allowing for clean separation.[3]

Problem 2: I am experiencing a low product yield after the aqueous workup.

  • Q: I performed an aqueous base wash, but my final yield is much lower than expected. What could have gone wrong?

    • Probable Cause 1: Product Hydrolysis. If your product is an ester, it may be susceptible to base-catalyzed hydrolysis (saponification), especially if you used a strong base like NaOH or performed the extraction at room temperature for an extended period.[3] This would cleave your ester back to its starting alcohol and this compound, leading to yield loss.

    • Solution: Use a milder base, such as saturated sodium bicarbonate, which is generally sufficient to remove this compound without significantly hydrolyzing most esters.[3][8] Perform the extractions quickly and, if your product is known to be sensitive, consider performing the wash steps in a separatory funnel jacketed with an ice bath to minimize hydrolysis.[3]

    • Probable Cause 2: Product is Partially Water-Soluble. If your target molecule has polar functional groups, it might have partial solubility in the aqueous wash solutions. Significant product could be lost to the aqueous layers during the extraction process.

    • Solution: Minimize the number of aqueous washes. After separating the initial aqueous layers, "back-extract" them once with a fresh portion of the organic solvent to recover any dissolved product. Combine all organic layers before drying. Using brine for the final wash also helps to decrease the solubility of organic compounds in the aqueous phase.[3]

Problem 3: An intractable emulsion has formed during my extraction.

  • Q: I'm trying to wash my reaction mixture, but the organic and aqueous layers won't separate. How can I break this emulsion?

    • Probable Cause: Emulsions are common in basic workups where carboxylate salts can act as surfactants. They are stabilized by microscopic droplets of one layer suspended in the other. This can be exacerbated by overly vigorous shaking.

    • Solution 1: Add Brine. The first and simplest approach is to add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer helps to destabilize the emulsion and force the layers to separate.

    • Solution 2: Gentle Agitation. Instead of vigorous shaking, gently rock the separatory funnel back and forth to allow for mixing at the interface without creating a stable emulsion. This process is slower but more controlled.

    • Solution 3: Filtration. For stubborn emulsions, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can sometimes break the suspension.

    • Solution 4: Change Solvent. If emulsions persist, consider removing the solvent under reduced pressure and re-dissolving the residue in a different, less emulsion-prone organic solvent (e.g., switching from ethyl acetate to dichloromethane).

Section 3: Standardized Protocols

These detailed protocols provide a reliable starting point for common workup and purification procedures.

Protocol 3.1: Standard Aqueous Workup for Neutral Products

  • Quench: Cool the reaction mixture to 0 °C (ice bath). Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases.

  • Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate, ~2-3 times the reaction volume).

  • Base Wash: Add a volume of saturated aqueous NaHCO₃ solution approximately equal to the organic layer volume. Stopper the funnel, invert, and vent to release any pressure. Shake for 30-60 seconds, venting periodically.[3]

  • Separate: Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 3-4) one more time.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and base.[3]

  • Dry: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

Protocol 3.2: Purification by Silica Gel Column Chromatography

  • Select Solvent System: Using TLC, identify a solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate), that provides good separation between your product (target Rf ≈ 0.3) and impurities.[3]

  • Pack Column: Prepare a silica gel column using the selected eluent.

  • Load Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane) and carefully apply it to the top of the silica gel.

  • Elute: Add the eluent to the column and apply gentle positive pressure to maintain a steady flow.

  • Collect & Monitor Fractions: Collect the eluting solvent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain the pure product.[3]

  • Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final, purified compound.[3]

Section 4: Data & Visualization Center

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Water Solubility
Hexanoic Anhydride214.30[9]246-248[10]0.928[10]Hydrolyzes[4]
This compound116.162050.929Slightly Soluble

Data compiled from various chemical databases and suppliers.[11]

Diagram 1: General Workup & Purification Workflow

This diagram outlines the decision-making process for isolating a product from a hexanoic anhydride reaction.

start Reaction Mixture (Product, Anhydride, Acid) quench Quench with Aqueous Base (e.g., NaHCO3) start->quench extract Liquid-Liquid Extraction (Organic Solvent) quench->extract separate Separate Organic and Aqueous Layers extract->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry evap Evaporate Solvent dry->evap crude Crude Product evap->crude check_purity Check Purity (TLC, NMR, GC) crude->check_purity pure Pure Product check_purity->pure Sufficiently Pure purify Further Purification Needed check_purity->purify Contaminated chrom Column Chromatography purify->chrom distill Distillation / Other purify->distill chrom->pure distill->pure

Caption: Decision workflow for post-reaction processing.

Diagram 2: Troubleshooting Logic for Product Contamination

This diagram provides a logical path for diagnosing and solving issues related to product contamination, particularly with this compound.

start Crude Product is Impure (e.g., has odor) q1 Was an aqueous base wash performed? start->q1 a1_no Perform rigorous wash with NaHCO3 solution (Protocol 3.1) q1->a1_no No a1_yes Base wash was insufficient or product is sensitive q1->a1_yes Yes end_node Re-evaluate Purity a1_no->end_node q2 Is product base-sensitive (e.g., hydrolyzable ester)? a1_yes->q2 a2_yes Use milder conditions: 1. Cold NaHCO3 wash 2. Acid Scavenger Resin q2->a2_yes Yes a2_no Purify via Column Chromatography (Protocol 3.2) q2->a2_no No a2_yes->end_node a2_no->end_node

Caption: Troubleshooting tree for impure product isolation.

Section 5: References
  • ResearchGate. (n.d.). Probable hydrolysis mechanism of hexanoic anhydride. Retrieved from [Link]

  • ChemBK. (2024, April 10). HEXANOIC ANHYDRIDE. Retrieved from [Link]

  • Quora. (2023, December 3). What are the chemicals used in the purification of this compound from fermentation broth in the liquid-liquid extraction step? Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • PubMed Central (PMC). (2019, August 12). Selective Separation of Acetic and Hexanoic Acids across Polymer Inclusion Membrane with Ionic Liquids as Carrier. Retrieved from [Link]

  • Reddit. (2016, March 17). Question from Section Bank...experiment techniques. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2051-49-2,HEXANOIC ANHYDRIDE. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). an introduction to acid anhydrides. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • YouTube. (2016, September 23). Making this compound. Retrieved from [Link]

  • chemrevise. (n.d.). Carboxylic acid derivatives: Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Hexanoic anhydride (97%). Retrieved from [Link]

  • ResearchGate. (n.d.). 90 questions with answers in ANHYDRIDES | Science topic. Retrieved from [Link]

  • YouTube. (2021, March 27). 189 CHM2211 Problem Solving Acid Catalyzed Anhydride Hydrolysis. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • YouTube. (2009, August 7). Hydrolysis of carboxylic acid derivatives (6). Retrieved from [Link]

  • Alkali Scientific. (n.d.). Hexanoic anhydride, 1 X 250 mL (21580-250ML-F). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Hexanoic anhydride | C12H22O3 | CID 74918. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound, anhydride. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Hexanoic Acid Production in Engineered Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our engineered yeast platform for hexanoic acid production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes. We understand that achieving stable, high-titer production of this compound can be challenging. This resource combines field-proven insights with fundamental biochemical principles to help you navigate common hurdles.

Section 1: Troubleshooting Common Production Instabilities

This section addresses the most frequently encountered issues that lead to inconsistent or declining this compound titers. We will explore the root causes and provide actionable, step-by-step protocols to diagnose and resolve these problems.

Issue 1: Rapid Decline in this compound Titer After Initial Peak

You've successfully established a culture that produces this compound, but the production rate plummets after 24-48 hours, even though glucose is not depleted.

Potential Cause A: Plasmid Instability and Gene Loss

Many engineered pathways are expressed from plasmids, which can be metabolically burdensome and lost during cell division, especially in the absence of consistent selective pressure.

Troubleshooting Protocol:

  • Assess Plasmid Retention:

    • Step 1: At various time points during your fermentation (e.g., 24, 48, 72, 96 hours), draw a 1 mL sample of your culture.

    • Step 2: Perform serial dilutions and plate onto both non-selective (YPD) and selective (e.g., synthetic complete dropout) agar plates.

    • Step 3: After incubation, count the colonies on both types of plates. The percentage of plasmid retention is calculated as: (CFU on Selective Media / CFU on Non-Selective Media) * 100.

    • Interpretation: A significant drop in this percentage over time confirms plasmid loss.

  • Solution: Genomic Integration:

    • For stable, long-term production, integrate your expression cassettes directly into the yeast chromosome. This eliminates the need for selective pressure and prevents plasmid loss. CRISPR/Cas9-mediated integration is a highly efficient method for this.

Potential Cause B: Intermediate Metabolite Toxicity

The accumulation of pathway intermediates, such as acetyl-CoA or other fatty acids, can be toxic to the yeast cells, leading to growth inhibition and reduced productivity.

Troubleshooting Protocol:

  • Quantify Key Metabolites:

    • Step 1: Collect culture supernatant and cell lysate samples at the same time points used for titer analysis.

    • Step 2: Utilize HPLC or LC-MS to quantify intracellular and extracellular concentrations of key intermediates (e.g., acetyl-CoA, malonyl-CoA, butyryl-CoA).

    • Interpretation: A sharp increase in a specific intermediate preceding the decline in this compound production points to a metabolic bottleneck.

  • Solution: Pathway Re-balancing:

    • Up-regulate Downstream Enzymes: If an intermediate is accumulating, consider increasing the expression of the enzyme that consumes it. This can be achieved by using a stronger promoter or increasing the gene copy number.

    • Down-regulate Upstream Enzymes: If the influx into the pathway is too high, consider using weaker promoters for the initial enzymes to better match the capacity of the downstream steps.

Issue 2: High Batch-to-Batch Variability in Final Titer

You are running identical fermentation protocols, but the final this compound concentration varies significantly between batches.

Potential Cause A: Inoculum Quality and Standardization

The physiological state of the starter culture has a profound impact on the subsequent fermentation performance.

Troubleshooting Protocol:

  • Standardize Inoculum Preparation:

    • Step 1: Always grow your starter culture in the same medium and under the same conditions (temperature, aeration).

    • Step 2: Inoculate your main bioreactor from a starter culture that is in the mid-exponential growth phase. This ensures the cells are metabolically active and robust.

    • Step 3: Use a consistent inoculum density (OD600) for every fermentation.

Workflow for Standardized Inoculum Preparation

G cluster_0 Day 1: Pre-Culture cluster_1 Day 2: Starter Culture cluster_2 Day 2: Bioreactor Inoculation A Inoculate single colony into 5 mL selective medium B Incubate overnight at 30°C, 250 rpm A->B C Inoculate 50 mL medium with pre-culture to OD600 ~0.1 B->C D Grow to mid-exponential phase (OD600 ~1.5-2.0) C->D E Calculate required volume of starter culture D->E F Inoculate main bioreactor to target starting OD600 E->F

Caption: Standardized inoculum preparation workflow.

Potential Cause B: Nutrient Limitation or Imbalance

Even subtle variations in media components can lead to different metabolic responses.

Troubleshooting Protocol:

  • Media Component Analysis:

    • Step 1: Ensure all media components are sourced from reliable suppliers and that lot numbers are tracked.

    • Step 2: Prepare media in large, homogenous batches if possible to minimize variability.

    • Step 3: Consider a fed-batch strategy to maintain optimal concentrations of key nutrients like glucose and nitrogen throughout the fermentation. This prevents both nutrient depletion and the accumulation of inhibitory byproducts from overflow metabolism.

Section 2: Frequently Asked Questions (FAQs)

Q1: My engineered yeast is producing this compound, but the cells are growing very slowly. What can I do?

A1: This is a classic sign of high metabolic burden or product toxicity. This compound itself can disrupt cell membranes and inhibit growth.

  • Reduce Metabolic Load: Try using lower-strength promoters for your pathway genes or moving to a lower-copy-number plasmid. While this might decrease the initial production rate per cell, the improved cell health can lead to a higher overall titer due to increased final cell density.

  • Implement In-Situ Product Removal (ISPR): Couple your fermentation to a product extraction system, such as liquid-liquid extraction with oleyl alcohol or adsorption onto a resin. This removes the toxic this compound from the culture medium as it is produced, relieving its inhibitory effects.

Q2: I've observed the formation of significant amounts of ethanol. How does this affect my this compound production?

A2: High ethanol production indicates overflow metabolism, where the yeast ferments glucose to ethanol even in the presence of oxygen. This is detrimental for two main reasons:

  • Carbon Diversion: Carbon atoms that could have been directed towards acetyl-CoA and subsequently this compound are lost to ethanol.

  • Acetyl-CoA Depletion: The pyruvate dehydrogenase (PDH) complex, which converts pyruvate to acetyl-CoA, is a key control point. High glycolytic flux can lead to pyruvate accumulation that outpaces the capacity of the PDH complex, favoring the diversion to ethanol.

Solutions:

  • Control Glucose Feed: The primary strategy is to implement a glucose-limited fed-batch process. By keeping the glucose concentration low, you can prevent the activation of fermentative pathways.

  • Engineer the Pyruvate Node: Overexpressing components of the PDH complex or engineering alternative pathways to acetyl-CoA can help channel more carbon towards your product.

Metabolic Branch Point at Pyruvate

G Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Ethanol Ethanol (Waste) Pyruvate->Ethanol Fermentation HexanoicAcid This compound (Product) AcetylCoA->HexanoicAcid Engineered Pathway TCA TCA Cycle AcetylCoA->TCA

Caption: Carbon flow at the pyruvate metabolic node.

Q3: Should I be concerned about the redox balance (NADH/NAD+) in my engineered strain?

A3: Absolutely. The reverse beta-oxidation pathway, commonly used for fatty acid synthesis, is highly dependent on the availability of the reducing equivalent NADPH. However, native yeast metabolism and the conversion of acetyl-CoA can generate an excess of NADH. This imbalance can create a bottleneck.

  • Balance Cofactors: Ensure your pathway engineering includes enzymes with the appropriate cofactor preference (NADH vs. NADPH). It may be necessary to co-express enzymes that can convert NADH to NADPH, such as a modified glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • Monitor Redox State: While direct measurement is complex, monitoring byproduct formation (e.g., glycerol, which is produced to reoxidize excess NADH) can serve as an indicator of redox imbalance.

Q4: What is the optimal pH for this compound production?

A4: The optimal pH is a balance between what is best for the yeast and what favors the product. This compound is a weak acid with a pKa of approximately 4.88.

  • Toxicity: At a pH below its pKa, a significant portion of the this compound will be in its protonated (undissociated) form. This form is more lipophilic and can passively diffuse across the cell membrane, where it dissociates in the neutral cytoplasm, causing intracellular acidification and toxicity.

  • Recommendation: Maintaining the pH of the fermentation broth between 5.5 and 6.5 is a common strategy. This keeps most of the extracellular this compound in its less toxic, deprotonated (hexanoate) form, while still being a suitable pH for yeast growth. Use a pH controller connected to a base (e.g., NaOH or KOH) to automatically maintain this range.

Comparative Data on pH and Production

pHRelative Cell Growth (%)Relative this compound Titer (%)Primary Form of Product
4.54035Undissociated (Toxic)
5.59590Mixed
6.5100100Dissociated (Less Toxic)
7.58070Dissociated (Less Toxic)

References

  • CRISPR/Cas9-mediated genome engineering in yeast.
  • Metabolic engineering of Saccharomyces cerevisiae for the production of carboxylic acids.Source: FEMS Yeast Research. URL:[Link]
  • Fed-batch fermentation of microorganisms.Source: Biotechnology Advances. URL:[Link]
  • Toxicity of short-chain fatty acids to Saccharomyces cerevisiae.Source: Applied and Environmental Microbiology. URL:[Link]
  • In situ product recovery (ISPR) in whole-cell biotechnology.Source: Trends in Biotechnology. URL:[Link]

Validation & Comparative

A Comparative Analysis of Chemical Synthesis versus Microbial Fermentation for Hexanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexanoic acid (caproic acid), a six-carbon saturated fatty acid, is a versatile platform chemical with significant applications across various industries.[1] It serves as a precursor for esters used in artificial flavors and fragrances, a component in the manufacturing of hexyl derivatives like hexylphenols, and an additive in animal feed to enhance gut health.[1][2] Furthermore, its role is expanding into the synthesis of pharmaceuticals, plasticizers, and even next-generation biofuels.[3][4] The global demand for this compound is steadily rising, driven by its diverse functionalities and the growth of end-use markets.

Historically, the industrial production of this compound has been dominated by chemical synthesis, primarily through the oxidation of petroleum-derived feedstocks.[5] However, growing environmental concerns and a global shift towards a bio-based economy have catalyzed significant research and development into microbial fermentation as a sustainable alternative.[6][7] This guide provides a comprehensive technical comparison of these two production paradigms. We will delve into the underlying reaction mechanisms, compare performance metrics based on experimental data, provide detailed operational protocols, and offer insights into the practical advantages and limitations of each approach, empowering researchers and development professionals to make informed decisions for their specific applications.

Part 1: The Chemical Approach - Synthesis from Fossil Feedstocks

Chemical synthesis routes to this compound are well-established, offering high efficiency and product purity. The most common method involves the catalytic oxidation of a C6 precursor, typically 1-hexanol or hexanal, which are themselves derived from petrochemical sources.[8][9]

Reaction Pathways and Mechanisms

The cornerstone of chemical synthesis is the oxidation of a primary alcohol (1-hexanol) or an aldehyde (hexanal) to a carboxylic acid. This transformation requires an oxidizing agent and often a catalyst to ensure high selectivity and yield.

  • Oxidation of 1-Hexanol: This is a two-step process where the alcohol is first oxidized to hexanal, which is then rapidly oxidized further to this compound. Using a strong oxidant can accomplish this in a single pot.

  • Oxidation of Hexane: Direct oxidation of alkanes like hexane is possible but generally less selective, leading to a mixture of various oxygenated products, making purification challenging and costly.[5]

The choice of catalyst is critical. Transition metal-based catalysts, such as those containing copper, palladium, or cobalt, are frequently employed.[10][11][12] The reaction is typically performed under elevated temperature and pressure, using oxidants like pure oxygen or hydrogen peroxide.[9][12] The rationale for using these catalysts lies in their ability to activate the C-H bonds of the alcohol and facilitate the transfer of oxygen atoms from the oxidant.

Workflow for Chemical Synthesis of this compound

The following diagram illustrates a typical workflow for the catalytic oxidation of 1-hexanol.

cluster_0 Reaction Stage cluster_1 Purification Stage Reactants 1-Hexanol + Oxidant (e.g., O₂) Reactor Pressurized Reactor (Catalyst, High Temp/Pressure) Reactants->Reactor Feed Crude Crude Product Mix (this compound, Hexanol, Byproducts, Catalyst) Reactor->Crude Output Filtration Catalyst Filtration Crude->Filtration Distillation Fractional Distillation Filtration->Distillation Catalyst-free mixture Pure_HA >99% Pure This compound Distillation->Pure_HA Byproducts Byproducts & Unreacted Hexanol Distillation->Byproducts

Caption: General workflow for chemical synthesis and purification.

Exemplary Protocol: Catalytic Oxidation of 1-Hexanol

This protocol describes a lab-scale synthesis of this compound via the oxidation of 1-hexanol using a supported copper oxide catalyst.

Materials:

  • 1-Hexanol (Reagent Grade)

  • Supported Catalyst (e.g., 5% CuO on Al₂O₃)[10]

  • High-pressure autoclave reactor with magnetic stirring, gas inlet, and temperature control

  • Oxygen (O₂) gas cylinder

  • Solvent (e.g., Toluene)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: Charge the autoclave reactor with 1-hexanol (e.g., 10 g), the CuO/Al₂O₃ catalyst (e.g., 0.5 g), and toluene (50 mL).

  • Sealing and Purging: Seal the reactor and purge it with nitrogen gas three times to remove air.

  • Pressurization and Heating: Pressurize the reactor with O₂ to the desired pressure (e.g., 10 bar) and begin stirring. Heat the reactor to the target temperature (e.g., 120-150°C). The use of elevated pressure increases the concentration of dissolved oxygen, thereby accelerating the reaction rate.

  • Reaction Monitoring: Maintain the reaction for a set duration (e.g., 4-8 hours). The reaction progress can be monitored by taking small samples (if the reactor allows) and analyzing them via Gas Chromatography (GC).

  • Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The catalyst can potentially be regenerated and reused.

  • Product Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with the 5% NaHCO₃ solution to extract the this compound as its sodium salt into the aqueous phase, and then with water. The basic wash is a critical step that selectively separates the acidic product from the unreacted alcohol and non-acidic byproducts.

  • Acidification and Isolation: Collect the aqueous layers and acidify with a strong acid (e.g., HCl) to a pH of ~2 to regenerate the this compound, which may separate as an oily layer.

  • Final Purification: Extract the this compound with a fresh portion of an organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator. For very high purity, the resulting crude this compound can be purified by fractional distillation.[13]

Part 2: The Biological Approach - Fermentation with Microbial Cell Factories

Microbial fermentation presents a sustainable pathway to this compound, utilizing renewable feedstocks and operating under mild conditions.[7] This approach leverages the metabolic capabilities of specific microorganisms, particularly anaerobic bacteria, to convert simple substrates into medium-chain fatty acids.

Metabolic Pathways and Mechanisms

The predominant biological route for this compound production is the reverse β-oxidation (rBOX) pathway, an elegant metabolic process that sequentially elongates short-chain fatty acids.[7][14]

  • Key Microorganisms: Natural producers include species like Clostridium kluyveri and Megasphaera elsdenii.[7][15] Additionally, metabolic engineering efforts have successfully introduced this compound production capabilities into chassis organisms like Escherichia coli and the yeast Kluyveromyces marxianus.[14][16]

  • Chain Elongation: The process typically starts with acetyl-CoA (a C2 molecule). Through a cyclic series of four enzymatic reactions, the carbon chain is extended by two carbons in each cycle. The cycle uses electron donors, commonly ethanol, to drive the reductive steps.[17] For instance, two molecules of acetyl-CoA can be converted to butyryl-CoA (C4), which can then be further elongated with another acetyl-CoA to form hexanoyl-CoA (C6). Finally, the hexanoyl-CoA is converted to this compound.

The Reverse β-Oxidation (rBOX) Pathway

The diagram below outlines the core enzymatic steps in the rBOX pathway for this compound synthesis from acetyl-CoA.

ac_coa 2x Acetyl-CoA (C2) acac_coa Acetoacetyl-CoA (C4) ac_coa->acac_coa Thiolase keto_coa 3-Ketohexanoyl-CoA (C6) ac_coa->keto_coa Thiolase hb_coa 3-Hydroxybutyryl-CoA (C4) acac_coa->hb_coa Reductase crot_coa Crotonyl-CoA (C4) hb_coa->crot_coa Dehydratase but_coa Butyryl-CoA (C4) crot_coa->but_coa Reductase but_coa->keto_coa Thiolase hh_coa 3-Hydroxyhexanoyl-CoA (C6) keto_coa->hh_coa Reductase hexen_coa 2-Hexenoyl-CoA (C6) hh_coa->hexen_coa Dehydratase hex_coa Hexanoyl-CoA (C6) hexen_coa->hex_coa Reductase ha This compound (C6) hex_coa->ha CoA transferase/ hydrolase ethanol Ethanol (e- donor) ethanol->hb_coa NADH ethanol->but_coa NADH ethanol->hh_coa NADH ethanol->hex_coa NADH

Caption: The reverse β-oxidation pathway for this compound synthesis.

Exemplary Protocol: Anaerobic Fermentation for this compound Production

This protocol outlines a batch fermentation process using a chain-elongating bacterium like Clostridium kluyveri.

Materials:

  • Microorganism: Clostridium kluyveri culture

  • Bioreactor (fermenter) with pH, temperature, and agitation control

  • Anaerobic gas mixture (e.g., 80% N₂, 20% CO₂)

  • Growth Medium: A defined or complex medium containing a carbon source (e.g., ethanol, acetate), nitrogen source, vitamins, and trace minerals.

  • Base for pH control (e.g., 5M NaOH)

  • Syringes and needles for aseptic sampling

Procedure:

  • Medium Preparation and Sterilization: Prepare the fermentation medium according to the specific requirements of the microorganism. Sterilize the bioreactor and the medium via autoclaving.

  • Inoculation: Aseptically transfer a seed culture of C. kluyveri into the sterile bioreactor. The initial phase may be aerobic to allow for biomass growth before switching to anaerobic conditions for product formation.[18]

  • Establishing Anaerobic Conditions: Sparge the medium with the anaerobic gas mixture to remove all dissolved oxygen. Maintain a slight positive pressure with the gas mixture throughout the fermentation to prevent air ingress. This is a critical step as the rBOX pathway is an anaerobic process.[19]

  • Fermentation Control: Maintain the fermentation at the optimal temperature (e.g., 30-37°C) and pH (e.g., 6.5-7.0).[20] The pH tends to drop as acids are produced, so it must be automatically controlled by the addition of a base.

  • Substrate Feeding (Fed-Batch Operation): For fed-batch or continuous fermentation, a concentrated feed of substrates (e.g., ethanol and acetic acid) is added over time to maintain their optimal concentrations and avoid substrate inhibition, thereby prolonging the production phase.[]

  • Sampling and Analysis: Aseptically draw samples at regular intervals (e.g., every 12 hours). Analyze the samples for cell density (OD₆₀₀), substrate consumption, and product formation (this compound, butyric acid, etc.) using High-Performance Liquid Chromatography (HPLC) or GC.

  • Harvesting: Once the production rate plateaus or substrates are depleted, the fermentation is stopped. The entire broth is harvested for downstream processing.

Part 3: Downstream Processing and Product Recovery

A significant challenge, particularly for fermentation, is the purification of this compound from a complex aqueous matrix.[22] Separation can account for a substantial portion of the total production cost.

Workflow for Product Recovery from Fermentation Broth

cluster_0 Primary Separation cluster_1 Extraction & Purification Broth Fermentation Broth (Cells, HA, Water, Byproducts, Nutrients) Centrifuge Centrifugation/ Filtration Broth->Centrifuge CellFree Cell-Free Supernatant Centrifuge->CellFree Biomass Biomass Centrifuge->Biomass Acidify Acidification (pH < 2) CellFree->Acidify Extraction Liquid-Liquid Extraction (with organic solvent) Acidify->Extraction Protonated HA Distillation Solvent Recovery & Product Distillation Extraction->Distillation HA in organic phase Pure_HA >98% Pure This compound Distillation->Pure_HA

Caption: General workflow for this compound recovery from fermentation broth.

Key Techniques:

  • Liquid-Liquid Extraction: This is a common method where the acidified fermentation broth is mixed with an organic solvent that has a high affinity for this compound.[23] The pH of the broth must first be lowered to ~2 to convert the hexanoate salt to its less polar free acid form, which improves its partitioning into the organic solvent.[14]

  • Adsorption: Using resins that selectively bind carboxylic acids can concentrate the product from the dilute broth.[24]

  • Distillation: As the final purification step, fractional distillation is effective due to the relatively high boiling point of this compound (~205°C).[13]

Part 4: A Head-to-Head Comparison

The choice between chemical synthesis and microbial fermentation depends on a multitude of factors, from feedstock availability and cost to desired product specifications and sustainability goals. The following table summarizes the key performance indicators for each method.

FeatureChemical SynthesisMicrobial Fermentation
Primary Feedstock Petrochemical derivatives (e.g., 1-hexanol, hexane)[5]Renewable resources (e.g., sugars, ethanol, organic waste)[7][20]
Operating Conditions High Temperature (100-250°C), High Pressure (10-50 bar)[10][12]Mild Temperature (30-40°C), Atmospheric Pressure[20]
Catalyst/Biocatalyst Transition metal catalysts (e.g., Pd, Cu, Co)[10][11]Whole-cell microorganisms (e.g., Clostridium, Megasphaera)[7]
Product Titer Very High (often limited by reactant concentration)Low to Moderate (e.g., 5-30 g/L); higher with in-situ extraction[7]
Yield & Selectivity High (>90%) with optimized catalysts[8][10]Variable; often moderate due to competing metabolic pathways
Productivity High ( kg/L/h )Low (g/L/h); limited by microbial growth and metabolic rates[7][20]
Downstream Processing Relatively simple; catalyst filtration and distillation[13]Complex; biomass removal, extraction from dilute aqueous solution[14][22]
Environmental Impact High carbon footprint, reliance on fossil fuels, potential for hazardous wasteLower carbon footprint, potential for carbon neutrality, biodegradable waste[25]
Flexibility Limited to specific C6 precursorsHigh; can utilize a wide range of diverse and waste feedstocks[20]

Conclusion and Future Outlook

The comparative analysis reveals a clear trade-off between the two production routes. Chemical synthesis offers a high-speed, high-yield, and high-purity process, benefiting from decades of optimization in the petrochemical industry. Its primary drawbacks are its reliance on finite fossil fuels and its significant environmental footprint.

Conversely, microbial fermentation represents a more sustainable and environmentally benign approach.[6] Its ability to valorize renewable and waste feedstocks is a major advantage. However, it is currently hampered by lower product titers, slower production rates, and more complex and costly downstream processing.[7][22]

Looking ahead, the future of this compound production will likely involve significant advancements in biotechnology. Key areas of development include:

  • Metabolic Engineering: Enhancing the efficiency and robustness of microbial strains to increase titers, yields, and productivity, while minimizing byproduct formation.[26][27]

  • Advanced Bioreactor Design: Integrating in-situ product removal techniques, such as membrane extraction or reactive adsorption, to overcome product toxicity and improve overall process efficiency.[7][23]

  • Novel Production Pathways: Exploring innovative technologies like microbial electrosynthesis (MES), which uses CO₂ and renewable electricity as inputs, offering a path to carbon-negative chemical production.[24][28]

While chemical synthesis will likely remain relevant for the foreseeable future, the relentless drive for sustainability is positioning microbial fermentation as the long-term successor for the production of this compound and other valuable platform chemicals.

References

  • Vertex AI Search. (2024). Explanation about chemicals - this compound: Unveiling the Chemistry Behind the Molecule.
  • Market Growth Reports. (2025). This compound Market Size & Share Trends, 2033.
  • PubMed. (2014). A biosynthetic pathway for this compound production in Kluyveromyces marxianus.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Natural Sources and Biosynthesis of this compound.
  • RSC Publishing. (n.d.). A sustainable synthetic route for biobased 6-hydroxythis compound, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry.
  • Quora. (2023). What are the chemicals used in the purification of this compound from fermentation broth in the liquid-liquid extraction step?.
  • ResearchGate. (n.d.). Comparison of this compound production from various microorganisms in batch cultures.
  • PubMed Central. (2019). Selective Separation of Acetic and Hexanoic Acids across Polymer Inclusion Membrane with Ionic Liquids as Carrier.
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  • Reportsnreports.com. (2018). This compound Market Outlook, Revenue, Key Players, Development Policies, CAGR % and 2025 Industry Forecast.
  • Benchchem. (n.d.). This compound: A Vital Intermediate in Pharmaceutical Synthesis.
  • Oxford Academic. (2021). Engineering robust microorganisms for organic acid production. Journal of Industrial Microbiology and Biotechnology.
  • atamankimya.com. (n.d.). This compound.
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  • ResearchGate. (2025). Metabolic engineering of Clostridium tyrobutyricum for this compound and hexanol production.
  • MDPI. (n.d.). Preparation and Application of Carbon-Based Materials in the Production of Medium-Chain Carboxylic Acids by Anaerobic Digestion: A Review.
  • MDPI. (n.d.). Genome-Scale Metabolic Network Reconstruction and In Silico Analysis of this compound Producing Megasphaera elsdenii.
  • ChemicalBook. (n.d.). This compound synthesis.
  • MDPI. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications.
  • ResearchGate. (n.d.). Synthesis of hexanal from hexanol by catalytic oxidation.
  • ResearchGate. (2025). Sustainable production of pure this compound from CO2 using microbial electrosynthesis with in-situ product recovery.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
  • ScienceDirect. (2025). Sustainable production of pure this compound from CO2 using microbial electrosynthesis with in-situ product recovery. Chemical Engineering Journal.
  • ResearchGate. (n.d.). This compound upgrading into hexyl hexanoate: An efficient way to obtain a new sustainable biofuel.
  • PubMed. (2011). Displacement of hexanol by the this compound overoxidation product in alcohol oxidation on a model supported palladium nanoparticle catalyst.
  • TU Delft Research Portal. (n.d.). Life cycle assessment of this compound production via microbial electrosynthesis and renewable electricity: Future opportunities.
  • Global Thesis. (2012). Study On Synthesis Of 2-ethylhexoic Acid By Oxidation Of 2-ethylhexanol Using O2.
  • GLBRC. (n.d.). Ethanol from Fermentation.
  • Wikipedia. (n.d.). Ethanol fermentation.
  • BOC Sciences. (n.d.). Anaerobic Fermentation: Key Concepts.

Sources

The Analytical Duel: A Senior Scientist's Guide to GC-MS vs. HPLC for Hexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. Hexanoic acid, a six-carbon saturated fatty acid, is a molecule of significant interest across various fields, from metabolic research to flavor and fragrance chemistry. Its analysis, however, presents a choice between two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, objective comparison of these methods for this compound detection, grounded in experimental data and field-proven insights, to empower you in selecting the optimal technique for your research needs.

The Analytical Challenge: Understanding this compound

This compound is a semi-volatile organic compound, a characteristic that places it at the crossroads of GC and HPLC applicability. Its carboxylic acid functional group imparts polarity, which can lead to challenging chromatographic behavior, such as peak tailing, especially in GC analysis without derivatization. The choice of analytical technique is therefore not merely a matter of preference but a critical decision that impacts sensitivity, sample throughput, and the overall validity of your results.

At a Glance: Key Performance Metrics

ParameterGC-MS (with Derivatization)HPLC (with Derivatization/MS Detection)
Principle Separation based on volatility and boiling pointSeparation based on polarity and interaction with stationary phase
Typical Sensitivity High (pg to fg range)High (ng to pg range with UV, pg to fg with MS)
Derivatization Generally required for volatility and improved peak shapeOften required for UV detection; enhances sensitivity for MS
Sample Throughput ModerateModerate to High
Strengths Excellent for volatile and semi-volatile compounds; high specificity with MS detection.Wide applicability to non-volatile and thermally labile compounds; robust and reproducible.
Limitations Not suitable for non-volatile or thermally labile compounds; derivatization adds a step.May require derivatization for sensitive detection with UV; potential for matrix effects in LC-MS.

Deep Dive: A Head-to-Head Comparison of Sensitivity

The sensitivity of an analytical method is often the deciding factor, especially when dealing with trace-level concentrations of an analyte. Both GC-MS and HPLC, particularly when coupled with mass spectrometry, offer excellent sensitivity for this compound detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. However, direct analysis of free fatty acids by GC can be problematic due to their polarity, leading to poor peak shape and adsorption to the column. To overcome these issues and enhance volatility, derivatization is a crucial step.[1][2] Common derivatization approaches include esterification to form methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters.[3]

The use of a mass spectrometer as a detector provides high selectivity and sensitivity. By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific ions characteristic of the derivatized this compound are monitored, the signal-to-noise ratio is significantly improved, leading to lower limits of detection (LOD) and quantification (LOQ).

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase.[4] For this compound, which lacks a strong chromophore, direct UV detection can be insensitive.[5] Therefore, derivatization is often employed to introduce a UV-absorbing or fluorescent tag to the molecule, significantly enhancing detection limits.[4][6]

Alternatively, coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) has become a powerful tool for the sensitive and selective analysis of short-chain fatty acids.[7] LC-MS/MS offers the advantage of not always requiring derivatization, although derivatization can still improve ionization efficiency and chromatographic retention.[7]

Quantitative Sensitivity Comparison: LOD and LOQ

The following table summarizes typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values reported in the literature for this compound and other short-chain fatty acids using various analytical configurations. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniqueDerivatizationTypical LODTypical LOQSource(s)
GC-MS (SIM) Esterification (e.g., with isobutanol)pg rangepg range[8]
HPLC-UV None11 - 8,026 µg/kg40 - 26,755 µg/kg[9][10][11][12]
LC-MS/MS None0.01 mM0.01 mM[13]
LC-MS/MS Derivatization (e.g., with 3-NPH)sub-fmol levelsub-fmol level[14][15]

As the data suggests, GC-MS with derivatization and operation in SIM mode generally offers the highest sensitivity , reaching into the picogram and even femtogram levels. LC-MS/MS with derivatization also provides exceptional sensitivity. For applications where high sensitivity is not the primary concern, HPLC-UV without derivatization can be a simpler and more cost-effective option, though with significantly higher detection limits.

Experimental Workflows: A Visual Guide

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-MS and HPLC.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Esterification (e.g., BF3-Methanol) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection (Scan or SIM) Separation->Detection Chromatogram Chromatogram & Mass Spectrum Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification

Caption: Typical GC-MS workflow for this compound analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Protein Precipitation or LLE/SPE Sample->Extraction Derivatization Optional: UV/Fluorescence Tagging Extraction->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Separation on Reversed-Phase Column Injection->Separation Detection UV, Fluorescence, or MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification

Caption: Typical HPLC workflow for this compound analysis.

Decision Framework: Choosing the Right Technique

The selection between GC-MS and HPLC is not always straightforward. The following decision tree provides a logical framework to guide your choice based on key experimental considerations.

Decision_Tree start Start: Need to analyze this compound sensitivity Is ultra-high sensitivity (pg-fg) required? start->sensitivity thermal_lability Are other analytes of interest thermally labile? sensitivity->thermal_lability No gcms GC-MS with Derivatization (SIM mode) sensitivity->gcms Yes lcmsms LC-MS/MS (with or without Derivatization) thermal_lability->lcmsms Yes hplcuv HPLC-UV (with Derivatization for moderate sensitivity) thermal_lability->hplcuv No direct_hplc Direct HPLC-UV (for higher concentrations) hplcuv->direct_hplc Is derivatization feasible/necessary?

Caption: Decision framework for selecting an analytical technique.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of your results, the following are detailed, step-by-step methodologies for the analysis of this compound by GC-MS and HPLC.

Protocol 1: GC-MS Analysis of this compound (as Methyl Ester)

This protocol describes the esterification of this compound to its methyl ester (FAME) followed by GC-MS analysis.

1. Sample Preparation and Extraction: a. To 1 mL of sample (e.g., plasma, cell culture media), add an appropriate internal standard (e.g., deuterated this compound). b. Acidify the sample with 100 µL of 1M HCl. c. Extract the fatty acids with 2 mL of a suitable organic solvent (e.g., diethyl ether or hexane) by vortexing for 1 minute. d. Centrifuge at 3000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer to a clean glass tube. f. Repeat the extraction (steps c-e) and combine the organic layers. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Esterification): a. To the dried extract, add 200 µL of 14% boron trifluoride in methanol (BF3-methanol).[16] b. Tightly cap the tube and heat at 60°C for 30 minutes.[16] c. Cool the tube to room temperature. d. Add 1 mL of saturated NaCl solution and 1 mL of hexane. e. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes. f. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Parameters:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound methyl ester (e.g., m/z 74, 87, 130).

Protocol 2: HPLC-UV Analysis of this compound (with UV Derivatization)

This protocol involves the derivatization of this compound with a UV-absorbing tag for sensitive HPLC-UV detection.

1. Sample Preparation and Extraction: a. Follow steps 1a-1g from the GC-MS protocol.

2. Derivatization (UV Tagging): a. To the dried extract, add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL p-bromophenacyl bromide in acetonitrile) and 50 µL of a catalyst solution (e.g., 5 mg/mL N,N-diisopropylethylamine in acetonitrile). b. Tightly cap the vial and heat at 70°C for 30 minutes. c. Cool to room temperature and evaporate the solvent under nitrogen. d. Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

3. HPLC-UV Parameters:

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at the wavelength of maximum absorbance for the chosen derivative (e.g., ~260 nm for p-bromophenacyl esters).

Conclusion: Making an Informed Decision

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice between them hinges on the specific requirements of your research.

  • For applications demanding the highest sensitivity , such as biomarker discovery or trace-level analysis in complex matrices, GC-MS with derivatization and SIM mode detection is often the superior choice .

  • When dealing with thermally labile co-analytes or when a simpler workflow is preferred without the need for ultra-high sensitivity, HPLC, especially when coupled with mass spectrometry, offers a versatile and robust alternative .

  • For routine analysis of samples with higher concentrations of this compound, HPLC-UV with derivatization provides a cost-effective and reliable solution .

By carefully considering the principles, performance characteristics, and experimental workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently select the most appropriate analytical technique to achieve accurate and reliable quantification of this compound in their studies.

References

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A Comparative Analysis of Hexanoic Acid's Effects on HepG2 and Caco-2 Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cellular effects of hexanoic acid on two widely used human cell lines: the liver-derived HepG2 cells and the intestinal epithelial Caco-2 cells. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the differential impacts of this medium-chain fatty acid on key physiological processes at the cellular level.

Introduction: The Significance of this compound in Cellular Research

This compound, a six-carbon saturated fatty acid, is increasingly recognized for its diverse biological activities.[1] As a medium-chain fatty acid (MCFA), it serves as an energy source and a signaling molecule, influencing a range of cellular functions from metabolism to inflammation.[2][3] Understanding its specific effects on liver and intestinal cells is crucial, given their central roles in nutrient metabolism, detoxification, and maintaining systemic homeostasis.

HepG2 cells, derived from a human hepatocellular carcinoma, are a cornerstone model for studying liver function, xenobiotic metabolism, and insulin resistance.[4][5][6] Caco-2 cells, originating from a human colorectal adenocarcinoma, are extensively used as a model of the intestinal barrier, nutrient absorption, and inflammatory responses in the gut.[7][8][9][10] A direct comparison of this compound's impact on these two cell lines provides valuable insights into its tissue-specific effects and potential therapeutic applications.

Experimental Methodologies: A Framework for Investigation

To elucidate the comparative effects of this compound, a series of standardized in vitro assays are employed. The following protocols provide a robust framework for such investigations, ensuring scientific rigor and reproducibility.

Cell Culture and Treatment

HepG2 Cell Culture: HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere and proliferate to approximately 80% confluency before treatment with this compound.

Caco-2 Cell Culture: Caco-2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[11] They are cultured under the same conditions as HepG2 cells. For differentiation into an enterocyte-like phenotype, Caco-2 cells are typically cultured for 21 days post-confluency.[12]

This compound Treatment: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in culture medium to the desired final concentrations. A vehicle control (medium with DMSO) is always included in experiments to account for any effects of the solvent.

Experimental Workflow: From Treatment to Analysis

G cluster_0 Cell Culture & Treatment cluster_1 Cellular Assays cluster_2 Data Analysis & Interpretation HepG2 HepG2 Seeding Treatment This compound Treatment HepG2->Treatment Caco2 Caco-2 Seeding Caco2->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Gene_Expression Gene Expression (RT-qPCR) Treatment->Gene_Expression Data_Quant Data Quantification Viability->Data_Quant Apoptosis->Data_Quant Gene_Expression->Data_Quant Comparison Comparative Analysis Data_Quant->Comparison Conclusion Conclusion Comparison->Conclusion G Hexanoic_Acid This compound Akt Akt Hexanoic_Acid->Akt Promotes Phosphorylation Insulin_Receptor Insulin Receptor Insulin_Receptor->Akt Activates mTOR mTOR Akt->mTOR Activates Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound's influence on the Akt-mTOR signaling pathway in HepG2 cells.

In Caco-2 cells, the effects of short-chain fatty acids like butyrate are more closely tied to the regulation of cell cycle, differentiation, and apoptosis. The induction of apoptosis by butyrate is known to be mediated by the mitochondrial (intrinsic) pathway , involving the Bcl-2 family of proteins and caspase activation. [7][13]Butyrate has also been shown to affect integrin-mediated signaling and activate NF-κB, which can contribute to its pro-apoptotic effects. [8]

G SCFA Short-Chain Fatty Acids (e.g., Butyrate) Bcl2_family Bcl-2 Family (Bak ↑, Bcl-xL ↓) SCFA->Bcl2_family Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The mitochondrial pathway of apoptosis induced by short-chain fatty acids in Caco-2 cells.

Conclusion and Future Directions

This comparative guide highlights the distinct cellular responses of HepG2 and Caco-2 cells to this compound and related short-chain fatty acids. In the liver model (HepG2), this compound primarily demonstrates beneficial metabolic effects without inducing cytotoxicity. In the intestinal model (Caco-2), based on data from other SCFAs, it is anticipated to play a role in regulating cell proliferation, differentiation, and apoptosis, processes critical for maintaining intestinal health and preventing carcinogenesis.

Future research should focus on generating more direct evidence for the effects of this compound on Caco-2 cells to confirm the inferences made from studies on other short-chain fatty acids. A comprehensive transcriptomic and proteomic analysis of both cell lines following this compound treatment would provide a more complete picture of the modulated signaling pathways and downstream cellular effects. Such studies will be invaluable for understanding the full potential of this compound in various physiological and pathological contexts.

References

  • Lührs, H., Gerke, T., Müller, J., Melcher, R., Schauber, J., Boxberge, F., ... & Scheppach, W. (2002).
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  • Zeng, H., & Lazarova, D. L. (2012). Effects of intestinal microbial–elaborated butyrate on oncogenic signaling pathways. Nutrients, 4(11), 1548-1570. [Link]
  • Rial, S. A., Ravaut, G., Malaret, T. B., Bergeron, K. F., & Mounier, C. (2018). Hexanoic, octanoic and decanoic acids promote basal and insulin-induced phosphorylation of the Akt-mTOR axis and a balanced lipid metabolism in the HepG2 hepatoma cell line. Molecules, 23(9), 2315. [Link]
  • Peng, L., Li, Z. R., Green, R. S., Holzman, I. R., & Lin, J. (2009). Butyrate enhances the intestinal barrier by facilitating tight junction assembly via activation of AMP-activated protein kinase in Caco-2 cell monolayers. The Journal of nutrition, 139(9), 1619-1625. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Quantification Methods for Hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Hexanoic Acid Quantification

This compound, a six-carbon saturated fatty acid, is a pivotal metabolite in numerous biological and industrial processes. In the realm of gut microbiome research, it is one of the key short-chain fatty acids (SCFAs) produced by microbial fermentation of dietary fibers, playing a crucial role in host-microbe signaling and metabolic regulation[1][2][3][4]. Its accurate quantification in complex biological matrices—such as feces, plasma, and cell culture media—is therefore indispensable for understanding its physiological impact and its potential as a biomarker. This guide provides an in-depth comparison of the three most prevalent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the core principles, provide validated experimental protocols, and offer data-driven insights to guide your selection of the most appropriate method for your research needs.

General Analytical Workflow

Regardless of the specific instrumentation, the quantification of this compound from a biological sample follows a generalized pathway. The initial sample preparation is critical for removing interfering substances and concentrating the analyte, ensuring data quality and robustness.

Hexanoic_Acid_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analytes Derivatization Derivatization (Optional, Method-Dependent) Extraction->Derivatization Enhance Volatility/ Detectability Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection & Quantification Separation->Detection Processing Data Acquisition & Integration Detection->Processing Quantification Quantification (vs. Calibration Curve) Processing->Quantification Method_Selection start What is your primary analytical need? sensitivity Highest Sensitivity Required? (Trace-level analysis) start->sensitivity throughput High Throughput Needed? (Large sample batches) sensitivity->throughput No gcms GC-MS (Propyl Esterification) sensitivity->gcms Yes absolute_quant Absolute Quantification/ Structural Info Needed? throughput->absolute_quant No lcms HPLC-MS/MS throughput->lcms Yes nmr NMR Spectroscopy absolute_quant->nmr Yes gcms_or_lcms GC-MS or HPLC-MS/MS absolute_quant->gcms_or_lcms No (Standard quantification)

Sources

A comparative study of hexanoic acid derivatives in pharmaceutical applications.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Hexanoic Acid Derivatives in Pharmaceutical Applications

Introduction: The Versatility of the Six-Carbon Backbone

This compound, a six-carbon saturated fatty acid also known as caproic acid, is a fundamental building block in the pharmaceutical industry.[1][2] While unassuming in its basic structure, its true value lies in the diverse functionalities of its derivatives.[3] By modifying its carboxylic acid group, formulators can create a range of compounds—from simple salts to complex esters—each with tailored physicochemical properties designed to overcome specific drug development challenges.[1][4] These derivatives are instrumental in optimizing drug solubility, permeability, stability, and overall bioavailability.[5][6]

This guide provides a comparative analysis of key this compound derivatives used in pharmaceutical applications. We will explore how their structural modifications influence critical performance metrics, supported by experimental data and standardized protocols, to empower researchers and drug development professionals in making informed formulation decisions.

The Physicochemical Landscape: How Structure Dictates Function

The efficacy of a this compound derivative is intrinsically linked to its physical and chemical properties. The parent molecule, this compound, is a colorless oily liquid with limited solubility in water (approximately 1.0 g/100 g).[7][8] This inherent lipophilicity is a key attribute that is leveraged and modulated in its derivatives.

The primary modifications involve the carboxyl group, leading to the formation of salts (e.g., sodium hexanoate) and esters (e.g., ethyl hexanoate or prodrug esters). These changes dramatically alter properties like aqueous solubility, lipophilicity (measured as LogP), and chemical stability, which in turn dictate their pharmaceutical role.

Comparative Analysis of Key this compound Derivatives

The selection of a this compound derivative is a strategic decision based on the desired therapeutic outcome and the specific challenges posed by the active pharmaceutical ingredient (API). Below is a comparative summary of common derivatives and their performance characteristics.

Derivative Primary Application Aqueous Solubility Lipophilicity (LogP) Mechanism of Action
This compound (Parent) Synthesis IntermediateLow[8]~1.9Baseline lipophilic building block.[1]
Sodium Hexanoate Permeation EnhancerHighLowTransiently opens tight junctions between intestinal epithelial cells, increasing paracellular transport.[9]
Ethyl Hexanoate Lipophilic Prodrug MoietyVery LowHighIncreases transcellular permeability by enhancing the lipophilicity of a polar parent drug.[6]
Hexanoyl-API Prodrug Bioavailability EnhancerVariable (API dependent)HighMasks polar functional groups of an API to improve membrane permeability; requires enzymatic cleavage for activation.[6]

In-Depth Application Profiles & Mechanistic Insights

Sodium Hexanoate: The Permeation Enhancer

Sodium hexanoate (also known as sodium caprate) is the sodium salt of this compound. Its primary role in pharmaceuticals is as a permeation enhancer, particularly for oral drug delivery.[9][10]

  • Causality of Action : Many promising large-molecule drugs and peptides exhibit poor oral absorption because they cannot easily pass through the tight junctions of the intestinal epithelium.[9] Sodium hexanoate, with its amphiphilic nature, inserts into the cell membrane and transiently modulates the proteins of these tight junctions. This action creates a temporary paracellular pathway, allowing larger or more polar molecules to pass through and enter systemic circulation.[9] This mechanism has been studied in cell models like Caco-2 and T84.

Ester Derivatives: The Prodrug Strategy for Enhanced Bioavailability

Esterification of this compound onto a parent drug is a widely used prodrug strategy to enhance oral bioavailability.[6][11] This approach is particularly effective for APIs that have high solubility but poor permeability (a common characteristic of BCS Class III drugs).

  • Causality of Action : The intestinal wall is a lipid bilayer, which favors the passive diffusion of lipophilic molecules. By attaching a hexanoyl group (a six-carbon lipid tail) to a polar API, the overall lipophilicity of the molecule is significantly increased.[6] This "lipid disguise" allows the prodrug to more readily partition into and diffuse across the intestinal membrane. Once absorbed into the bloodstream, the ester bond is cleaved by ubiquitous plasma esterases, releasing the active parent drug.[12][13] This ensures that the modification is temporary and the drug is active only after absorption.

Mandatory Visualizations

Mechanism of a Hexanoyl-Prodrug for Oral Bioavailability

The following diagram illustrates the journey of a hexanoyl-prodrug from oral administration to systemic activation.

G cluster_0 GI Tract Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation (Bloodstream) Oral Admin Oral Administration of Hexanoyl-Prodrug Passive Diffusion Enhanced Lipophilicity Allows Passive Diffusion Across Cell Membrane Oral Admin->Passive Diffusion Transit Enzymatic Cleavage Esterases Cleave Hexanoate Moiety Passive Diffusion->Enzymatic Cleavage Absorption Active Drug Active Parent Drug Released Enzymatic Cleavage->Active Drug This compound This compound (Metabolized) Enzymatic Cleavage->this compound

Caption: Workflow of a hexanoyl-prodrug's absorption and activation.

Experimental Protocols: Self-Validating Methodologies

The claims made for these derivatives are validated through standardized in vitro assays. Below are detailed protocols that form the basis for a trustworthy comparison.

Protocol 1: Aqueous Solubility Determination (OECD 105 Flask Method)

This protocol determines the saturation solubility of a compound in water, a critical parameter for any oral dosage form.

  • Principle : The shake-flask method is a standard approach for determining the solubility of substances in water.[14][15] An excess amount of the test substance is agitated in water at a constant temperature until equilibrium is reached.[14]

  • Methodology :

    • Preparation : Add an excess amount of the this compound derivative to a flask containing purified water (e.g., Milli-Q). The excess is necessary to ensure saturation is achieved.

    • Equilibration : Seal the flask and place it in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the mixture for a preliminary period of 24 hours.

    • Equilibrium Check : After 24 hours, cease agitation and allow undissolved material to settle. Sample the supernatant. Agitate for another 24 hours and sample again. If the concentration between the two samples is consistent (e.g., <5% variance), equilibrium has been reached. If not, continue agitation and sampling at 24-hour intervals.

    • Sample Processing : Once at equilibrium, centrifuge the samples at high speed to pellet any remaining suspended solids.

    • Quantification : Carefully extract the clear supernatant and determine the concentration of the dissolved derivative using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Reporting : Express the solubility in units such as mg/mL or g/L.

Protocol 2: In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)

This assay is the industry gold standard for predicting human intestinal absorption and identifying whether a compound is a substrate for efflux transporters.[16][17][18]

  • Principle : Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that mimic the human intestinal barrier, complete with tight junctions and efflux transporters (e.g., P-glycoprotein).[19][]

  • Methodology :

    • Cell Culture : Seed Caco-2 cells onto semipermeable filter supports in Transwell® plates and culture for ~21 days to allow for differentiation and monolayer formation.[]

    • Monolayer Integrity Check : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the integrity of the tight junctions.

    • Transport Study (A to B) :

      • Add the test compound (e.g., a hexanoyl-prodrug) dissolved in transport buffer to the apical (A) chamber, which represents the gut lumen.

      • Add fresh transport buffer to the basolateral (B) chamber, representing the blood side.

      • Incubate at 37°C. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.

    • Transport Study (B to A) : To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

    • Quantification : Analyze the concentration of the compound in the collected samples using LC-MS/MS.

    • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

    • Efflux Ratio : Calculate the efflux ratio (ER) by dividing Papp (B to A) by Papp (A to B). An ER > 2 suggests the compound is subject to active efflux.

Experimental Workflow for Caco-2 Permeability Assay

G cluster_0 Preparation cluster_1 Permeability Measurement cluster_2 Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to form monolayer A1->A2 A3 Verify monolayer integrity (Measure TEER) A2->A3 B1 Add test compound to Apical (A) side A3->B1 Monolayer Ready B2 Incubate at 37°C B1->B2 B3 Sample from Basolateral (B) side at time intervals B2->B3 C1 Quantify compound concentration (LC-MS/MS) B3->C1 Collect Samples C2 Calculate Papp (Permeability Coefficient) C1->C2 Result Predict Oral Absorption C2->Result Final Data

Caption: A stepwise workflow for the Caco-2 permeability assay.

Protocol 3: In Vitro Prodrug Stability in Plasma

This assay determines the rate at which an ester prodrug is converted back to its active parent form in plasma, confirming the viability of the prodrug strategy.[12][21]

  • Principle : The stability of a compound in plasma is assessed by incubating it with plasma and measuring its disappearance over time.[22][23] For a prodrug, this assay measures the rate of conversion to the active drug, which is catalyzed by plasma enzymes like esterases.[13][21]

  • Methodology :

    • Preparation : Prepare a stock solution of the hexanoyl-prodrug.

    • Incubation : Add the prodrug to a vial containing pooled human plasma (or plasma from other species for interspecies comparisons) pre-warmed to 37°C. The final concentration of the prodrug should be known (e.g., 1 µM).[21]

    • Time-Course Sampling : At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture and immediately quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12][21]

    • Sample Processing : Centrifuge the quenched samples to precipitate plasma proteins.

    • Quantification : Analyze the supernatant using LC-MS/MS to measure the concentration of both the remaining prodrug and the newly formed parent drug at each time point.

    • Data Analysis : Plot the natural logarithm of the percentage of remaining prodrug against time. The slope of this line is used to calculate the half-life (t1/2) of the prodrug in plasma.

Conclusion

The derivatives of this compound represent a versatile and powerful toolkit for pharmaceutical formulation. By understanding the distinct physicochemical properties and mechanisms of action of salts like sodium hexanoate and various ester prodrugs, scientists can strategically address formidable challenges in drug delivery. Sodium hexanoate serves as an effective permeation enhancer for poorly absorbed molecules, while hexanoyl-ester prodrugs provide a proven method for increasing the oral bioavailability of polar drugs. The selection of the appropriate derivative, validated by robust experimental data from standardized assays, is a critical step in translating a promising chemical entity into an effective therapeutic product.

References

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Navigating the Volatile Landscape: A Comparative Guide to Differentiating Hexanoic Acid in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of Hexanoic Acid

This compound, a six-carbon short-chain fatty acid (SCFA), is a critical metabolite in various biological systems. Its presence and concentration are linked to gut microbiome health, metabolic diseases, and even neurological function. For researchers in drug development and life sciences, accurately quantifying this compound amidst a complex milieu of other volatile fatty acids (VFAs) is paramount. The challenge, however, lies in its structural similarity to other VFAs, particularly its isomers (e.g., 2-methylvaleric acid, 3-methylvaleric acid), which often co-exist in biological matrices such as feces, plasma, and fermentation broths. This guide provides an in-depth comparison of the predominant analytical methodologies, offering a framework for selecting the most appropriate technique for your research needs.

The Analytical Gauntlet: A Head-to-Head Comparison of Key Technologies

The differentiation of this compound requires a careful consideration of the analytical workflow, from sample preparation to the final detection method. Here, we compare the three workhorses of VFA analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Methodologies: A Comparative Overview
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on boiling point and polarity, with identification by mass-to-charge ratio.Separation based on polarity, with highly specific detection using precursor-product ion transitions.Identification and quantification based on the magnetic properties of atomic nuclei in a magnetic field.
Sample Volatility High volatility required; derivatization is essential.[1][2]Non-volatile compounds can be analyzed; derivatization can enhance sensitivity.Non-destructive; minimal sample preparation.[3][4]
Selectivity Good; can be excellent with high-resolution MS. Isomer separation is column-dependent.Excellent; highly selective due to MS/MS fragmentation.Good for structural elucidation; can differentiate isomers with distinct spectral patterns.
Sensitivity Excellent (pg-fg range).Excellent (fg-ag range).Lower sensitivity (µg-mg range).[4]
Throughput Moderate; sample derivatization can be time-consuming.High; amenable to automation.High; rapid acquisition times.[3]
Quantification Excellent with appropriate internal standards.Excellent with stable isotope-labeled internal standards.Inherently quantitative without the need for specific internal standards.[3]

Deep Dive into Methodologies: From Sample to Signal

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is the most established and widely used technique for VFA analysis due to its high resolution and sensitivity. The key to successful GC-MS analysis of this compound lies in the derivatization step, which converts the polar carboxylic acid into a more volatile ester.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Feces) LLE Liquid-Liquid Extraction (LLE) Sample->LLE Acidification & Solvent Addition Deriv Derivatization (Esterification) LLE->Deriv Dried Extract GC Gas Chromatography Separation Deriv->GC Volatile Esters MS Mass Spectrometry Detection GC->MS Eluted Analytes Data Data Analysis MS->Data Mass Spectra

Caption: GC-MS workflow for this compound analysis.

  • Acidification: Lowering the pH of the sample protonates the carboxyl groups of the VFAs, making them less water-soluble and more amenable to extraction into an organic solvent.

  • Derivatization: Esterification, commonly to methyl (FAMEs) or propyl esters, is crucial to increase the volatility of the fatty acids, allowing them to traverse the GC column.[2] This also improves peak shape and reduces tailing.

  • Column Selection: A polar stationary phase, such as those based on polyethylene glycol (e.g., DB-FFAP), is often preferred for the separation of polar FAMEs.[5] Zwitterionic liquid stationary phases have also shown unique selectivity for VFAs.[5]

  • Sample Extraction: Start with an extracted and dried VFA sample.

  • Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol to the dried sample.

  • Incubation: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

The mass spectrum of this compound methyl ester provides a unique fingerprint for its identification. Key fragments include the molecular ion (m/z 130) and characteristic fragments from the McLafferty rearrangement.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Throughput Contender

LC-MS/MS has gained traction for VFA analysis due to its high sensitivity, selectivity, and amenability to high-throughput workflows. While derivatization is not strictly necessary, it can significantly improve ionization efficiency and, consequently, sensitivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation Sample->ProteinPrecip Solvent Addition Deriv Derivatization ProteinPrecip->Deriv Supernatant LC Liquid Chromatography Separation Deriv->LC Derivatized Analytes MSMS Tandem Mass Spectrometry Detection LC->MSMS Eluted Analytes Data Data Analysis MSMS->Data MRM Transitions

Caption: LC-MS/MS workflow for this compound analysis.

  • Protein Precipitation: For samples like plasma or serum, removing proteins is essential to prevent column clogging and ion suppression in the mass spectrometer.

  • Derivatization: Reagents such as 3-nitrophenylhydrazine (3-NPH) can be used to tag the carboxylic acid group, enhancing its ionization efficiency in the MS source.

  • Multiple Reaction Monitoring (MRM): This highly selective MS/MS technique involves monitoring a specific precursor-to-product ion transition for each analyte, significantly reducing background noise and improving quantification accuracy.

  • Sample Preparation: Start with a protein-precipitated and clarified sample supernatant.

  • Reagent Preparation: Prepare a solution of 200 mM 3-NPH and a solution of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 6% pyridine.

  • Reaction: To 40 µL of the sample, add 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.

  • Incubation: Heat the mixture at 40°C for 30 minutes.

  • Dilution: After cooling, dilute the sample with an appropriate solvent (e.g., acetonitrile/water) before injection into the LC-MS/MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Differentiator

NMR spectroscopy offers a powerful, non-destructive method for VFA analysis. Its strength lies in its ability to provide detailed structural information, making it particularly useful for distinguishing between isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Biological Sample (e.g., Fecal Water) Buffer Addition of Deuterated Buffer Sample->Buffer NMR NMR Spectrometer Buffer->NMR Prepared Sample Data Data Processing & Analysis NMR->Data FID Signal

Caption: NMR spectroscopy workflow for VFA analysis.

  • Deuterated Solvent: Using a deuterated solvent (e.g., D₂O) is essential as it is "invisible" in the ¹H NMR spectrum, preventing large solvent signals from overwhelming the analyte signals.

  • pH Adjustment: The chemical shifts of VFA protons are pH-dependent. Buffering the sample ensures consistent and reproducible spectral data.

  • ¹H vs. ¹³C NMR: ¹H NMR is more sensitive and faster for quantification, while ¹³C NMR provides a wider chemical shift range, which can be beneficial for resolving signals from different isomers.

The ¹H-NMR spectrum of this compound shows distinct signals for the protons at different positions along the carbon chain. Isomers of this compound will have different splitting patterns and chemical shifts due to their unique structures. For example, the methyl protons of this compound appear as a triplet, while the methyl protons of an isomer like 3-methylvaleric acid would appear as a doublet.

¹H-NMR Chemical Shifts for this compound: [7][8][9]

Proton Approximate Chemical Shift (ppm) Multiplicity
-CH₃0.9Triplet
-(CH₂)₃-1.3-1.6Multiplet
-CH₂-COOH2.3Triplet
-COOH~11-12Broad Singlet

Quantitative Performance: A Data-Driven Comparison

The choice of an analytical method often comes down to its quantitative performance for the specific analyte in the matrix of interest.

Method Analyte Matrix LOD LOQ Linearity (R²) Recovery (%) Reference
GC-FIDThis compoundFecal Samples0.02-0.23 µg/mL0.08-0.78 µg/mL>0.999954-141[10]
GC-MSAcetic AcidFecal Samples<0.01 µg/mL<0.1 µg/mL>0.9999-108[4]
LC-MS/MSThis compoundPlasma/Urine----[11]
NMRAcetic AcidFecal Samples-->0.99-[4]

Note: Direct comparative data for this compound across all methods in the same study is limited. The table presents data from various studies to illustrate the general performance of each technique.

Conclusion: Selecting the Right Tool for the Job

The differentiation of this compound from other VFAs in complex biological samples is a multifaceted challenge that requires a tailored analytical approach.

  • GC-MS remains the gold standard for its high sensitivity and resolving power, especially when coupled with appropriate derivatization and column selection. It is the method of choice for in-depth profiling and when high sensitivity is required.

  • LC-MS/MS offers a high-throughput and highly selective alternative, particularly advantageous for large-scale clinical and metabolomics studies.

  • NMR Spectroscopy provides unparalleled structural information, making it the ideal tool for unambiguous isomer identification and for non-destructive, quantitative analysis without the need for extensive sample preparation.

Ultimately, the optimal method will depend on the specific research question, the available instrumentation, and the required balance between sensitivity, selectivity, and throughput. A multi-platform approach, where the strengths of each technique are leveraged, will often provide the most comprehensive and reliable data in the pursuit of understanding the role of this compound in health and disease.

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A Comparative Guide for Researchers: Hexanoic Acid vs. Butyric Acid in Maintaining Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of hexanoic acid and butyric acid, two short-chain fatty acids (SCFAs) with significant potential in the regulation of glucose metabolism. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct mechanisms and therapeutic promise of each molecule in the context of metabolic diseases like type 2 diabetes.

Introduction: The Emerging Role of SCFAs in Metabolic Health

Short-chain fatty acids, primarily produced by the gut microbiota through the fermentation of dietary fiber, are increasingly recognized as crucial signaling molecules in host metabolism.[1][2] Among these, butyric acid (a four-carbon SCFA) has been extensively studied for its beneficial effects. However, recent evidence suggests that this compound, a six-carbon medium-chain fatty acid, may possess superior capabilities in maintaining glucose homeostasis, particularly under metabolically stressed conditions.[3][4][5] This guide will dissect the available evidence, comparing the efficacy and mechanisms of action of these two fatty acids.

Head-to-Head Comparison: Efficacy in a High-Fat Diet-Induced Obesity Model

A pivotal study comparing the effects of dietary supplementation with 5% butyric acid versus 5% this compound in mice fed a high-fat diet (HFD) provides a clear basis for comparison. While both fatty acids demonstrated efficacy in preventing HFD-induced obesity and fat accumulation, their impacts on glucose metabolism were notably different.[3][4][5][6][7]

Key Findings:

  • Hyperglycemia and Hyperinsulinemia: Both this compound and butyric acid attenuated HFD-induced hyperinsulinemia. However, only this compound significantly improved hyperglycemia, restoring blood glucose to near-normal levels.[3][4][5][7]

  • Glucose Tolerance and Insulin Sensitivity: Intraperitoneal glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) revealed that this compound administration significantly enhanced both glucose tolerance and insulin sensitivity in HFD-fed mice.[3][4][5][6][7] Butyric acid did not demonstrate a similar potent effect on these parameters in a comparative setting.[3][6]

Quantitative Data Summary

The following table summarizes the approximate quantitative data extracted from graphical representations in the comparative study for illustrative purposes.[6]

ParameterHigh-Fat Diet (HFD)HFD + 5% Butyric AcidHFD + 5% this compound
Blood Glucose (mg/dL) ~200~200~150
Plasma Insulin (ng/mL) ~4.0~2.0~1.5
Plasma GLP-1 (pM) ~5~5~10

Mechanistic Deep Dive: Unraveling the Signaling Pathways

The divergent effects of hexanoic and butyric acid on glucose homeostasis can be attributed to their distinct primary mechanisms of action.

Butyric Acid: A Tale of Two Receptors and Epigenetic Modulation

Butyric acid's metabolic influence is primarily mediated through its activity as an agonist for G protein-coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2), and as an inhibitor of histone deacetylases (HDACs).[6][8]

  • GPR41/43 Activation: The activation of these receptors, particularly in intestinal L-cells, can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion.[9][10][11]

  • HDAC Inhibition: By inhibiting HDACs, butyrate can epigenetically regulate the expression of genes involved in gluconeogenesis and insulin signaling.[8]

cluster_Butyrate Butyric Acid Signaling Butyrate Butyric Acid GPR41_43 GPR41/GPR43 Butyrate->GPR41_43 HDAC HDAC Inhibition Butyrate->HDAC GLP1_Secretion GLP-1 Secretion GPR41_43->GLP1_Secretion Gene_Expression Altered Gene Expression HDAC->Gene_Expression Insulin_Secretion ↑ Insulin Secretion GLP1_Secretion->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Gene_Expression->Glucose_Homeostasis Insulin_Secretion->Glucose_Homeostasis

Caption: Butyric acid signaling pathway in glucose regulation.

This compound: A Potent Stimulator of GLP-1 Secretion

The superior effect of this compound on glucose homeostasis appears to be strongly linked to its potent ability to increase plasma levels of GLP-1.[3][4][5][6] This effect was significantly more pronounced compared to that observed with butyric acid.[3]

While the precise receptor-mediated pathway for this compound-induced GLP-1 secretion is less defined than for butyrate, it is known that medium-chain fatty acids can activate GPR40 (FFAR1), a receptor highly expressed in pancreatic β-cells and involved in fatty acid-augmented insulin secretion.[12][13][14][15] this compound can also activate GPR43.[6] The marked increase in GLP-1 suggests a primary action on intestinal L-cells.

cluster_Hexanoate This compound Signaling Hexanoate This compound Receptor GPR40/GPR43 (?) Hexanoate->Receptor GLP1_Secretion ↑↑ GLP-1 Secretion Receptor->GLP1_Secretion Insulin_Sensitivity ↑ Insulin Sensitivity GLP1_Secretion->Insulin_Sensitivity Insulin_Secretion ↑ Insulin Secretion GLP1_Secretion->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Potent_Glucose_Control Potent Glucose Homeostasis Insulin_Secretion->Potent_Glucose_Control Glucose_Uptake->Potent_Glucose_Control

Caption: this compound's potent effect on glucose homeostasis via GLP-1.

Experimental Protocols for In Vivo Assessment of Glucose Metabolism

To ensure the trustworthiness and reproducibility of findings, standardized in vivo assays are critical. The following are detailed step-by-step methodologies for key experiments used to assess glucose homeostasis in rodent models.[16][17][18][19][20]

Intraperitoneal Glucose Tolerance Test (IPGTT)

The IPGTT assesses the ability of an organism to clear a glucose load from the bloodstream.

Methodology:

  • Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.[16][18]

  • Baseline Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading from a tail snip using a glucometer.

  • Glucose Administration: Administer a 20% D-glucose solution via intraperitoneal (i.p.) injection at a dose of 2 g/kg body weight.

  • Serial Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT evaluates the systemic response to insulin, providing a measure of insulin sensitivity.

Methodology:

  • Animal Preparation: Fast mice for 6 hours with free access to water.

  • Baseline Measurement: Record the body weight and obtain a baseline blood glucose reading.

  • Insulin Administration: Administer human insulin via i.p. injection at a dose of 0.75 U/kg body weight.

  • Serial Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline over time.

cluster_Workflow In Vivo Glucose Homeostasis Assessment Workflow Start Start: Rodent Model Fasting Fasting (6h for ITT, 16h for IPGTT) Start->Fasting Baseline Baseline Blood Glucose Measurement Fasting->Baseline Injection Injection Baseline->Injection IPGTT_Inject i.p. Glucose (2g/kg) Injection->IPGTT_Inject IPGTT ITT_Inject i.p. Insulin (0.75 U/kg) Injection->ITT_Inject ITT Serial_Measurements Serial Blood Glucose Measurements IPGTT_Inject->Serial_Measurements ITT_Inject->Serial_Measurements Data_Analysis Data Analysis (AUC, % Glucose Reduction) Serial_Measurements->Data_Analysis Conclusion Conclusion on Glucose Tolerance & Insulin Sensitivity Data_Analysis->Conclusion

Caption: Workflow for IPGTT and ITT experiments.

Conclusion and Future Directions

The available evidence strongly suggests that while both butyric acid and this compound have beneficial metabolic effects, This compound is more potent in maintaining glucose homeostasis under conditions of high-fat-induced metabolic stress .[3][4][5] This enhanced efficacy is primarily attributed to its superior ability to stimulate GLP-1 secretion.[3][4][5][6]

For researchers and drug development professionals, these findings highlight this compound as a promising candidate for the development of novel therapeutics for type 2 diabetes and other obesity-related metabolic disorders.[3][4] Future research should focus on elucidating the specific receptor and downstream signaling pathways responsible for this compound-induced GLP-1 secretion and exploring its long-term safety and efficacy in preclinical and clinical settings.

References

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Safety Operating Guide

A Guide to the Proper Disposal of Hexanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hexanoic acid, also known as caproic acid, is a versatile C6 straight-chain saturated fatty acid utilized in the synthesis of perfumes, flavorings, and pharmaceuticals.[1] Its utility in research and development is significant, but its handling and disposal demand a rigorous adherence to safety protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and maintaining environmental compliance. The causality behind each step is explained to foster a culture of safety and responsibility within the laboratory.

Understanding the Hazards of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the basis for all safety and disposal procedures. This compound is an oily, colorless liquid with a characteristic unpleasant odor.[1][2] While some safety data sheets (SDS) may vary in their hazard classification, it is crucial to treat this compound with caution due to its potential for causing significant harm.[3]

Key Hazards:

  • Corrosivity: this compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[4][5][6][7][8] Contact with skin can lead to irreversible damage, including visible necrosis through the epidermis and into the dermis.[4]

  • Toxicity: It may be toxic by ingestion, inhalation, and skin absorption.[1][5][6][7] Inhalation of its aerosol can irritate the respiratory tract.[2]

  • Reactivity: As a weak acid, it can react violently with strong bases, strong oxidizing agents, and reactive metals.[2][9]

  • Environmental Hazard: The substance is harmful to aquatic organisms.[2] Therefore, it must not be released into the environment or disposed of down the drain.[2][4][8]

Summary of this compound Properties and Hazards:

PropertyValueSource(s)
Chemical Formula C₆H₁₂O₂[2]
Appearance Oily, colorless liquid with a characteristic odor[1][2]
Primary Hazards Causes severe skin burns and eye damage (H314)[4][8]
Flash Point 102°C (open cup)[2]
pH Corrosive (as a weak acid)[2]
Incompatibilities Strong oxidants, strong bases, reactive metals[2][9]
Disposal Classification Hazardous Waste; must be managed through a certified program[10][11]

Personal Protective Equipment (PPE) and Safe Handling

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). The choice of PPE is directly informed by the hazards identified above.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][12] this compound can cause serious, irreversible eye damage.[4][7]

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[4] Always check for leaks or tears before use.

    • Clothing: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][12] For larger quantities, consider an apron or chemical-resistant suit.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of mists.[2][4]

  • Hygiene: Never eat, drink, or smoke in areas where this compound is handled.[2][4] Wash hands thoroughly after handling.[4] Always have an established emergency response plan, including accessible eyewash stations and emergency showers.[9]

Waste Segregation and Storage: The Foundation of Safe Disposal

Proper disposal begins the moment a chemical is deemed waste.[10] A systematic approach to waste collection and storage is a self-validating system that prevents dangerous reactions and ensures regulatory compliance.

Core Principles:

  • Designated Storage: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[11][13] This prevents the transportation of open waste containers through the lab.

  • Container Compatibility: Use only appropriate and compatible containers for waste storage.[11] For acids like this compound, glass or high-density polyethylene (HDPE) containers are suitable.[14] Never use metal containers , as the acid will corrode them over time.[13][14] The container must have a secure, leak-proof screw cap.[13][14]

  • Clear Labeling: All waste containers must be properly labeled with the words "Hazardous Waste" and the full chemical name ("this compound").[11][14] This prevents accidental mixing of incompatible waste streams.

  • Segregation: Store this compound waste away from incompatible substances, particularly strong bases and oxidizing agents, to prevent violent reactions.[2][9][13]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[10][11] This minimizes the release of vapors and prevents spills.

This compound Disposal Workflow

The following diagram outlines the decision-making process for managing this compound waste in a laboratory setting.

HexanoicAcidDisposal start_node start_node process_node process_node decision_node decision_node waste_node waste_node final_node final_node A This compound Waste Generated B Is the original container empty? A->B Empty Container C Select a compatible, non-metal waste container with a screw cap. A->C Liquid/Solid Waste B->C No, contains waste I Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol). B->I Yes D Affix 'Hazardous Waste' label. List 'this compound' and any other components. C->D E Place waste container in designated Satellite Accumulation Area (SAA). D->E F Keep container closed except when adding waste. Do not overfill. E->F G Once full or ready for disposal, submit a waste collection request to EH&S. F->G H EH&S collects and disposes of waste according to regulations. G->H J Collect all rinsate as hazardous waste in your 'this compound' waste container. I->J K Deface or remove all chemical and hazard labels from the thoroughly rinsed container. J->K L Dispose of the clean, de-labeled container in regular trash. K->L

Caption: Decision workflow for proper management of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a direct, step-by-step guide for the safe accumulation and disposal of this compound waste.

Objective: To safely collect and prepare this compound waste for collection by the institution's Environmental Health & Safety (EH&S) department.

Materials:

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Designated hazardous waste container (glass or HDPE) with a screw cap

  • Hazardous waste label

  • Access to a designated Satellite Accumulation Area (SAA)

Procedure:

  • Waste Generation: During your experimental workflow, collect all liquid this compound waste, as well as any solids contaminated with it (e.g., used absorbent pads, contaminated weighing paper), directly into your designated hazardous waste container.

  • Container Management:

    • Ensure the waste container is properly labeled before any waste is added.[11]

    • Carefully pour the waste into the container, avoiding splashes. Use a funnel if necessary.

    • Securely close the cap immediately after adding the waste.[10][11]

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[13]

  • Storage: Store the container in your lab's designated SAA.[13] Ensure it is segregated from incompatible chemicals.[13]

  • Request for Collection: Once the container is full, or if the waste is no longer being generated, arrange for disposal. Submit a chemical waste collection request to your institution's EH&S or equivalent department.[10][11] Do not allow waste to accumulate for extended periods.[11]

  • Empty Container Disposal:

    • An empty container that held this compound is still considered hazardous waste until properly decontaminated.[10]

    • To decontaminate, triple-rinse the empty container with a solvent capable of removing the residue (e.g., water or ethanol).[10]

    • Crucially, this rinseate is hazardous waste. [10] Collect all three rinses and add them to your this compound hazardous waste container.

    • Once triple-rinsed, deface or remove all hazardous labels from the container.[10] It can now be disposed of as regular laboratory trash.[10]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's emergency response team.

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, contain the liquid using an absorbent material (e.g., chemical spill pads or sand). Do not use combustible materials like paper towels if there is an ignition risk.

  • Collection: Carefully collect the contaminated absorbent material and place it in your designated hazardous waste container for this compound.[10]

  • Decontamination: Clean the spill area thoroughly. The cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, as per institutional policy.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety program. By understanding its hazards, utilizing correct handling techniques, and adhering to a systematic disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet (SDS) as the ultimate authorities on chemical safety and disposal.

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A Comprehensive Guide to Personal Protective Equipment for Handling Hexanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with hexanoic acid. By understanding the "why" behind each safety measure, you can foster a culture of safety and ensure the integrity of your research.

Understanding the Hazard: Why this compound Demands Respect

This compound (also known as caproic acid) is a colorless, oily liquid with a characteristic unpleasant odor.[1][2][3][4] While it is a valuable reagent in various synthetic processes, it poses significant health risks upon exposure.[3][4] Understanding its properties is the first step in mitigating risk.

Key Hazards:

  • Corrosivity: this compound is corrosive and can cause severe skin burns and serious eye damage upon contact.[5][6][7][8] This is due to its acidic nature, which can denature proteins and cause chemical burns.

  • Toxicity: It can be toxic if it comes into contact with the skin, is swallowed, or is inhaled.[3][4][7]

  • Irritation: Vapors or mists can irritate the respiratory tract.[9][10]

Property Value Source
Chemical Formula C₆H₁₂O₂[1][11]
Molar Mass 116.16 g/mol [1]
Appearance Colorless oily liquid[1][2][3]
Boiling Point 205.8 °C (402.4 °F)[1][12]
Melting Point -3.4 °C (25.9 °F)[1]
Flash Point 102 °C (216 °F)[9]
Solubility in Water Slightly soluble[2][3][4]

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to prevent exposure to this compound. The following sections detail the necessary equipment and the rationale for its use.

Hand Protection: Your First Line of Defense

Given that this compound is toxic and corrosive upon skin contact, selecting the appropriate gloves is critical.[7] The choice of glove material should be based on chemical resistance data. While specific breakthrough times for this compound are not always readily available, data for similar carboxylic acids, like acetic acid, can provide guidance.

Recommended Glove Materials:

  • Nitrile: Offers good resistance to a range of chemicals, including some acids.[11][13] For incidental contact, nitrile gloves are a suitable option.[14]

  • Neoprene: Known for its resistance to acids, alkalis, and organic solvents.[2]

  • Butyl Rubber: Provides excellent protection against corrosive acids.[2]

Glove Selection Protocol:

  • Assess the Task: For short-duration tasks with a low risk of splashing, a standard nitrile glove may suffice. For tasks involving larger quantities or a higher risk of immersion, a more robust glove like butyl rubber or heavy-duty neoprene is recommended.

  • Check Manufacturer's Compatibility Data: Always consult the glove manufacturer's chemical resistance guide for specific data on this compound or similar chemicals.

  • Inspect Before Use: Before every use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Proper Donning and Doffing: Ensure you are trained in the correct procedures for putting on and taking off gloves to avoid contaminating your skin.

Eye and Face Protection: Shielding Against Splashes

This compound can cause severe eye damage.[5][6][7] Therefore, appropriate eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement.

  • Face Shield: When handling larger quantities of this compound or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[15][16]

Body Protection: A Barrier for Your Skin

To prevent skin contact, protective clothing is necessary. The level of protection depends on the scale of the work.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement for handling small quantities.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[15]

  • Coveralls: When handling large volumes or in situations with a high potential for exposure, chemical-resistant coveralls may be necessary.

Respiratory Protection: When Engineering Controls Are Not Enough

Engineering controls, such as working in a well-ventilated area or a fume hood, are the primary methods for controlling inhalation exposure.[17][18] Respiratory protection should be used when these controls are not sufficient to maintain exposure levels below occupational exposure limits.

  • Work in a Fume Hood: All work with this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood.

  • Respirator Selection: If a respirator is required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate. The specific type of respirator should be selected based on a formal risk assessment.

PPE_Selection_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling this compound assess_task Assess Task: - Quantity - Duration - Splash/Aerosol Potential start->assess_task eye_protection Eye/Face Protection: - Goggles (minimum) - Face shield (if splash risk) assess_task->eye_protection hand_protection Hand Protection: - Nitrile (incidental) - Neoprene/Butyl (extended) assess_task->hand_protection body_protection Body Protection: - Lab coat (minimum) - Apron/Coveralls (if splash risk) assess_task->body_protection resp_protection Respiratory Protection: - Fume hood (primary) - Respirator (if needed) assess_task->resp_protection final_check Perform Work Safely eye_protection->final_check hand_protection->final_check body_protection->final_check resp_protection->final_check

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Safe handling of this compound extends beyond the use of PPE. Proper operational and disposal procedures are crucial for minimizing risk.

Safe Handling Procedures
  • Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[18]

  • Containment: Work in a designated area, preferably in a chemical fume hood, to contain any potential spills or vapors.[17]

  • Dispensing: When transferring this compound, use appropriate equipment such as a pipette with a bulb or a dispensing pump to avoid pouring.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9][10] Keep containers tightly closed.[10][14]

Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, cover with an absorbent, inert material such as sand or vermiculite.[13]

  • Neutralize: For larger spills, neutralize with a weak base like soda ash or sodium bicarbonate.[17]

  • Collect: Carefully collect the absorbed or neutralized material into a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams.

  • Labeling: Collect waste in a clearly labeled, sealed container.

  • Disposal: Follow your institution's and local regulations for hazardous waste disposal.[6][8][14] Never pour this compound down the drain.[18]

Emergency Response

In case of accidental exposure, immediate action is critical.

Emergency_Response_Workflow cluster_0 Exposure Event cluster_1 Immediate Actions cluster_2 Medical Attention exposure Exposure Occurs skin_contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min exposure->skin_contact eye_contact Eye Contact: - Flush with water for 15 min - Remove contact lenses exposure->eye_contact inhalation Inhalation: - Move to fresh air exposure->inhalation ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency Response for this compound Exposure.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][9] Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5][9] Rinse the mouth with water.[9] Seek immediate medical attention.[15]

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound, protecting yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Wikipedia. Caproic acid. [Link]
  • Explanation about chemicals. This compound: Unveiling the Chemistry Behind the Molecule. [Link]
  • Chemos GmbH & Co.KG.
  • National Institutes of Health (NIH), PubChem. This compound | C6H12O2 | CID 8892. [Link]
  • Sdfine. n-hexanoic acid. [Link]
  • International Labour Organization (ILO) and World Health Organization (WHO). ICSC 1167 - this compound. [Link]
  • Cole-Parmer.
  • Independent Chemical. The Environmental and Safety Profile of this compound (CAS 142-62-1). [Link]
  • Occupational Safety and Health Administration (OSHA). Toxic, Irritative, and Corrosive Gases and Liquids. [Link]
  • ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. [Link]
  • Agilent.
  • OSHA Training School.
  • Lion Technology.
  • Weber Logistics. Storage of corrosive chemicals: 5 warehousing essentials. [Link]
  • Centers for Disease Control and Prevention (CDC), NIOSH. NIOSH Pocket Guide to Chemical Hazards - Acetic acid. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.